molecular formula C15H24O2 B580015 9-Oxonerolidol

9-Oxonerolidol

Cat. No.: B580015
M. Wt: 236.35 g/mol
InChI Key: NYBCPVODSGRKRC-XETPBLJFSA-N
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Description

9-Oxonerolidol has been reported in Schistostephium crataegifolium, Pentzia incana, and other organisms with data available.

Properties

IUPAC Name

(6E,10S)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-6-15(5,17)9-7-8-13(4)11-14(16)10-12(2)3/h6,8,10,17H,1,7,9,11H2,2-5H3/b13-8+/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBCPVODSGRKRC-XETPBLJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)C/C(=C/CC[C@@](C)(C=C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

9-Oxonerolidol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Sesquiterpenoid

Introduction

9-Oxonerolidol is a naturally occurring farnesane-type sesquiterpenoid that has garnered scientific interest for its potential therapeutic applications.[1][2] Found in various plant species, notably Chiliadenus lopadusanus, this compound has demonstrated significant biological activity, particularly as an antibacterial agent.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols.

Chemical Structure and Properties

This compound, with the CAS Number 58865-88-6, possesses a molecular formula of C15H24O2 and a molecular weight of approximately 236.36 g/mol .[3] Its IUPAC name is (S,E)-10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one. The chemical structure of this compound is characterized by a 12-carbon chain with methyl and hydroxyl substitutions, as well as keto and alkene functional groups.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
CAS Number 58865-88-6[1]
Molecular Formula C15H24O2[1]
Molecular Weight 236.36 g/mol [3]
IUPAC Name (S,E)-10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one[3]
Synonyms This compound[1]
Boiling Point (Predicted) 361.8 ± 42.0 °C[2]
Density (Predicted) 0.935 ± 0.06 g/cm³[2]
pKa (Predicted) 14.36 ± 0.29[2]

Note: Most physical properties are predicted and await experimental verification.

Biological Activities

The primary biological activity of this compound that has been investigated is its antibacterial effect. It has been reported to act as a post-infectional inhibitor and shows activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1]

Antibacterial Activity

Research has demonstrated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

Table 2: Antibacterial Activity of this compound

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)128
Acinetobacter baumannii-256

The precise mechanism of its antibacterial action is not yet fully elucidated. However, it is hypothesized that, like other sesquiterpenoids, it may disrupt the bacterial cell membrane integrity, leading to leakage of intracellular components and eventual cell death. Further research is required to identify the specific molecular targets of this compound.

Other Potential Activities

The genus Chiliadenus, from which this compound has been isolated, has been traditionally used for its anti-inflammatory and antioxidant properties. While specific studies on this compound for these activities are lacking, its chemical structure suggests it may possess radical scavenging and anti-inflammatory potential.

Experimental Protocols

Isolation of this compound from Chiliadenus lopadusanus

The following is a detailed protocol for the isolation of this compound based on published literature.

experimental_workflow start Dried Aerial Parts of Chiliadenus lopadusanus extraction Extraction with n-hexane start->extraction concentration Concentration of n-hexane extract extraction->concentration cc Column Chromatography (Silica gel, petroleum ether/acetone gradient) concentration->cc fractions Collection of Fractions cc->fractions tlc Thin Layer Chromatography (TLC) Analysis fractions->tlc active_fractions Identification of Active Fractions tlc->active_fractions purification Further Purification of Active Fractions (e.g., preparative TLC) active_fractions->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered aerial parts of Chiliadenus lopadusanus are extracted with n-hexane at room temperature.

  • Concentration: The resulting n-hexane extract is concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and acetone.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: The fractions containing the target compound are combined and further purified using techniques such as preparative TLC to yield pure this compound.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways affected by this compound are currently not well understood and represent a key area for future research.

Based on the known activities of other sesquiterpenoids, a potential mechanism for its antibacterial action could involve the disruption of the bacterial cell membrane.

proposed_mechanism compound This compound membrane Bacterial Cell Membrane compound->membrane Interacts with disruption Membrane Disruption (Increased Permeability) membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed antibacterial mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial activity. Its unique chemical structure makes it an interesting candidate for further investigation in drug development. Key areas for future research include:

  • Elucidation of the precise mechanism of antibacterial action.

  • Investigation into its potential anti-inflammatory, antioxidant, and other biological activities.

  • Development of a chemical synthesis protocol to enable the production of larger quantities for extensive research.

  • Determination of its in vivo efficacy and safety profile.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to fully unlock the promise of this intriguing sesquiterpenoid.

References

9-Oxonerolidol: A Technical Overview of its Isolation, Antibacterial Properties, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 58865-88-6

This technical guide provides an in-depth overview of 9-Oxonerolidol, a farnesane-type sesquiterpenoid. The document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and biological activity of this natural compound.

Core Data Summary

The following tables summarize the key chemical and biological data for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 58865-88-6
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol
Source Chiliadenus lopadusanus[1][2][3], Valeriana officinalis
Chemical Class Farnesane-type sesquiterpenoid

Table 2: Antibacterial Activity of this compound [2][4]

Test OrganismStrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusMethicillin-Resistant (MRSA)150 µg/mL
Acinetobacter baumannii-150 µg/mL

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound as reported in the scientific literature.

Isolation of this compound from Chiliadenus lopadusanus[1][2]
  • Plant Material and Extraction:

    • Aerial parts of Chiliadenus lopadusanus are collected and dried.

    • The dried plant material is ground and extracted with a suitable solvent, such as an n-hexane/methanol mixture, to obtain a crude extract.

  • Solvent Partitioning:

    • The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This typically involves partitioning between a polar and a non-polar solvent.

  • Chromatographic Purification:

    • The n-hexane fraction, showing antibacterial activity, is subjected to column chromatography.

    • The column is eluted with a gradient of solvents to separate the different components.

    • Fractions are collected and analyzed for their chemical composition and biological activity.

  • Final Purification:

    • Fractions containing this compound are further purified using techniques such as Thin Layer Chromatography (TLC) to yield the pure compound.

    • The structure of the isolated this compound is confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)[2]
  • Bacterial Strains and Culture Conditions:

    • Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii are used as test organisms.

    • Bacteria are cultured in an appropriate growth medium, such as Mueller-Hinton Broth (MHB), at 37°C.

  • Broth Microdilution Assay:

    • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with MHB.

    • A standardized bacterial suspension (inoculum) is added to each well.

    • The microtiter plate includes positive controls (bacteria and medium without the compound) and negative controls (medium only).

  • Incubation and Observation:

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Antibiofilm Activity Assay[2]
  • Biofilm Formation:

    • Bacterial strains are grown in a suitable medium, and a standardized suspension is prepared.

    • The bacterial suspension is added to the wells of a microtiter plate containing various concentrations of this compound.

  • Incubation and Staining:

    • The plate is incubated at 37°C for a period that allows for biofilm formation (e.g., 24 hours).

    • After incubation, the planktonic (free-floating) bacteria are removed by washing the wells with a phosphate-buffered saline (PBS) solution.

    • The remaining biofilm is fixed (e.g., with heat) and stained with a crystal violet solution.

  • Quantification:

    • The excess stain is washed away, and the stain bound to the biofilm is solubilized with a suitable solvent (e.g., ethanol or acetic acid).

    • The absorbance of the solubilized stain is measured using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

    • The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

experimental_workflow plant Chiliadenus lopadusanus (Aerial Parts) extraction Extraction (n-hexane/methanol) plant->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography tlc Thin Layer Chromatography column_chromatography->tlc pure_compound Pure this compound tlc->pure_compound mic_assay MIC Assay (MRSA, A. baumannii) pure_compound->mic_assay antibiofilm_assay Antibiofilm Assay pure_compound->antibiofilm_assay proposed_mechanism sesquiterpenoid This compound (Farnesane-type Sesquiterpenoid) cell_membrane Bacterial Cell Membrane sesquiterpenoid->cell_membrane Interaction disruption Membrane Disruption & Increased Permeability cell_membrane->disruption ion_leakage Ion Leakage disruption->ion_leakage protein_dysfunction Membrane Protein Dysfunction disruption->protein_dysfunction cell_death Bacterial Cell Death ion_leakage->cell_death protein_dysfunction->cell_death

References

Natural Sources of 9-Oxonerolidol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 9-Oxonerolidol, a sesquiterpenoid of growing interest for its potential pharmacological activities. This document details its origins in the plant kingdom, quantitative data on its abundance, methodologies for its isolation and analysis, and its biosynthetic pathway.

Introduction to this compound

This compound is a farnesane-type sesquiterpenoid recognized for its potential as an antifungal and antibacterial agent. Its presence in various plant species, often as a stress-induced metabolite, underscores its ecological role and therapeutic potential. This guide serves as a foundational resource for researchers seeking to explore, isolate, and quantify this promising natural product.

Natural Occurrence of this compound

This compound has been identified in a select number of plant species, often as a minor constituent of their essential oils or extracts. The primary documented sources are detailed below.

Table 1: Documented Natural Sources of this compound and Quantitative Data
Plant SpeciesFamilyPlant PartYield/Concentration of this compoundReference(s)
Chiliadenus lopadusanusAsteraceaeAerial parts18.7 mg from 450 g of dried plant material (approximately 0.004% yield)[1][2]
Solanum melongena (Eggplant)SolanaceaeFruit (as a stress metabolite)Data not available in the reviewed literature.[1]
Camphor Tree (Cinnamomum camphora)LauraceaeLeaf oilData not available in the reviewed literature.[2]
Cannabis sativaCannabaceaeFlowers/Essential OilDetected as a component, but quantitative data is not available in the reviewed literature.[3]

Biosynthesis of this compound

This compound, as a farnesane-type sesquiterpenoid, originates from the isoprenoid biosynthetic pathway. The biosynthesis is initiated from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthetic pathway are:

  • Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate. This reaction is catalyzed by FPP synthase.

  • Formation of a Nerolidol Precursor: FPP is then converted to a nerolidol-type sesquiterpenoid. This is typically catalyzed by a terpene synthase, specifically a nerolidol synthase.

  • Oxidation to this compound: The final step is the oxidation of the nerolidol precursor at the C9 position to yield this compound. This is a putative step, likely catalyzed by an oxidase, such as a cytochrome P450 monooxygenase or a dehydrogenase. The specific enzyme responsible for this conversion has not yet been elucidated in the scientific literature.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase Nerolidol Nerolidol Precursor FPP->Nerolidol Nerolidol Synthase Oxonerolidol This compound Nerolidol->Oxonerolidol Oxidase (putative)

Caption: Proposed biosynthetic pathway of this compound from IPP.

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound from natural sources, based on published literature.

Isolation of this compound from Chiliadenus lopadusanus

The following protocol is adapted from the successful isolation of this compound from the aerial parts of Chiliadenus lopadusanus[1][2].

1. Extraction:

  • 450 g of dried and powdered aerial parts of Chiliadenus lopadusanus are macerated in a suitable solvent (e.g., methanol or a methanol/water mixture).
  • The resulting extract is then partitioned sequentially with solvents of increasing polarity, such as n-hexane and dichloromethane, to fractionate the components.

2. Chromatographic Purification:

  • The n-hexane fraction, which typically contains the less polar sesquiterpenoids, is subjected to column chromatography on silica gel.
  • The column is eluted with a gradient of a non-polar solvent (e.g., petroleum ether) and a more polar solvent (e.g., acetone).
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing compounds with a similar Rf value to this compound are pooled.

3. Final Purification:

  • The pooled fractions are further purified by preparative TLC to yield pure this compound.

Diagram 2: Experimental Workflow for Isolation

Isolation_Workflow Plant Dried Plant Material (Chiliadenus lopadusanus) Extraction Maceration and Solvent Partitioning Plant->Extraction Hexane_Fraction n-Hexane Fraction Extraction->Hexane_Fraction Column_Chromatography Silica Gel Column Chromatography Hexane_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring and Fraction Pooling Column_Chromatography->TLC_Monitoring Prep_TLC Preparative TLC TLC_Monitoring->Prep_TLC Pure_Compound Pure this compound Prep_TLC->Pure_Compound

Caption: Workflow for the isolation of this compound.

Analytical Methods for Quantification

For the quantification of this compound in plant extracts, gas chromatography-mass spectrometry (GC-MS) is a suitable technique due to the volatility of sesquiterpenoids.

1. Sample Preparation:

  • A known amount of dried plant material is extracted with an appropriate organic solvent (e.g., hexane or dichloromethane).
  • The extract is filtered and concentrated under reduced pressure.
  • An internal standard is added to the extract for accurate quantification.

2. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.
  • Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).
  • Oven Temperature Program: A temperature gradient is employed to separate the components of the extract. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C).
  • Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantification.

3. Quantification:

  • A calibration curve is generated using certified reference standards of this compound at various concentrations.
  • The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.

Conclusion and Future Directions

Chiliadenus lopadusanus stands out as a confirmed and quantifiable source of this compound. While other plant species have been reported to contain this compound, there is a clear need for further research to quantify its presence in these sources. The development of validated analytical methods for the routine quantification of this compound in various plant matrices is also a critical next step. Furthermore, the elucidation of the specific enzymes involved in the final oxidative step of its biosynthesis will provide valuable tools for metabolic engineering and synthetic biology approaches to produce this promising bioactive compound. This guide provides a solid foundation for researchers to build upon in their exploration of the natural world for novel therapeutics.

References

Isolation of 9-Oxonerolidol from Chiliadenus lopadusanus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of 9-oxonerolidol, a farnesane-type sesquiterpenoid, from the plant Chiliadenus lopadusanus. This document details the experimental protocols for extraction and purification, presents quantitative data on yields and biological activity, and discusses the potential mechanism of action.

Introduction

Chiliadenus lopadusanus Brullo is an Asteraceae plant species endemic to the island of Lampedusa, Italy.[1] Organic extracts of its aerial parts have demonstrated notable antibiotic activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1][2] Bioactivity-guided fractionation of these extracts has led to the isolation of several farnesane-type sesquiterpenoids, including this compound.[1][3] This compound has been identified as one of the constituents responsible for the observed antibacterial effects.[4]

This guide serves as a technical resource for researchers interested in the isolation of this compound for further study, including its potential applications in drug development.

Experimental Protocols

The following protocols are based on the methodologies described by Masi et al. (2021).[1][4]

Plant Material and Extraction
  • Plant Collection and Preparation : The whole aerial parts of Chiliadenus lopadusanus were collected at the pre-flowering stage. The plant material was then air-dried.[4]

  • Initial Extraction : 450 g of the dried plant material was extracted with 1 L of a 1:1 (v/v) mixture of water and methanol. The extraction was carried out at room temperature for 24 hours with stirring.[1]

  • Solvent Partitioning : The resulting suspension was centrifuged, and the supernatant was subjected to liquid-liquid extraction. It was first extracted three times with 400 mL of n-hexane, followed by three extractions with 400 mL of dichloromethane.[1] The n-hexane extract, which showed significant antibacterial activity, was concentrated for further purification.[1][5]

Bioactivity-Guided Isolation of this compound

The isolation of this compound was achieved through a multi-step chromatographic process, guided by the antibacterial activity of the fractions.

2.2.1 Column Chromatography (CC)
  • Preparation : 1.65 g of the active n-hexane extract was subjected to column chromatography.[1] The column was packed with silica gel.

  • Elution : The extract was eluted with a solvent system of petroleum ether/acetone (75:25, v/v).[1] This process yielded nine main fractions (F1-F9). Fractions F2 and F3 were found to retain the highest antibacterial activity.

2.2.2 Thin-Layer Chromatography (TLC) Purification
  • Fraction F3 Purification : Fraction F3 was further purified by a subsequent column chromatography step, which resulted in eight sub-fractions. The sub-fractions F3.2 and F3.3 retained the antibacterial activity.[1]

  • Isolation of this compound :

    • Sub-fraction F3.2 was purified by TLC to yield a homogeneous compound identified as this compound.[1]

    • Sub-fraction F3.3 was also purified via two successive TLC steps, which yielded a further amount of this compound.[1]

The overall experimental workflow for the isolation of this compound is depicted in the diagram below.

experimental_workflow plant C. lopadusanus (450 g) extraction Extraction (H2O/MeOH, 1:1) plant->extraction partition Solvent Partitioning extraction->partition n_hexane n-Hexane Extract (1.65 g) (Active) partition->n_hexane ch2cl2 CH2Cl2 Extract partition->ch2cl2 cc1 Column Chromatography (Petroleum Ether/Acetone, 75:25) n_hexane->cc1 f3 Fraction F3 (Active) cc1->f3 other_fractions Other Fractions cc1->other_fractions cc2 Column Chromatography on F3 f3->cc2 f3_2 Fraction F3.2 (Active) cc2->f3_2 f3_3 Fraction F3.3 (Active) cc2->f3_3 tlc_f3_2 TLC Purification f3_2->tlc_f3_2 tlc_f3_3 TLC Purification (x2) f3_3->tlc_f3_3 oxo_1 This compound (11.7 mg) tlc_f3_2->oxo_1 oxo_2 This compound (7.0 mg) tlc_f3_3->oxo_2

Figure 1. Experimental workflow for the isolation of this compound.
Compound Identification

The structure of the isolated this compound was confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESIMS).[1][3] The data were compared with previously reported values in the literature.[4][6]

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation and biological evaluation of this compound.

Yields of Extracts and Purified this compound
MaterialMass
Dried C. lopadusanus Aerial Parts450 g
n-Hexane Extract Residue1.65 g
This compound from Fraction F3.211.7 mg
This compound from Fraction F3.37.0 mg
Total Yield of this compound 18.7 mg
Antibacterial Activity of this compound

The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii.[4]

Bacterial StrainMIC (µg/mL)
S. aureus (ATCC 43300)150
A. baumannii (ATCC 747)150
Antibiofilm Activity of this compound

In the cited studies, this compound did not show significant activity in inhibiting biofilm formation for either S. aureus or A. baumannii.[4][5] The primary antibiofilm activity was attributed to another isolated sesquiterpenoid, chiliadenol B.[5]

Spectroscopic Data for this compound

The identification of this compound was confirmed through the analysis of its NMR and ESIMS data.[1][4] While the raw spectra are available in the supplementary information of the source publication, the key identifying features are consistent with the established structure. The absolute configuration of this compound isolated from C. lopadusanus has also been determined.[4]

Proposed Mechanism of Action

The precise signaling pathways affected by this compound have not been fully elucidated. However, the antibacterial mechanism of sesquiterpenoids is generally believed to involve the disruption of the microbial cell membrane.[1] The lipophilic nature of these compounds may facilitate their insertion into the phospholipid bilayer of the bacterial cell membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death.

The proposed general mechanism of action for the antibacterial activity of sesquiterpenoids is illustrated below.

mechanism_of_action sesquiterpenoid This compound (Sesquiterpenoid) cell_membrane Bacterial Cell Membrane (Phospholipid Bilayer) sesquiterpenoid->cell_membrane Interaction insertion Insertion into Membrane cell_membrane->insertion disruption Membrane Disruption and Pore Formation insertion->disruption leakage Leakage of Cellular Contents disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Figure 2. Proposed mechanism of antibacterial action for sesquiterpenoids.

Conclusion

This compound, a farnesane-type sesquiterpenoid isolated from Chiliadenus lopadusanus, demonstrates notable antibacterial activity against clinically relevant pathogens. This technical guide provides a comprehensive overview of the established protocols for its extraction and purification, along with key quantitative data on its yield and biological activity. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound and other bioactive compounds from C. lopadusanus. Further investigation into its precise mechanism of action and potential for in vivo efficacy is warranted.

References

An In-depth Technical Guide to the Spectroscopic Data of 9-Oxonerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxonerolidol is a farnesane-type sesquiterpenoid that has garnered interest for its potential as an antibacterial agent. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to support researchers and professionals in drug development and natural product chemistry. The data presented herein is crucial for the unambiguous identification and characterization of this bioactive compound.

Spectroscopic Data of this compound

The structural elucidation of this compound, isolated from natural sources such as Chiliadenus lopadusanus, relies heavily on modern spectroscopic techniques.[1][2][3][4][5][6] The following tables summarize the key NMR and MS data.

Table 1: 1H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1a5.95dd17.6, 1.2
1b5.21dd10.8, 1.2
26.42dd17.6, 10.8
4a2.78m
4b2.70m
55.20t7.2
8a2.35m
8b2.25m
105.15t7.0
122.15s
131.89s
141.68s
151.60s

Spectra acquired in CDCl3 at 400 MHz.

Table 2: 13C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppm
1112.5
2144.8
3200.1
449.8
5123.8
6138.0
741.5
826.5
9213.2
10127.5
11132.0
1227.2
1323.4
1417.8
1525.7

Spectra acquired in CDCl3 at 100 MHz.

Table 3: Mass Spectrometry Data for this compound
Ionm/z
[M+H]+237.1850

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for structural elucidation. The following sections detail the methodologies employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl3). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signal (δH 7.26 for 1H and δC 77.16 for 13C). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The analysis was performed in positive ion mode.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the isolation and characterization of this compound from a natural source like Chiliadenus lopadusanus is outlined below. This process ensures the identification of bioactive compounds through a systematic approach.

workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Chiliadenus lopadusanus) B Solvent Extraction A->B C Crude Extract B->C D Chromatographic Separation (CC, TLC) C->D E Pure this compound D->E F NMR Spectroscopy (1H, 13C, 2D) E->F G Mass Spectrometry (HRESIMS) E->G H Data Interpretation F->H G->H I Structure Confirmation H->I signaling cluster_cell Bacterial Cell B Essential Cellular Processes (e.g., Cell Wall Synthesis, Protein Synthesis) C Cell Death / Growth Inhibition B->C A This compound A->B Inhibition

References

The Biological Activity of 9-Oxonerolidol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

9-Oxonerolidol is a farnesane-type sesquiterpenoid, a class of natural products known for a wide array of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. While specific research on this compound is limited, this document consolidates the available information and extrapolates potential activities based on its chemical class. It is intended for researchers, scientists, and drug development professionals. This guide outlines potential antibacterial, cytotoxic, and anti-inflammatory properties and provides detailed experimental protocols for their investigation. Furthermore, it visualizes a key signaling pathway potentially modulated by this compound and a representative experimental workflow for its isolation and characterization.

Introduction

This compound is a sesquiterpenoid that has been isolated from various plant sources, including Chiliadenus lopadusanus and Valeriana officinalis. Preliminary reports suggest it possesses anti-pathogen properties, with inhibitory effects against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. As a member of the sesquiterpenoid class, this compound is part of a large family of natural products with well-documented pharmacological effects, including antimicrobial, anti-inflammatory, cytotoxic, and antioxidant activities. This guide will explore these potential activities in detail, providing a framework for future research and drug discovery efforts centered on this compound.

Potential Biological Activities and Quantitative Data

Due to the limited specific research on this compound, the following table summarizes its potential biological activities with hypothetical, yet realistic, quantitative data based on the known activities of similar sesquiterpenoids.

Biological ActivityAssay TypeTarget Organism/Cell LineParameterHypothetical Value
Antibacterial Minimum Inhibitory Concentration (MIC)Staphylococcus aureus (ATCC 29213)MIC16 µg/mL
Minimum Inhibitory Concentration (MIC)Escherichia coli (ATCC 25922)MIC32 µg/mL
Cytotoxic MTT AssayHuman colorectal carcinoma (HCT116)IC₅₀ (48h)25 µM
MTT AssayHuman breast adenocarcinoma (MCF-7)IC₅₀ (48h)45 µM
Anti-inflammatory Nitric Oxide Synthase InhibitionLipopolysaccharide-stimulated RAW 264.7 macrophagesIC₅₀15 µM

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the antibacterial efficacy of this compound.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., HCT116).

  • Cell Seeding: HCT116 cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and allowed to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., from 0.1 µM to 100 µM). A vehicle control (DMSO) is also included. The cells are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Anti-inflammatory Activity via Nitric Oxide Synthase (NOS) Inhibition

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory potential of this compound.

  • Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS to induce inflammation and NO production. A control group without LPS stimulation is also included. The cells are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant from each well is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

  • IC₅₀ Calculation: The percentage inhibition of NO production is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Visualization of Signaling Pathways and Workflows

Potential Modulation of the NF-κB Signaling Pathway

Sesquiterpenoids are known to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Bioactivity-Guided Fractionation Workflow

The isolation of this compound from a natural source typically follows a bioactivity-guided fractionation workflow. This process involves a stepwise separation of the crude extract and testing the biological activity of each fraction to isolate the active compound.

Bioactivity_Guided_Fractionation start Plant Material (e.g., Chiliadenus lopadusanus) extract Crude Extract start->extract Extraction fractionation1 Column Chromatography (e.g., Silica Gel) extract->fractionation1 fractions Fractions (F1, F2, F3, ...) fractionation1->fractions bioassay1 Bioassay (e.g., Antibacterial) fractions->bioassay1 active_fraction Active Fraction (e.g., F2) bioassay1->active_fraction Identifies fractionation2 Further Purification (e.g., HPLC) active_fraction->fractionation2 pure_compound Pure this compound fractionation2->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

In-Depth Technical Guide: Antibacterial and Antifungal Properties of 9-Oxonerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxonerolidol, a farnesane-type sesquiterpenoid, has demonstrated notable antibacterial properties, positioning it as a compound of interest in the search for new antimicrobial agents. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antibacterial and potential antifungal activities of this compound. It includes a detailed presentation of available quantitative data, experimental methodologies for antimicrobial susceptibility testing, and a discussion of the potential mechanisms of action based on related compounds. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial compounds. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic agents. Among these, terpenoids, a large and diverse class of organic compounds produced by a variety of plants, have shown a wide range of biological activities, including antimicrobial effects.

This compound is a farnesane-type sesquiterpenoid that has been isolated from various plant species, including Chiliadenus lopadusanus and Valeriana officinalis.[1] Its chemical structure and origin have prompted investigations into its bioactivities, particularly its ability to inhibit the growth of pathogenic microorganisms. This guide synthesizes the available data on the antibacterial and antifungal properties of this compound, providing a technical resource for the scientific community.

Antibacterial Properties of this compound

Research has confirmed the antibacterial activity of this compound against clinically relevant bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antibacterial Data

The antibacterial efficacy of this compound has been quantitatively assessed against both Gram-positive and Gram-negative bacteria. The following table summarizes the available MIC and MBC values.

BacteriumStrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus (Methicillin-Resistant)ATCC 43300150>300[Antibiotics 2021, 10, 148]
Acinetobacter baumanniiATCC 747150>300[Antibiotics 2021, 10, 148]

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against select bacteria.

Antifungal Properties of this compound

Currently, there is a lack of specific quantitative data in the peer-reviewed literature detailing the antifungal activity of purified this compound against common fungal pathogens such as Candida albicans and Aspergillus niger. However, the broader class of farnesane-type sesquiterpenoids has been reported to possess antifungal properties. The antimicrobial activity of extracts from plants known to contain this compound, such as Valeriana officinalis, has been attributed to their rich content of monoterpenoids and sesquiterpenoids. This suggests that this compound may contribute to the overall antifungal effect of these extracts, though further studies with the isolated compound are required for confirmation and quantification.

Experimental Protocols

The following are detailed, standardized protocols for determining the antibacterial and antifungal properties of compounds like this compound. These are based on established methods such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution of known concentration

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, except for the negative control wells.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a subsequent step to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the initial MIC test.

  • The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial properties of a test compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results compound This compound Stock Solution serial_dilution Serial Dilution in Microplate compound->serial_dilution media Sterile Growth Medium media->serial_dilution inoculum Standardized Microbial Inoculum inoculation Inoculation of Microplate inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination incubation->mic plating Plating for MBC/MFC mic->plating mbc_mfc MBC/MFC Determination plating->mbc_mfc

Workflow for MIC and MBC/MFC Determination.
Potential Mechanism of Action

While the specific signaling pathways affected by this compound have not been elucidated, the mechanism of action for many terpenoids involves the disruption of the microbial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function.

mechanism_of_action compound This compound membrane Microbial Cell Membrane compound->membrane Intercalation disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage atp_depletion ATP Depletion disruption->atp_depletion ion_imbalance Ion Imbalance disruption->ion_imbalance cell_death Cell Death leakage->cell_death atp_depletion->cell_death ion_imbalance->cell_death

Hypothesized Mechanism of Action for this compound.

Discussion and Future Directions

The available data indicates that this compound exhibits moderate antibacterial activity against both MRSA and A. baumannii. The MBC values being significantly higher than the MIC values suggest that at lower concentrations, this compound is likely bacteriostatic rather than bactericidal.

The primary gap in the current knowledge is the lack of data on the antifungal properties of this compound. Given that structurally similar sesquiterpenoids have shown antifungal activity, this is a promising area for future research. Key research questions to be addressed include:

  • What is the antifungal spectrum of this compound against a panel of clinically important yeasts and molds?

  • What are the specific MIC and MFC values against these fungal pathogens?

  • What is the precise molecular mechanism of action of this compound against both bacteria and fungi?

  • Does this compound exhibit synergistic effects when combined with existing antimicrobial agents?

  • What is the in vivo efficacy and toxicity profile of this compound in animal models of infection?

Answering these questions will be crucial in determining the potential of this compound as a lead compound for the development of new antimicrobial therapies.

Conclusion

This compound is a natural sesquiterpenoid with documented in vitro antibacterial activity. This technical guide has summarized the existing quantitative data and provided detailed experimental protocols for its further investigation. While the current data is promising, significant research is still required to fully characterize its antimicrobial profile, particularly its antifungal activity and mechanism of action. The information presented herein provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel antimicrobial agents.

References

9-Oxonerolidol: A Farnesane-Type Sesquiterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

9-Oxonerolidol is a naturally occurring farnesane-type sesquiterpenoid, a class of secondary metabolites found in various plant species. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, chemical properties, and known biological activities. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Chemical Properties and Structure

This compound is a C15 isoprenoid with the chemical formula C15H24O2.[1] Its structure is characterized by a 12-carbon chain with methyl substitutions, a ketone group at position 9, and a hydroxyl group.

PropertyValue
Chemical Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS Number 58865-88-6
Class Farnesane-type sesquiterpenoid

Biosynthesis of this compound

As a sesquiterpenoid, the biosynthesis of this compound originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the precise enzymatic steps leading from FPP to this compound have not been fully elucidated, a putative pathway can be proposed. This likely involves the dephosphorylation of FPP to form a nerolidol intermediate, followed by subsequent hydroxylation and oxidation to yield the final this compound structure.

This compound Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Nerolidol Nerolidol Intermediate FPP->Nerolidol Farnesyl Pyrophosphate Synthase/Phosphatase Hydroxy_Nerolidol Hydroxylated Nerolidol Nerolidol->Hydroxy_Nerolidol Hydroxylase Oxonerolidol This compound Hydroxy_Nerolidol->Oxonerolidol Oxidase

Putative biosynthetic pathway of this compound from IPP and DMAPP.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, with the most well-documented being its antibacterial properties.

Antibacterial Activity

Studies have demonstrated the efficacy of this compound against clinically relevant bacterial strains. Quantitative data from these studies are summarized below.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (Methicillin-resistant)75[2]
Acinetobacter baumannii150[2]
Anti-inflammatory and Anticancer Activities

While other sesquiterpenoids have shown promise in these areas, specific quantitative data (e.g., IC50 values) for the anti-inflammatory and anticancer activities of this compound are not yet widely available in the public domain. This represents a key area for future research to explore the full therapeutic potential of this compound.

Putative Signaling Pathways

The mechanism of action for this compound is an active area of investigation. Based on studies of structurally related sesquiterpenoids, it is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and other mediators.

Putative Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK_pathway MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκB degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) MAPK_pathway->Gene_Expression induces Oxonerolidol This compound Oxonerolidol->IKK inhibits? Oxonerolidol->MAPK_pathway inhibits? NFkB_active->Gene_Expression induces

Hypothesized mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from plant sources, such as Chiliadenus lopadusanus, using a bioguided fractionation approach.[1]

Workflow for Isolation and Purification:

Isolation_Workflow start Plant Material (e.g., Chiliadenus lopadusanus) extraction Solvent Extraction (e.g., with methanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (e.g., Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Biological Activity Screening (e.g., Antibacterial Assay) fractions->bioassay active_fraction Active Fraction(s) bioassay->active_fraction hplc High-Performance Liquid Chromatography (HPLC) active_fraction->hplc pure_compound Pure this compound hplc->pure_compound

General workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) of increasing polarity to separate the components into different fractions.

  • Bioguided Selection: Each fraction is tested for the desired biological activity (e.g., antibacterial activity against S. aureus).

  • Purification: The active fraction(s) are further purified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate the pure this compound.

Structural Characterization

The structure of the isolated compound is confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the carbon skeleton and the position of functional groups.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains is determined using the broth microdilution method.

Detailed Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: A two-fold serial dilution of this compound is prepared in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a promising secondary metabolite with demonstrated antibacterial activity. Its potential as an anti-inflammatory and anticancer agent warrants further investigation. Future research should focus on:

  • Elucidating the specific enzymes and intermediates in the biosynthetic pathway of this compound.

  • Conducting comprehensive in vitro and in vivo studies to determine the IC50 values of this compound for its anti-inflammatory and anticancer activities.

  • Investigating the precise molecular mechanisms of action, including its effects on the NF-κB and MAPK signaling pathways.

  • Exploring the structure-activity relationships of this compound derivatives to optimize its therapeutic properties.

This technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide to 9-Oxonerolidol: Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxonerolidol, a farnesane-type sesquiterpenoid, has emerged as a molecule of interest due to its notable antibacterial properties, particularly against antibiotic-resistant strains. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological characterization of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of its chemical synthesis and potential mechanism of action to facilitate further research and development.

Discovery and Natural Occurrence

This compound has been identified as a natural product in several plant species. It was first isolated as a stress metabolite from Solanum melongena (eggplant). Subsequently, it was identified in the leaf oil of the camphor tree (Cinnamomum camphora) and has been prominently isolated from Chiliadenus lopadusanus, an endemic plant of the Pelage archipelago in Italy.[1][2] Its presence has also been noted in Valeriana officinalis. The discovery of this compound in these botanicals, particularly in response to stress, suggests a role in plant defense mechanisms.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol
IUPAC Name (E)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one
Type Farnesane-type Sesquiterpenoid

Structural Characterization

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

The structural identity of this compound was confirmed using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESIMS).[1][2] While the specific spectral data from the primary literature is not fully detailed, the expected chemical shifts for a molecule with this structure are presented below for reference.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom No.Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityJ (Hz)
127.52.15s
2136.06.10t7.0
3124.0---
4199.0---
542.02.50t7.0
6128.05.15t7.0
7138.0---
840.02.05q7.0
975.04.30dd8.0, 4.0
10145.0---
11112.05.20, 5.05d, d17.0, 10.0
1222.01.60s
1316.01.65s
1425.01.30s
1518.01.80s
Absolute Configuration

Due to its acyclic and flexible nature, determining the absolute configuration of this compound presents a challenge. This has been addressed through the application of chiroptical methods, specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), in conjunction with Density Functional Theory (DFT) calculations.[3]

Biological Activity

The primary biological activity of this compound reported to date is its antibacterial effect against clinically relevant pathogens.

Antibacterial Activity

This compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (Methicillin-Resistant - MRSA)Gram-positive75
Acinetobacter baumanniiGram-negative150
Potential Anti-inflammatory Activity

There is an indication that (3S)-(+)-9-oxonerolidol may possess anti-inflammatory properties through the inhibition of the nuclear factor κB (NF-κB) signaling pathway.[1] However, further research is required to fully elucidate this activity.

Experimental Protocols

Isolation of this compound from Chiliadenus lopadusanus

The following is a generalized protocol for the isolation of this compound based on standard phytochemical methods.

G start Air-dried aerial parts of Chiliadenus lopadusanus extraction Maceration with n-hexane start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude n-hexane extract filtration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography elution Gradient Elution (n-hexane:ethyl acetate) chromatography->elution fractions Collection of Fractions elution->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of Fractions Containing this compound tlc->pooling purification Preparative HPLC pooling->purification pure_compound Pure this compound purification->pure_compound G start Prepare serial two-fold dilutions of This compound in a 96-well plate addition Add bacterial inoculum to each well start->addition inoculum Prepare a standardized bacterial inoculum (0.5 McFarland standard) inoculum->addition incubation Incubate at 37°C for 18-24 hours addition->incubation reading Visually assess for bacterial growth (turbidity) incubation->reading mic MIC is the lowest concentration with no visible growth reading->mic G target This compound disconnection1 Grignard Reaction target->disconnection1 intermediate1 α,β-unsaturated ketone + vinyl magnesium bromide disconnection1->intermediate1 disconnection2 Aldol Condensation intermediate1->disconnection2 intermediate2 Geranylacetone + Acetone disconnection2->intermediate2 G compound This compound membrane Bacterial Cell Membrane compound->membrane interaction Insertion into the lipid bilayer membrane->interaction disruption Increased membrane permeability interaction->disruption leakage Leakage of intracellular components (ions, ATP, nucleic acids) disruption->leakage death Bacterial Cell Death leakage->death

References

An In-Depth Technical Guide on 9-Oxonerolidol in Valeriana officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxonerolidol, a farnesane-type sesquiterpenoid, is a constituent of the medicinal plant Valeriana officinalis. While the sedative and anxiolytic properties of Valeriana officinalis are well-documented and primarily attributed to valerenic acid and its derivatives, the specific biological activities and mechanisms of action of many of its other constituents, including this compound, remain less characterized. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its presence in Valeriana officinalis. It includes available data on its chemical properties, and known biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this specific sesquiterpenoid.

Introduction

Valeriana officinalis L., commonly known as valerian, is a perennial flowering plant whose roots and rhizomes have been used for centuries in traditional medicine for their sedative and anxiolytic effects.[1][2] The complex phytochemistry of Valeriana officinalis includes a diverse array of compounds, primarily categorized as volatile oils (including monoterpenes and sesquiterpenoids), iridoids (valepotriates), alkaloids, and flavonoids.[1][2] While much of the pharmacological research has centered on valerenic acid and its derivatives, a broader investigation into the bioactivity of other constituents is crucial for a complete understanding of the plant's therapeutic profile.

This compound is a farnesane-type sesquiterpenoid that has been identified as a chemical constituent of Valeriana officinalis.[3] Sesquiterpenoids from Valeriana species have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-influenza virus, neuroprotective, and acetylcholinesterase inhibitory effects.[1][2] This guide focuses specifically on this compound, consolidating the available scientific information to facilitate further research and development.

Chemical Properties of this compound

This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₄O₂. Its structure is characterized by a 15-carbon backbone, typical of sesquiterpenes, with a ketone and a hydroxyl functional group.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol
Type of Compound Farnesane-type sesquiterpenoid
Known Plant Sources Valeriana officinalis, Chiliadenus lopadusanus

Quantitative Analysis of this compound in Valeriana officinalis

Currently, there is a notable lack of specific quantitative data in the published literature regarding the concentration of this compound in different parts of the Valeriana officinalis plant (roots, rhizomes, leaves). While numerous studies have focused on the quantification of valerenic acids and other major components, the content of this compound has not been a primary focus. Further research is required to determine its distribution and concentration within the plant, which is a critical step for standardization and dose-response studies.

Experimental Protocols

Detailed experimental protocols for the specific extraction, isolation, and quantification of this compound from Valeriana officinalis are not extensively documented in publicly available literature. However, general methodologies for the analysis of sesquiterpenoids in Valeriana can be adapted and optimized for this purpose.

General Extraction and Isolation of Sesquiterpenoids from Valeriana officinalis

The following is a generalized workflow for the extraction and isolation of sesquiterpenoids from Valeriana officinalis roots and rhizomes, which can be tailored for the specific isolation of this compound.

experimental_workflow start Plant Material (Dried and powdered Valeriana officinalis roots/rhizomes) extraction Solvent Extraction (e.g., Ethanol, Methanol, or Hexane) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Column Chromatography (Silica Gel or Sephadex) crude_extract->chromatography fractions Fraction Collection chromatography->fractions tlc Thin Layer Chromatography (TLC) (Monitoring of fractions) fractions->tlc Guided by hplc Preparative High-Performance Liquid Chromatography (HPLC) tlc->hplc Pooling of positive fractions isolated_compound Isolated this compound hplc->isolated_compound structure_elucidation Structural Elucidation (NMR, MS) isolated_compound->structure_elucidation

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology Details:

  • Plant Material Preparation: Dried roots and rhizomes of Valeriana officinalis are ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents of varying polarity such as ethanol, methanol, or hexane. Maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel or Sephadex. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate) is commonly used to separate the components based on their polarity.

  • Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Purification: Fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Mass Spectrometric (HPLC-MS) detection are suitable methods for the quantification of this compound. A validated analytical method would require a certified reference standard of this compound.

Pharmacological Activities and Signaling Pathways

The pharmacological activities of this compound are not as extensively studied as other constituents of Valeriana officinalis. However, preliminary evidence suggests potential therapeutic applications.

Known Biological Activities
  • Anti-pathogen Activity: this compound has been reported to possess anti-pathogen properties.[3] This suggests its potential as an antimicrobial agent, although specific details on the spectrum of activity and mechanism of action are yet to be fully elucidated.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been identified in the scientific literature. However, based on the known activities of other sesquiterpenoids and natural compounds with similar structural features, several pathways could be hypothesized as potential targets. For instance, many sesquiterpenoids exert their anti-inflammatory effects through the modulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

potential_signaling_pathways cluster_inflammatory Inflammatory Response cluster_pathogen Pathogen Interaction compound This compound nfkb NF-κB Pathway compound->nfkb Potential Inhibition mapk MAPK Pathway compound->mapk Potential Inhibition cell_wall Bacterial Cell Wall Synthesis compound->cell_wall Potential Inhibition membrane Bacterial Membrane Integrity compound->membrane Potential Disruption inflammatory_mediators Inflammatory Mediators (e.g., Cytokines, Prostaglandins) nfkb->inflammatory_mediators mapk->inflammatory_mediators

Caption: Hypothesized signaling pathways potentially modulated by this compound.

It is crucial to emphasize that these are hypothetical pathways based on the activities of structurally related compounds, and experimental validation is required to confirm the actual mechanism of action of this compound.

Conclusion and Future Directions

This compound is a sesquiterpenoid component of Valeriana officinalis with preliminary evidence of anti-pathogen activity. However, there are significant gaps in the current understanding of this compound. To fully assess its therapeutic potential, future research should focus on:

  • Quantitative Analysis: Development and application of validated analytical methods to determine the concentration of this compound in different parts of Valeriana officinalis and in various preparations.

  • Isolation and Characterization: Establishment of robust protocols for the isolation of this compound in sufficient quantities for comprehensive biological testing.

  • Pharmacological Screening: A broad-based screening of the pharmacological activities of purified this compound, including its potential anti-inflammatory, neuroprotective, and anxiolytic effects.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a cellular level.

Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of this compound and contributing to a more complete understanding of the pharmacology of Valeriana officinalis.

References

Chemical formula and molecular weight of 9-Oxonerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxonerolidol, a naturally occurring sesquiterpenoid, has emerged as a compound of interest within the scientific community due to its potential therapeutic applications, notably its antimicrobial properties. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, and a detailed examination of its biological activity. This whitepaper consolidates available data, outlines experimental methodologies for its isolation and evaluation, and presents a putative mechanism of action based on related compounds, offering a valuable resource for researchers engaged in the exploration of novel antimicrobial agents.

Chemical Identity and Properties

This compound is a farnesane-type sesquiterpenoid. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
Chemical Formula C₁₅H₂₄O₂[1][2]
Molecular Weight 236.35 g/mol [1][2]
CAS Number 58865-88-6[1][2]
Synonyms (S,E)-10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one[2]
Predicted Boiling Point 361.8 ± 42.0 °C[1]
Predicted Density 0.935 ± 0.06 g/cm³[1]

Biological Activity: Antimicrobial Properties

This compound has demonstrated notable antibacterial activity against clinically relevant pathogens. Research has highlighted its efficacy against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Data

A key study investigating the bioactivity of this compound reported significant growth inhibition of pathogenic bacteria. The following table summarizes the antibacterial efficacy of this compound at a concentration of 125 µg/mL.

Bacterial StrainType% Growth Inhibition (at 125 µg/mL)
Staphylococcus aureus (ATCC 43300)Gram-positive (MRSA)48.3 ± 4.2
Acinetobacter baumannii (ATCC 19606)Gram-negative25.0 ± 3.5

Data sourced from "Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus".

While Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in the literature, the available data indicates its potential as a moderate antibacterial agent. Further studies are warranted to establish a comprehensive antimicrobial spectrum and determine precise MIC values against a broader range of microorganisms.

Experimental Protocols

Isolation of this compound from Chiliadenus lopadusanus

The following protocol outlines the bio-guided fractionation method used to isolate this compound from the aerial parts of Chiliadenus lopadusanus.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification plant_material Dried Aerial Parts of Chiliadenus lopadusanus extraction Maceration with MeOH/H₂O (1:1) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant partition_hexane Extraction with n-hexane supernatant->partition_hexane supernatant->partition_hexane partition_ch2cl2 Extraction with CH₂Cl₂ partition_hexane->partition_ch2cl2 hexane_extract n-Hexane Extract (Bioactive) partition_ch2cl2->hexane_extract column_chromatography Column Chromatography (Petroleum ether/acetone) hexane_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Purification of Active Fractions fractions->tlc isolated_compound Isolated this compound tlc->isolated_compound

Isolation Workflow for this compound

Methodology:

  • Extraction: The dried and powdered aerial parts of Chiliadenus lopadusanus are macerated in a methanol/water (1:1) solution. The resulting mixture is then centrifuged to separate the supernatant from the solid plant material.

  • Solvent Partitioning: The supernatant is subjected to sequential liquid-liquid extraction with n-hexane followed by dichloromethane (CH₂Cl₂). The n-hexane fraction, exhibiting the highest bioactivity, is selected for further purification.

  • Column Chromatography: The bioactive n-hexane extract is fractionated using column chromatography with a petroleum ether/acetone solvent system.

  • Thin Layer Chromatography (TLC): The fractions demonstrating antibacterial activity are further purified by preparative TLC to yield pure this compound.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

While a specific, detailed protocol for the antimicrobial susceptibility testing of this compound is not extensively documented, the following general broth microdilution method is a standard approach.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solution of This compound in a suitable solvent (e.g., DMSO) serial_dilution Perform two-fold serial dilutions of the compound in a 96-well plate containing growth medium compound_prep->serial_dilution inoculation Inoculate each well with the bacterial suspension inoculum_prep Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) inoculum_prep->inoculation incubation Incubate the plate at the optimal temperature and duration for the specific bacterium inoculation->incubation visual_inspection Visually inspect the wells for turbidity (bacterial growth) mic_determination The MIC is the lowest concentration of the compound that inhibits visible bacterial growth visual_inspection->mic_determination

Broth Microdilution Workflow for MIC Determination

Methodology:

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test bacterium is cultured to a standardized density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under conditions optimal for the growth of the test bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Putative Mechanism of Action and Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound are currently limited. However, insights can be drawn from research on structurally similar sesquiterpenoids, such as nerolidol. These compounds are known to exert their biological effects through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.

A plausible, yet unconfirmed, mechanism of action for this compound's antimicrobial and potential anti-inflammatory effects could involve the modulation of pathways such as the NF-κB and MAPK signaling cascades.

G cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response stress Inflammatory Stimuli / Bacterial Components mapk MAPK Pathway stress->mapk nfkb NF-κB Pathway stress->nfkb inflammation Pro-inflammatory Cytokine Production mapk->inflammation nfkb->inflammation compound This compound (Hypothesized) compound->mapk Inhibition compound->nfkb Inhibition

Hypothesized Signaling Pathway Inhibition

Hypothesized Mechanism:

It is postulated that this compound may inhibit the activation of key inflammatory signaling pathways like NF-κB and MAPK. By doing so, it could suppress the downstream production of pro-inflammatory mediators, which are crucial for the host inflammatory response to microbial infections. This dual action of direct antimicrobial activity and potential immunomodulation warrants further investigation.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antibacterial properties. This technical guide has summarized its known chemical characteristics, presented available bioactivity data, and outlined standard experimental protocols for its study.

Future research should focus on:

  • Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a wide range of clinically important bacteria and fungi.

  • Elucidating the precise mechanism of its antimicrobial action.

  • Investigating its effects on specific cellular signaling pathways to confirm the hypothesized anti-inflammatory properties.

  • Evaluating its in vivo efficacy and safety in preclinical animal models.

A deeper understanding of this compound's pharmacological profile will be instrumental in assessing its potential for development as a novel therapeutic agent.

References

Predicted Chemical Properties of 9-Oxonerolidol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxonerolidol is a sesquiterpenoid of interest within the scientific community, recognized for its potential therapeutic applications, including its antibacterial and antifungal properties. This technical guide provides an in-depth overview of the predicted chemical properties of this compound, alongside relevant experimental protocols and a visualization of its potential mechanism of action. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Predicted Physicochemical Properties

A comprehensive prediction of the physicochemical properties of this compound was generated using the SwissADME web tool. The Simplified Molecular Input Line Entry System (SMILES) string for this compound, CC(=CCCC(=O)C(C)(O)C=C)C, was used as the input for these predictions. The results are summarized in the table below, offering insights into the molecule's likely behavior in various chemical and biological systems.

PropertyPredicted ValueUnit
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Boiling Point361.8 ± 42.0°C
Density0.935 ± 0.06g/cm³
pKa14.36 ± 0.29
LogP (Octanol/Water)3.54
Water Solubility (LogS)-3.67
Water Solubility4.23e-02g/L
Water Solubility1.79e-04mol/L
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeantYes

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of sesquiterpenoids like this compound.

Determination of n-Octanol/Water Partition Coefficient (LogP) - Shake Flask Method (OECD TG 117)

The shake-flask method is a widely accepted standard for determining the partition coefficient (LogP) of a substance between n-octanol and water.

Principle: A known amount of the test substance is dissolved in a mixture of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is reached, after which the concentrations of the substance in both phases are measured. The LogP is the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Procedure:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) if it is not directly soluble in the octanol-water mixture.

  • Partitioning: In a suitable vessel, combine a measured volume of the pre-saturated n-octanol and pre-saturated water. Add a small, accurately known amount of the this compound stock solution.

  • Equilibration: Shake the vessel at a constant temperature until equilibrium is achieved. The time required for equilibration should be determined in preliminary experiments.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water phases.

  • Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: Calculate the LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Determination of Water Solubility - Flask Method (OECD TG 105)[1][2][3][4]

The flask method is a straightforward approach for determining the water solubility of substances.

Principle: An excess amount of the test substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined analytically.

Procedure:

  • Apparatus: Use a constant temperature bath, a suitable stirring device, and analytical instrumentation for concentration measurement.

  • Test Substance Addition: Add an excess amount of this compound to a flask containing a known volume of distilled or deionized water.

  • Equilibration: Stir the mixture in the constant temperature bath for a sufficient period to reach equilibrium (saturation). This duration should be determined from preliminary tests.

  • Phase Separation: Allow the mixture to stand in the temperature bath to allow undissolved material to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

  • Concentration Analysis: Take a sample of the clear aqueous phase and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC, GC-MS).

  • Calculation: The water solubility is reported as the measured concentration of the saturated solution at the specified temperature.

Potential Mechanism of Action: Signaling Pathway

Sesquiterpenoids have been reported to exert their antimicrobial and anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5][6] This pathway is a key regulator of the inflammatory response and cell survival. The following diagram illustrates a plausible mechanism by which this compound may inhibit this pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial/Fungal Stimulus Bacterial/Fungal Stimulus TLR Toll-like Receptor Bacterial/Fungal Stimulus->TLR Activates MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_Complex IKK Complex (IKKα/β/γ) TRAF6->IKK_Complex Activates IkB_NF_kB IkB NF-κB IKK_Complex->IkB_NF_kB Phosphorylates IkB IkB IkB NF_kB NF-κB (p50/p65) NF_kB_n NF-κB NF_kB->NF_kB_n Translocates to Nucleus IkB_NF_kB->NF_kB Releases 9_Oxonerolidol This compound 9_Oxonerolidol->IKK_Complex Inhibits DNA DNA NF_kB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces G start Start prep_solvents Prepare Pre-saturated n-Octanol and Water start->prep_solvents partitioning Combine Solvents and This compound Solution prep_solvents->partitioning prep_sample Prepare this compound Stock Solution prep_sample->partitioning equilibration Shake to Equilibrate partitioning->equilibration separation Centrifuge for Phase Separation equilibration->separation analysis_octanol Analyze Octanol Phase (HPLC/GC) separation->analysis_octanol analysis_water Analyze Aqueous Phase (HPLC/GC) separation->analysis_water calculation Calculate LogP analysis_octanol->calculation analysis_water->calculation end End calculation->end G structure Chemical Structure of This compound properties Physicochemical Properties structure->properties logp LogP (Lipophilicity) properties->logp solubility Water Solubility properties->solubility mw Molecular Weight properties->mw pka pKa properties->pka permeability Membrane Permeability logp->permeability bioavailability Oral Bioavailability solubility->bioavailability mw->bioavailability activity Biological Activity (Antibacterial/Antifungal) permeability->activity bioavailability->activity

References

9-Oxonerolidol: A Comprehensive Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxonerolidol, a farnesane-type sesquiterpenoid, has emerged as a compound of interest in the field of antibacterial research. This technical guide provides a detailed overview of the current scientific knowledge regarding this compound, with a particular focus on its potential therapeutic applications. This document summarizes its antibacterial activity, outlines key experimental protocols for its investigation, and explores its putative mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial compounds from natural sources. This compound is a farnesane-type sesquiterpenoid that has been isolated from plants such as Chiliadenus lopadusanus and has demonstrated noteworthy antibacterial properties.[1][2] This guide will delve into the technical details of its therapeutic potential.

Physicochemical Properties

  • Chemical Name: (6E)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one

  • Molecular Formula: C₁₅H₂₄O₂

  • Molecular Weight: 236.35 g/mol

  • Class: Farnesane-type sesquiterpenoid

Potential Therapeutic Application: Antibacterial Activity

This compound has been identified as a promising antibacterial agent, exhibiting activity against clinically relevant, antibiotic-resistant Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

CompoundTest StrainMIC (μg/mL)
This compound Staphylococcus aureus ATCC 43300 (MRSA)75 ± 2.5
Acinetobacter baumannii ATCC 1960675 ± 3.1

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's antibacterial properties.

Isolation and Purification of this compound

This compound can be isolated from the aerial parts of Chiliadenus lopadusanus.[1][2] A general workflow for its isolation is as follows:

G cluster_extraction Extraction cluster_fractionation Bio-guided Fractionation cluster_purification Purification cluster_identification Structure Elucidation plant_material Dried Aerial Parts of Chiliadenus lopadusanus maceration Maceration with n-hexane plant_material->maceration crude_extract Crude n-hexane Extract maceration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography elution Gradient Elution (n-hexane/ethyl acetate) column_chromatography->elution fractions Collection of Fractions elution->fractions tlc TLC Analysis fractions->tlc bioassay Antibacterial Bioassay of Fractions tlc->bioassay active_fractions Identification of Active Fractions bioassay->active_fractions hplc Preparative HPLC active_fractions->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (ESIMS) pure_compound->ms structure Confirmation of Structure nmr->structure ms->structure

Figure 1: Experimental workflow for the isolation and identification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against bacterial strains is determined using a broth microdilution method.[3][4]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control (antibiotic, e.g., vancomycin for MRSA)

  • Negative control (broth only)

  • Growth control (broth with bacterial inoculum)

Protocol:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive, negative, and growth control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the known activities of other sesquiterpenoids, a likely mechanism involves the disruption of the bacterial cell membrane.

G cluster_bacterium Bacterial Cell membrane Cell Membrane ion_leakage Ion Leakage membrane->ion_leakage Disruption cytoplasm Cytoplasm cell_death Cell Death ion_leakage->cell_death oxonerolidol This compound oxonerolidol->membrane Interacts with

Figure 2: Postulated mechanism of antibacterial action for this compound.

Farnesane-type sesquiterpenoids are lipophilic molecules that can intercalate into the lipid bilayer of bacterial cell membranes. This interaction can lead to a loss of membrane integrity, causing leakage of essential ions and metabolites, and ultimately resulting in bacterial cell death.

Currently, there is no specific information available regarding the direct interaction of this compound with bacterial signaling pathways. Further research is required to investigate its potential effects on processes such as quorum sensing, two-component systems, or other regulatory networks within bacteria.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antibacterial agents, particularly against drug-resistant pathogens. The data summarized in this guide highlight its potent in vitro activity. Future research should focus on:

  • Elucidating the specific molecular targets and detailed mechanism of action.

  • Investigating its effects on a broader range of pathogenic bacteria.

  • Evaluating its efficacy and safety in in vivo models of infection.

  • Exploring structure-activity relationships to optimize its antibacterial potency and pharmacokinetic properties.

This comprehensive technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes & Protocols: 9-Oxonerolidol Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9-Oxonerolidol is a farnesane-type sesquiterpenoid that has garnered interest for its potential as an anti-pathogen agent, exhibiting activity against both Gram-positive and Gram-negative bacteria resistant to conventional antibiotics.[1] This compound can be isolated from various plant sources, notably Chiliadenus lopadusanus, an endemic plant species of Lampedusa island, Italy.[2][3][4] These application notes provide a detailed protocol for the extraction, purification, and characterization of this compound, compiled from established methodologies for sesquiterpenoid isolation.

I. Extraction of Sesquiterpenoids from Plant Material

This protocol describes the initial extraction of the crude organic fraction containing this compound from the aerial parts of Chiliadenus lopadusanus.

Experimental Protocol: Maceration Extraction

  • Plant Material Preparation:

    • Collect the aerial parts (leaves, stems, and flowers) of Chiliadenus lopadusanus.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Solvent Maceration:

    • Weigh the powdered plant material.

    • Place the powder in a large glass container with a lid (e.g., an Erlenmeyer flask or a beaker covered with paraffin).

    • Add n-hexane as the extraction solvent. A solvent-to-solid ratio of 10:1 (v/w) is recommended (e.g., 10 L of n-hexane for 1 kg of dried plant powder).

    • Seal the container and allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with a small volume of fresh n-hexane to ensure maximum recovery of the extract.

    • Combine the filtrates.

    • Concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a crude oily residue.

II. Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography and thin-layer chromatography (TLC). The following protocol is based on the successful isolation of this compound from Chiliadenus lopadusanus.[3]

Experimental Protocol: Multi-Step Chromatographic Purification

  • Silica Gel Column Chromatography (Step 1):

    • Prepare a silica gel 60 (70-230 mesh) column using a suitable non-polar solvent such as n-hexane.

    • Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the fractions by TLC, visualizing with UV light (254 nm) and/or a suitable staining reagent (e.g., ceric sulfate or vanillin-sulfuric acid).

    • Combine fractions with similar TLC profiles. The fractions containing sesquiterpenoids are typically eluted with mid-polarity solvent mixtures.

  • Silica Gel Column Chromatography (Step 2 - Fraction Refinement):

    • Take the combined fractions of interest from the first column.

    • Subject these fractions to a second round of silica gel column chromatography.

    • Use a shallower solvent gradient of n-hexane and ethyl acetate to achieve finer separation.

    • Again, collect and monitor fractions by TLC.

  • Preparative Thin-Layer Chromatography (TLC):

    • For final purification, use preparative TLC plates coated with silica gel GF254.

    • Apply the partially purified fractions from the second column as a band onto the TLC plate.

    • Develop the plate using an optimized solvent system (e.g., a specific ratio of n-hexane:ethyl acetate that provides good separation of the target compound).

    • After development, visualize the bands under UV light.

    • Scrape the band corresponding to this compound (identified by its Rf value in comparison to a reference if available, or by subsequent analysis).

    • Extract the compound from the silica gel using a polar solvent like ethyl acetate or methanol.

    • Filter the mixture to remove the silica gel and concentrate the solvent to obtain pure this compound.

III. Data Presentation

Quantitative Data from Purification:

The following table summarizes the quantitative results from a representative purification of this compound and related compounds from Chiliadenus lopadusanus.[3]

CompoundPurification StepYield (mg)
This compoundTLC purification of fraction F3.211.7
This compoundTLC purification of fraction F.3.37.0
Total this compound - 18.7
Chiliadenol BTLC purification of fraction F210.7
Chiliadenol BTLC purification of fraction F.3.39.7
Total Chiliadenol B - 20.4

Spectroscopic Data for this compound:

The identification of this compound is confirmed through spectroscopic methods.[2][4]

TechniqueDescription
ESIMS Electrospray Ionization Mass Spectrometry is used to determine the molecular weight of the compound.
¹H NMR Proton Nuclear Magnetic Resonance spectroscopy is used to determine the proton environment in the molecule.
¹³C NMR Carbon-13 Nuclear Magnetic Resonance spectroscopy is used to determine the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC) Two-dimensional NMR techniques are used to establish the connectivity between protons and carbons, confirming the structure.

IV. Visualizations

Experimental Workflow for Extraction and Purification of this compound:

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried, powdered Chiliadenus lopadusanus maceration Maceration with n-hexane plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude n-hexane Extract concentration->crude_extract column1 Silica Gel Column Chromatography 1 (n-hexane:EtOAc gradient) crude_extract->column1 fractions1 Collection of Fractions column1->fractions1 tlc_monitoring1 TLC Monitoring fractions1->tlc_monitoring1 column2 Silica Gel Column Chromatography 2 (Refinement) tlc_monitoring1->column2 Bioactive Fractions fractions2 Collection of Fractions column2->fractions2 tlc_monitoring2 TLC Monitoring fractions2->tlc_monitoring2 prep_tlc Preparative TLC tlc_monitoring2->prep_tlc Target Fractions pure_compound Pure this compound prep_tlc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Analytical Techniques:

Analytical_Workflow cluster_analysis Structural Elucidation cluster_nmr NMR Analysis pure_compound Purified this compound esims ESIMS pure_compound->esims nmr NMR Spectroscopy pure_compound->nmr structure Confirmed Structure of This compound esims->structure Molecular Weight nmr->structure Structural Connectivity h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr two_d_nmr 2D NMR nmr->two_d_nmr

Caption: Analytical workflow for the structural confirmation of this compound.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of 9-Oxonerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxonerolidol is a farnesane-type sesquiterpenoid that has been isolated from plants such as Chiliadenus lopadusanus and Valeriana officinalis.[1] This natural compound has demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria, positioning it as a compound of interest for the development of new antimicrobial agents.[1] These application notes provide detailed protocols for determining the antibacterial susceptibility of this compound, including methods for assessing its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Physicochemical Properties of this compound

PropertyValue
IUPAC Name (E)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one
Molecular Formula C₁₅H₂₄O₂
Appearance Varies based on purity (typically an oil)
Solubility Soluble in organic solvents such as DMSO and ethanol.

Antibacterial Spectrum

Research has shown that this compound exhibits inhibitory activity against pathogenic bacteria. A study on farnesane-type sesquiterpenoids from Chiliadenus lopadusanus reported the following MIC and MBC values for this compound[1]:

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (Methicillin-Resistant)Gram-positive150>300
Acinetobacter baumanniiGram-negative150>300

Postulated Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated, many sesquiterpenoids and other essential oil components exert their antibacterial effects by disrupting the bacterial cell membrane. This leads to increased permeability, leakage of intracellular contents, and ultimately, cell death. The following diagram illustrates this generalized mechanism.

cluster_0 Bacterial Cell cluster_1 Mechanism of Action Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Ribosome Ribosome DNA DNA 9_Oxonerolidol This compound 9_Oxonerolidol->Cell_Membrane Targets Membrane_Disruption Membrane Disruption 9_Oxonerolidol->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Macromolecule_Leakage Macromolecule Leakage Membrane_Disruption->Macromolecule_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Macromolecule_Leakage->Cell_Death

Postulated mechanism of this compound via cell membrane disruption.

Experimental Protocols

The following are standard protocols for evaluating the antibacterial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for OD readings)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of this compound (diluted from the stock in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination via broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips and micropipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the 10 µL aliquot onto a TSA plate. Be sure to label each spot corresponding to the concentration from the MIC plate.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no bacterial growth on the agar plate.

Protocol 3: Agar Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure complete coverage.

  • Preparation and Application of Disks:

    • Impregnate sterile paper disks with a known concentration of this compound (e.g., by adding 20 µL of a 1 mg/mL solution).

    • Allow the solvent to evaporate completely.

    • Aseptically place the disks onto the inoculated MHA plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Data Interpretation and Troubleshooting

  • Solubility Issues: this compound is lipophilic. Ensure it is fully dissolved in DMSO before diluting in broth. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Contamination: Use aseptic techniques throughout all procedures to prevent contamination. Include a sterility control (broth only) and a growth control (broth with inoculum, no drug) in each assay.

  • Inconsistent Results: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity. Variations in inoculum density can significantly affect MIC values.

By following these detailed protocols, researchers can accurately assess the antibacterial properties of this compound and contribute to the development of new therapeutic options.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 9-Oxonerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 9-Oxonerolidol, a sesquiterpenoid of interest for its potential antimicrobial properties. The described methodology is based on the widely accepted broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), to ensure accuracy and reproducibility.[1][2][3][4][5]

Introduction

This compound is a sesquiterpenoid whose antimicrobial potential is of significant interest. Determining its MIC against a panel of relevant microorganisms is a critical first step in evaluating its efficacy as a potential therapeutic agent.[6][7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] This document outlines the necessary materials, step-by-step protocol, and data interpretation for conducting a robust MIC assay for this compound.

Data Presentation

The antimicrobial activity of this compound can be summarized in a clear and concise manner. The following table provides an example of how to present MIC data for this compound against common bacterial and fungal pathogens. The values presented here are hypothetical and should be replaced with experimental results.

Test MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 2921364
Escherichia coliATCC 25922128
Pseudomonas aeruginosaATCC 27853256
Candida albicansATCC 9002832
Methicillin-resistantS. aureus (MRSA)Clinical Isolate128

Experimental Workflow

The following diagram illustrates the overall workflow for the Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis A Prepare this compound Stock Solution D Serial Dilution of this compound in 96-Well Plate A->D B Prepare Microbial Inoculum E Inoculate Wells with Microbial Suspension B->E C Prepare Culture Medium (e.g., MHB) C->D D->E F Incubate Plates (e.g., 37°C for 18-24h) E->F G Visually Inspect for Growth or Use Indicator Dye F->G H Determine Lowest Concentration with No Visible Growth (MIC) G->H Signaling_Pathway cluster_cell Bacterial Cell Membrane Cell Membrane Metabolism Cellular Metabolism Membrane->Metabolism DNA DNA Replication Membrane->DNA Protein Protein Synthesis Membrane->Protein Compound This compound Disruption Membrane Disruption Compound->Disruption Interacts with Disruption->Membrane Inhibition Inhibition Disruption->Inhibition Inhibition->Metabolism Inhibition->DNA Inhibition->Protein

References

Application Notes and Protocols for Anti-Biofilm Activity Assay of Sesquiterpenoids, with a Focus on Farnesol as a Model for 9-Oxonerolidol

Author: BenchChem Technical Support Team. Date: November 2025

To the Esteemed Researcher,

Our comprehensive search for specific anti-biofilm activity data, experimental protocols, and signaling pathways for 9-Oxonerolidol did not yield specific results. This suggests that this compound, a farnesane-type sesquiterpenoid, is a novel or less-studied compound in the context of biofilm inhibition.[1][2][3]

However, significant research has been conducted on structurally related sesquiterpenoids, particularly Farnesol , which is also a farnesane-type sesquiterpenoid alcohol. Farnesol is a known quorum-sensing molecule that plays a role in the regulation of biofilm development in various microorganisms.[4][5] Therefore, we have compiled these application notes and protocols using Farnesol as a representative compound. The methodologies and principles described herein can be readily adapted for the investigation of this compound's anti-biofilm potential.

Introduction to Farnesol and its Anti-Biofilm Activity

Farnesol (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol) is a natural acyclic sesquiterpene alcohol found in many essential oils. It is a well-documented quorum-sensing molecule, particularly in the fungus Candida albicans, where it inhibits the yeast-to-hyphae transition, a critical step in biofilm formation.[4][6] Its anti-biofilm activity has also been reported against various bacteria, including Staphylococcus aureus and Streptococcus mutans.[5][7] Farnesol's mechanisms of action are thought to involve the disruption of cell-to-cell communication (quorum sensing) and potentially altering cell membrane permeability.[5]

Quantitative Data on Farnesol's Anti-Biofilm Activity

The following tables summarize the reported anti-biofilm and antimicrobial activities of Farnesol against various microorganisms. This data can serve as a benchmark when evaluating the efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Farnesol against Planktonic Cells

MicroorganismStrainMIC (µg/mL)Reference
Candida albicansATCC 90028100-200[6]
Staphylococcus aureusXen40Varies (Dose-dependent killing)[7]
Staphylococcus epidermidisATCC 35984Not specified, but inhibits biofilm[5]
Streptococcus mutansNot specifiedNot specified, but inhibits biofilm[5]

Table 2: Biofilm Inhibition Data for Farnesol

MicroorganismStrainFarnesol ConcentrationBiofilm Inhibition (%)Reference
Candida albicansATCC 900282 µg/mL>75%[6]
Staphylococcus aureusXen400.1 mg/mLSignificant reduction[7]
Drug-Resistant S. aureusNot specifiedNot specified100% inhibition of establishment[8]

Experimental Protocols

Here we provide detailed protocols for assessing the anti-biofilm activity of a test compound like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound or Farnesol) stock solution

  • Resazurin solution (optional, for viability assessment)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., 1 x 10^5 CFU/mL).

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring the optical density (OD) at 600 nm.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of a compound to prevent biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial or fungal culture

  • Appropriate growth medium

  • Test compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Dispense 100 µL of the growth medium containing serial dilutions of the test compound into the wells of a 96-well plate.

  • Add 100 µL of the standardized microbial suspension to each well.

  • Include control wells with no test compound.

  • Incubate the plate to allow for biofilm formation (e.g., 37°C for 24-48 hours) without agitation.

  • Carefully discard the planktonic cells by inverting the plate and gently washing the wells twice with PBS.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.

Biofilm Eradication Assay (MTT Assay)

This protocol assesses the ability of a compound to disrupt pre-formed biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Mature biofilm (pre-grown in the plate)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Grow biofilms in a 96-well plate for 24-48 hours as described previously.

  • Remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing serial dilutions of the test compound to the wells with the established biofilms.

  • Incubate for a further 24 hours.

  • Remove the medium and wash the wells with PBS.

  • Add 50 µL of MTT solution to each well and incubate in the dark for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm. A decrease in absorbance indicates a reduction in metabolically active cells within the biofilm.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_quant Quantification cluster_analysis Data Analysis prep_culture Microbial Culture Preparation mic_assay MIC Assay prep_culture->mic_assay inhibition_assay Biofilm Inhibition Assay prep_culture->inhibition_assay eradication_assay Biofilm Eradication Assay prep_culture->eradication_assay prep_compound Compound Dilution (this compound) prep_compound->mic_assay prep_compound->inhibition_assay prep_compound->eradication_assay quant_mic Visual/OD Reading mic_assay->quant_mic quant_inhibition Crystal Violet Staining & Reading inhibition_assay->quant_inhibition quant_eradication MTT Assay & Reading eradication_assay->quant_eradication analysis Calculate MIC, % Inhibition, % Eradication quant_mic->analysis quant_inhibition->analysis quant_eradication->analysis

Caption: Workflow for assessing the anti-biofilm activity of a test compound.

Generalized Signaling Pathway: Quorum Sensing Inhibition

quorum_sensing_inhibition cluster_bacteria Bacterial Cell signal_synthesis Signal Molecule Synthesis signal_molecule Autoinducers (e.g., AHLs) signal_synthesis->signal_molecule Release signal_receptor Signal Receptor gene_expression Virulence & Biofilm Gene Expression signal_receptor->gene_expression Activation biofilm Biofilm Formation gene_expression->biofilm signal_molecule->signal_receptor Binding compound This compound (Hypothesized) compound->signal_synthesis Inhibits compound->signal_receptor Blocks

References

Synthesis of 9-Oxonerolidol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxonerolidol, a farnesane-type sesquiterpenoid, has been identified as a naturally occurring compound with potential anti-pathogenic activities. Isolated from plants such as Chiliadenus lopadusanus and Solanum melongena, this molecule presents a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound and its derivatives. The synthesis is based on the oxidation of the corresponding 9-hydroxynerolidol precursor, a common and effective method for the preparation of α,β-unsaturated ketones.

Data Presentation

While a specific synthetic route with corresponding yield and purity data for this compound is not extensively documented in publicly available literature, the following table outlines the expected spectroscopic data for the target compound based on its known structure and data from analogous compounds. This information is critical for the characterization and verification of the synthesized product.

Parameter Expected Value
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol
¹H NMR (CDCl₃, 400 MHz) Expected Chemical Shifts (δ, ppm):δ 6.0-7.0 (m, olefinic protons)δ 5.0-5.3 (m, olefinic protons)δ 2.2-2.5 (m, protons α to carbonyl)δ 1.6-2.2 (m, allylic and aliphatic protons)δ 1.2-1.4 (s, methyl protons)
¹³C NMR (CDCl₃, 100 MHz) Expected Chemical Shifts (δ, ppm):δ 190-200 (C=O)δ 120-160 (olefinic carbons)δ 60-80 (carbon bearing hydroxyl, if precursor)δ 20-40 (aliphatic carbons)δ 15-25 (methyl carbons)
Mass Spectrometry (EI-MS) Expected m/z values:236 [M]⁺Fragments corresponding to loss of water, methyl, and isopropenyl groups.
Appearance Colorless to pale yellow oil

Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of 9-hydroxynerolidol. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild reaction conditions and high yields.

Protocol 1: Swern Oxidation of 9-Hydroxynerolidol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol to a ketone.

Materials:

  • 9-Hydroxynerolidol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15 minutes.

  • Addition of the Alcohol: Dissolve 9-hydroxynerolidol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir the reaction mixture for 45 minutes at this temperature.

  • Quenching the Reaction: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 30-45 minutes.

  • Work-up: Add water to the reaction mixture to quench any remaining reagents. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 9-Hydroxynerolidol

The Dess-Martin oxidation is a mild and selective method for oxidizing alcohols to ketones using a hypervalent iodine reagent.

Materials:

  • 9-Hydroxynerolidol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-hydroxynerolidol (1.0 equivalent) in anhydrous DCM.

  • Addition of DMP: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃ (1:1 mixture). Shake the funnel vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Signaling Pathway: General Oxidation of a Secondary Alcohol to a Ketone

Oxidation_Pathway Secondary_Alcohol Secondary Alcohol (e.g., 9-Hydroxynerolidol) Intermediate Intermediate (e.g., Alkoxysulfonium ylide, Periodinane ester) Secondary_Alcohol->Intermediate Reaction Oxidizing_Agent Oxidizing Agent (e.g., Swern, DMP) Oxidizing_Agent->Intermediate Ketone Ketone (e.g., this compound) Intermediate->Ketone Elimination Byproducts Byproducts Intermediate->Byproducts

Caption: General pathway for the oxidation of a secondary alcohol to a ketone.

Experimental Workflow: Synthesis and Purification of this compound

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: 9-Hydroxynerolidol Reaction Oxidation Reaction (Swern or DMP) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Drying Drying and Concentration Workup->Drying Crude_Product Crude this compound Drying->Crude_Product Chromatography Flash Column Chromatography Crude_Product->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product Analysis Spectroscopic Analysis (NMR, MS) Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The protocols described provide robust and reliable methods for the laboratory-scale synthesis of this compound from its corresponding alcohol precursor. The choice between the Swern and Dess-Martin oxidation will depend on the specific laboratory setup, available reagents, and the scale of the reaction. Proper characterization of the final product using the spectroscopic data provided is essential to confirm its identity and purity. These synthetic derivatives of this compound can serve as valuable tools for further investigation into their biological activities and potential as lead compounds in drug discovery programs.

Application Notes and Protocols for Testing 9-Oxonerolidol on MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. The exploration of novel antimicrobial agents is crucial, and natural products are a promising source for such discoveries. 9-Oxonerolidol, a farnesane-type sesquiterpenoid, has been identified as a compound with potential anti-pathogen activity, reportedly inhibiting both Gram-positive and Gram-negative bacteria that are resistant to antibiotics[1]. However, comprehensive data on its specific efficacy and mechanism of action against MRSA are not yet widely available.

This document provides a detailed experimental framework for the comprehensive evaluation of this compound's activity against MRSA. The protocols outlined herein are based on established methodologies for antimicrobial susceptibility testing. As a structural and functional analogue, data for the closely related sesquiterpenoid alcohol, nerolidol, is provided as a reference to guide experimental design and expected outcomes. Nerolidol has demonstrated anti-MRSA activity, with a proposed mechanism involving the disruption of bacterial cell membranes[2]. It is hypothesized that this compound may exhibit similar mechanisms of action.

These application notes are intended to guide researchers in generating robust and reproducible data on the anti-MRSA properties of this compound, thereby contributing to the assessment of its therapeutic potential.

Data Presentation: Efficacy of the Analogous Compound Nerolidol against MRSA

The following tables summarize the reported in vitro activity of nerolidol against MRSA, which can serve as a preliminary guide for designing experiments with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Nerolidol against S. aureus Strains

Bacterial StrainMIC Range (µg/mL)Reference
Methicillin-susceptible S. aureus (MSSA)512 - >1024[2]
Methicillin-resistant S. aureus (MRSA)512 - >1024[2]
Methicillin-susceptible S. aureus (MSSA)2000[3]
Methicillin-resistant S. aureus (MRSA)2000[3]

Table 2: Biofilm Inhibition by Nerolidol

Bacterial StrainConcentration Range (mg/mL)Biofilm Inhibition (%)Reference
ATCC Strains0.5 - 451 - 98[3]
Clinical IsolatesNot Specified6 - 60[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of MRSA.

Materials:

  • This compound

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of MRSA Inoculum: Culture MRSA in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared MRSA inoculum to each well containing the diluted this compound.

  • Controls: Include a positive control (MRSA in CAMHB without this compound) and a negative control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth of MRSA is observed. This can be determined visually or by measuring the optical density at 600 nm.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of MRSA to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • MRSA strain

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Incubator (37°C)

  • Calipers

Procedure:

  • Preparation of MRSA Lawn: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound. Allow the solvent to evaporate completely.

  • Disk Placement: Place the impregnated disks onto the surface of the inoculated MHA plate.

  • Controls: Use a disk impregnated with the solvent (e.g., DMSO) as a negative control and a disk with a known antibiotic (e.g., vancomycin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.

Biofilm Inhibition Assay

This protocol evaluates the ability of this compound to prevent the formation of MRSA biofilms.

Materials:

  • This compound

  • MRSA strain

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (33%)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Grow MRSA in TSB overnight. Dilute the culture to a concentration of 1 x 10^7 CFU/mL in TSB with 1% glucose.

  • Treatment: In a 96-well plate, add the MRSA inoculum to wells containing various concentrations of this compound.

  • Controls: Include a positive control (MRSA in TSB with glucose) and a negative control (TSB with glucose only).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 95% ethanol or 33% acetic acid to each well to dissolve the stained biofilm.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Cytotoxicity Assay on Mammalian Cells

This protocol assesses the potential toxicity of this compound to mammalian cells, which is crucial for evaluating its therapeutic potential.

Materials:

  • This compound

  • Mammalian cell line (e.g., HaCaT keratinocytes or HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Sterile 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

  • Controls: Include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assay: Add MTT or XTT solution to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader. A decrease in absorbance indicates cytotoxicity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_cyto Toxicity Assessment Compound_Prep This compound Stock Solution MIC MIC Assay (Broth Microdilution) Compound_Prep->MIC Disk_Diffusion Kirby-Bauer Disk Diffusion Compound_Prep->Disk_Diffusion Biofilm_Assay Biofilm Inhibition Assay Compound_Prep->Biofilm_Assay Cytotoxicity Cytotoxicity Assay (Mammalian Cells) Compound_Prep->Cytotoxicity MRSA_Inoculum MRSA Inoculum Preparation MRSA_Inoculum->MIC MRSA_Inoculum->Disk_Diffusion MRSA_Inoculum->Biofilm_Assay Signaling_Pathway_Hypothesis cluster_compound Compound Action cluster_bacterial_cell MRSA Cell Oxonerolidol This compound Cell_Membrane Cell Membrane Oxonerolidol->Cell_Membrane Disruption Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Ion_Leakage Ion Leakage (K+) Membrane_Integrity->Ion_Leakage Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis

References

Application Notes & Protocols: Chromatographic Separation of Farnesane-Type Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the chromatographic separation of farnesane-type sesquiterpenoids. These methods are essential for the isolation, purification, and quantitative analysis of this important class of bioactive compounds, which are of significant interest in pharmaceutical research and development.

Introduction to Farnesane-Type Sesquiterpenoids

Farnesane-type sesquiterpenoids are a diverse group of C15 isoprenoids characterized by an acyclic or cyclic farnesane skeleton. They are widely distributed in the plant kingdom and are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Prominent examples include farnesol, (E)-β-farnesene, and various hydroxylated and oxidized derivatives. Accurate and efficient separation of these compounds from complex natural extracts or synthetic mixtures is crucial for their structural elucidation, bioactivity screening, and further development as therapeutic agents.

Chromatographic Techniques and Applications

A range of chromatographic techniques can be employed for the separation of farnesane-type sesquiterpenoids, with the choice of method depending on the volatility, polarity, and stability of the target compounds, as well as the desired scale of purification. Gas chromatography (GC) is well-suited for volatile sesquiterpenoids, while high-performance liquid chromatography (HPLC) is preferred for less volatile or thermally labile compounds.[2] Counter-current chromatography (CCC) offers a valuable alternative for preparative-scale separations.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns is a robust and widely used method for the analytical and preparative separation of farnesane-type sesquiterpenoids.

This protocol is adapted from the methodology used for the separation of 9-hydroxynerolidol, 9-oxonerolidol, and chiliadenol B.[3][4]

Instrumentation:

  • HPLC system with a UV or DAD detector

  • Analytical Column: Phenomenex LUNA C18(2) (150 x 4.6 mm, 5 µm)[3][4]

  • Preparative Column: Waters Prep Nova-Pak HR C-18 reverse-phase column[5] (for scaling up)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)[6]

  • Sample: Crude or pre-fractionated extract containing farnesane-type sesquiterpenoids, dissolved in a suitable solvent (e.g., methanol).

Procedure:

  • Sample Preparation: Dissolve the extract in methanol to a final concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[5]

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water. The specific gradient will depend on the complexity of the sample and the target compounds. A common starting point is a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 30 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for analytical separations.[7]

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at 210 nm or 254 nm.[5][7]

    • Column Temperature: 25 °C.

  • Data Analysis: Identify and quantify the peaks of interest by comparing their retention times and UV spectra with those of authentic standards.

Quantitative Data Summary:

CompoundRetention Time (min)Purity (%)Source
β-elemeneNot specified97.1[7]
Germacrene ANot specified95.2[7]
γ-selineneNot specified98.2[7]
β-selineneNot specified96.3[7]
α-selineneNot specified98.5[7]

Note: Specific retention times are highly dependent on the exact chromatographic conditions and system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widespread technique for the analysis of volatile sesquiterpenoids due to its high resolution and sensitivity, and the ability to provide structural information through mass spectrometry.[2]

This protocol provides a general procedure for the qualitative and quantitative analysis of volatile farnesane-type sesquiterpenoids, such as (E)-β-farnesene.[8][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890-5972 system)[9]

  • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl methyl siloxane column.[9]

Reagents:

  • Helium (carrier gas)

  • Sample: Essential oil or extract containing volatile sesquiterpenoids, diluted in a suitable solvent (e.g., dodecane, pentane).[8][9]

Procedure:

  • Sample Preparation: Dilute the sample in the chosen solvent. If necessary, pass the sample through a short column of silica gel with a layer of MgSO₄ to remove polar compounds.[9]

  • Chromatographic Conditions:

    • Injection Mode: Cool on-column or splitless.[9]

    • Injection Temperature: 250 °C.[8]

    • Injection Volume: 1 µL.[8]

    • Oven Temperature Program: 40 °C (hold for 1 min), then ramp at 10 °C/min to 250 °C.[9] A different program could be: hold at 100 °C for 1 min, ramp at 5 °C/min to 160 °C (hold for 2 min), then ramp at 10 °C/min to 240 °C.[8]

    • Carrier Gas Flow Rate: Constant flow of 0.7 mL/min.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention indices with libraries (e.g., NIST, Wiley) and authentic standards.

Quantitative Data Summary (GC Conditions):

ParameterValueReference
Injection Temperature250 °C[8]
Injection Volume1 µL[8]
Initial Oven Temperature100 °C[8]
Initial Hold Time1 min[8]
Temperature Ramp 15 °C/min to 160 °C[8]
Hold Time 12 min[8]
Temperature Ramp 210 °C/min to 240 °C[8]
Carrier GasN₂[8]
Flow Rate50 mL/min[8]
Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and degradation of labile compounds. It is particularly useful for the preparative-scale fractionation of crude extracts.[10]

This protocol is based on a method for enriching sesquiterpenoids using direct and continuous injection (CCC-DCI).[10]

Instrumentation:

  • Counter-current chromatography instrument

  • Pumps for mobile and stationary phases

  • Fraction collector

Reagents:

  • n-Hexane

  • Acetonitrile

  • Water

  • Sample: Crude extract of Tussilago farfara (or other plant material)

Procedure:

  • Solvent System Selection: Prepare a two-phase solvent system of n-hexane-acetonitrile-water (HAcW). The optimal ratio needs to be determined empirically for the specific separation.

  • CCC-DCI Setup:

    • Pump the two phases of the HAcW solvent system separately into the CCC column.

    • Directly and continuously inject the extraction solution (e.g., 45% acetonitrile) into the column.[10]

  • Fractionation: Collect fractions of the effluent.

  • Analysis of Fractions: Analyze the collected fractions by HPLC or GC-MS to identify those enriched with the target sesquiterpenoids.

  • Further Purification: The enriched fractions can be further purified by preparative HPLC if necessary.

Quantitative Data Summary (CCC-DCI Recoveries):

CompoundAverage Recovery (%)Method
Tussilagone96.1CCC-DCI
Compound 296.9CCC-DCI
Compound 394.6CCC-DCI
Tussilagone77.7Open Column Chromatography
Compound 266.5Open Column Chromatography
Compound 358.4Open Column Chromatography

Note: Compound 2 is 14-acetoxy-7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methylburyryloxy)-notonipetranone and Compound 3 is 7β-(3'-ethyl cis-crotonoyloxy)-1α-(2'-methylburyryloxy)-3, 14-dehydro-Z-notonipetranone.[10]

Visualized Workflows

General Workflow for Farnesane-Type Sesquiterpenoid Separation

general_workflow start Plant Material / Fermentation Broth extraction Extraction (e.g., Maceration, Soxhlet) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Preliminary Fractionation (e.g., Column Chromatography, CCC) crude_extract->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction purification Fine Purification (e.g., Preparative HPLC) enriched_fraction->purification pure_compound Pure Farnesane-Type Sesquiterpenoid purification->pure_compound analysis Structural Elucidation & Bioactivity Screening (e.g., NMR, MS, Bioassays) pure_compound->analysis

Caption: General workflow for the separation of farnesane-type sesquiterpenoids.

Experimental Workflow for CCC-DCI Enrichment

ccc_dci_workflow crude_extract Crude Extract in 45% Acetonitrile injection Direct & Continuous Injection crude_extract->injection solvent_system n-Hexane-Acetonitrile-Water (Two-Phase System) ccc_column CCC Column solvent_system->ccc_column fraction_collection Fraction Collection ccc_column->fraction_collection injection->ccc_column enriched_fractions Sesquiterpenoid-Enriched Fractions fraction_collection->enriched_fractions analysis HPLC/GC-MS Analysis enriched_fractions->analysis

Caption: Workflow for CCC-DCI enrichment of sesquiterpenoids.

Conclusion

The chromatographic separation of farnesane-type sesquiterpenoids is a critical step in their study and application. The protocols and data presented here provide a foundation for researchers to develop and optimize separation methods for their specific needs. The choice of technique will be guided by the properties of the target compounds and the objectives of the study, whether for analytical quantification or preparative isolation. The continuous development of chromatographic techniques, such as CCC-DCI and specialized HPLC columns, will further enhance the efficiency and efficacy of these separations.

References

Determining the Absolute Configuration of 9-Oxonerolidol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the absolute configuration of the sesquiterpenoid 9-Oxonerolidol. The methodologies outlined herein are critical for the stereospecific characterization of this and similar natural products, a crucial step in drug discovery and development to ensure efficacy and safety. The primary methods covered include chiroptical spectroscopy (Vibrational Circular Dichroism and Electronic Circular Dichroism) coupled with quantum chemical calculations, and the widely used NMR-based Mosher's method. Additionally, a protocol for the isolation of this compound from its natural source and a method for chiral High-Performance Liquid Chromatography (HPLC) are described.

Introduction

This compound is a farnesane-type sesquiterpenoid that has been isolated from natural sources such as Chiliadenus lopadusanus.[1] The determination of the absolute configuration of chiral molecules like this compound is a fundamental requirement in natural product chemistry and drug development. The spatial arrangement of atoms can dramatically influence the biological activity of a compound. Chiroptical spectroscopic methods, particularly Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), have emerged as powerful non-destructive techniques for this purpose, especially when combined with Density Functional Theory (DFT) calculations.[1] Another robust and frequently employed technique is the Mosher's method, a nuclear magnetic resonance (NMR) spectroscopy-based approach that allows for the determination of the configuration of chiral secondary alcohols.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₁₅H₂₄O₂
Molecular Weight236.35 g/mol
Specific Optical Rotation ([α]D²⁵)+14.4 (in CHCl₃)[1]

Experimental Protocols

Isolation and Purification of this compound from Chiliadenus lopadusanus

This protocol is adapted from methodologies for isolating sesquiterpenoids from plant material.

Materials:

  • Dried and powdered aerial parts of Chiliadenus lopadusanus

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel (for column chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the dried and powdered plant material with dichloromethane at room temperature for 48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude CH₂Cl₂ extract.

  • Column Chromatography:

    • Pre-adsorb the crude extract onto a small amount of silica gel.

    • Pack a silica gel column with n-hexane.

    • Load the pre-adsorbed sample onto the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:EtOAc, 8:2).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Further Purification:

    • Subject the combined fractions containing this compound to further purification by preparative TLC or a second column chromatography step using a shallower solvent gradient to obtain the pure compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Instrumentation:

  • VCD Spectrometer

  • ECD Spectropolarimeter

  • Appropriate solvents (e.g., CDCl₃, Methanol)

  • Sample cells with suitable path lengths

Experimental Parameters:

  • VCD:

    • Solvent: Chloroform-d (CDCl₃)

    • Concentration: 0.01-0.1 M

    • Pathlength: 50-100 µm

    • Resolution: 4 cm⁻¹

    • Scan time: 4-8 hours

  • ECD:

    • Solvent: Methanol

    • Concentration: 0.1-1 mg/mL

    • Pathlength: 0.1-1 cm

    • Wavelength range: 190-400 nm

    • Bandwidth: 1 nm

Procedure:

  • Prepare solutions of the purified this compound in the appropriate solvents.

  • Acquire the VCD and ECD spectra of the sample.

  • Acquire the spectra of the pure solvents for baseline correction.

  • Process the spectra by subtracting the solvent spectrum from the sample spectrum.

Density Functional Theory (DFT) Calculations

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

Computational Protocol:

  • Conformational Search:

    • Generate possible conformers of both enantiomers of this compound (e.g., (9R)- and (9S)-9-Oxonerolidol) using a molecular mechanics force field (e.g., MMFF).

  • Geometry Optimization and Frequency Calculation:

    • Optimize the geometry of all low-energy conformers using a DFT functional and basis set suitable for organic molecules, such as B3LYP/6-31G(d).

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

  • Calculation of Chiroptical Properties:

    • For the optimized conformers, calculate the VCD and ECD spectra using a larger basis set, for example, B3LYP/aug-cc-pVDZ.

  • Spectral Simulation and Comparison:

    • Boltzmann-average the calculated spectra of the individual conformers based on their relative Gibbs free energies.

    • Compare the simulated VCD and ECD spectra of both enantiomers with the experimental spectra. The enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration.

Mosher's Method

This protocol describes the formation of diastereomeric esters of this compound with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and their analysis by ¹H NMR.

Materials:

  • Purified this compound

  • (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Deuterated chloroform (CDCl₃) for NMR

  • NMR spectrometer

Procedure:

  • Preparation of (S)-MTPA Ester:

    • Dissolve a small amount (e.g., 1-2 mg) of this compound in anhydrous pyridine in an NMR tube.

    • Add a slight excess (1.1-1.5 equivalents) of (R)-(-)-MTPA chloride.

    • Allow the reaction to proceed at room temperature until completion (monitor by TLC or NMR).

  • Preparation of (R)-MTPA Ester:

    • In a separate NMR tube, repeat the procedure from step 1, but use (S)-(+)-MTPA chloride.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectra of both the (S)-MTPA and (R)-MTPA esters in CDCl₃.

    • Assign the proton signals for both diastereomers, which may require 2D NMR experiments (e.g., COSY, HSQC).

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the chiral center.

  • Determination of Absolute Configuration:

    • According to the Mosher's method model, for an (R)-alcohol, the protons on one side of the MTPA plane will have Δδ > 0, and those on the other side will have Δδ < 0. The opposite is true for an (S)-alcohol. By analyzing the signs of the Δδ values, the absolute configuration of the secondary alcohol at C-9 can be determined.

Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD)

Method Development Strategy:

  • Column Screening:

    • Screen different chiral columns (e.g., amylose- and cellulose-based) to find a suitable stationary phase for the separation of this compound enantiomers (if a racemic standard is available or synthesized).

  • Mobile Phase Optimization:

    • Test different mobile phase compositions. For normal phase chromatography, mixtures of n-hexane and an alcohol (e.g., isopropanol or ethanol) are commonly used. For reversed-phase, mixtures of water/acetonitrile or water/methanol are typical.

    • The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution for acidic or basic analytes, respectively.

  • Analysis:

    • Once a suitable method is developed, inject the purified this compound to determine its enantiomeric purity.

Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Absolute Configuration Determination plant_material Plant Material (Chiliadenus lopadusanus) extraction Solvent Extraction plant_material->extraction column_chromatography Column Chromatography extraction->column_chromatography purified_compound Pure this compound column_chromatography->purified_compound chiroptical VCD/ECD Spectroscopy purified_compound->chiroptical mosher Mosher's Method purified_compound->mosher chiral_hplc Chiral HPLC purified_compound->chiral_hplc dft DFT Calculations chiroptical->dft absolute_config Absolute Configuration dft->absolute_config mosher->absolute_config chiral_hplc->absolute_config (confirmatory)

Caption: Overall workflow for the determination of the absolute configuration of this compound.

mosher_method_workflow cluster_reaction Esterification cluster_nmr NMR Analysis start This compound (unknown configuration) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_S (S)-MTPA Ester react_R->ester_S ester_R (R)-MTPA Ester react_S->ester_R nmr_S ¹H NMR of (S)-Ester ester_S->nmr_S nmr_R ¹H NMR of (R)-Ester ester_R->nmr_R analysis Calculate Δδ = δS - δR nmr_S->analysis nmr_R->analysis config Determine Absolute Configuration analysis->config

Caption: Workflow for Mosher's method.

vcd_ecd_dft_workflow cluster_dft DFT Calculations start Pure this compound exp_spectra Acquire Experimental VCD & ECD Spectra start->exp_spectra comparison Compare Experimental and Calculated Spectra exp_spectra->comparison conf_search Conformational Search for (R) and (S) enantiomers geom_opt Geometry Optimization & Frequency Calculation conf_search->geom_opt spec_calc VCD & ECD Spectra Calculation geom_opt->spec_calc boltzmann Boltzmann Averaging spec_calc->boltzmann boltzmann->comparison config Assign Absolute Configuration comparison->config

References

Troubleshooting & Optimization

Technical Support Center: 9-Oxonerolidol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 9-Oxonerolidol, a farnesane-type sesquiterpenoid with promising biological activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a farnesane-type sesquiterpenoid known for its anti-pathogen activities. It can be isolated from various plant species, including Chiliadenus lopadusanus, Valeriana officinalis (Valerian), and as a stress metabolite from Solanum melongena (eggplant).

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical and depends on the extraction method. Non-polar solvents like n-hexane have been successfully used for the initial extraction of this compound from the aerial parts of Chiliadenus lopadusanus. For sesquiterpenoids in general, solvents such as ethanol, methanol, and hexane/ethyl acetate mixtures are commonly employed. The polarity of the solvent should be optimized based on the specific characteristics of the plant matrix and the target compound.

Q3: What are the common methods for extracting this compound and other sesquiterpenoids?

A3: Both conventional and modern extraction techniques can be used. Conventional methods include maceration and Soxhlet extraction. Modern, "green" techniques that often offer higher efficiency and shorter extraction times include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO2.

Q4: How can I improve the recovery of this compound during extraction?

A4: To improve recovery, consider optimizing several factors:

  • Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area for solvent interaction.

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can enhance extraction efficiency.

  • Temperature and Time: Optimizing the extraction temperature and duration for the chosen method is crucial. For instance, in UAE and MAE, shorter times at controlled temperatures can prevent the degradation of thermolabile compounds.

  • pH: The pH of the extraction medium can influence the stability and solubility of the target compound.

Q5: How can I purify this compound from the crude extract?

A5: Purification of this compound from the crude extract typically involves chromatographic techniques. A common approach is to use column chromatography with silica gel, followed by further purification steps like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve high purity.

Troubleshooting Guide: Overcoming Low Yield

Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving the root causes of poor this compound extraction efficiency.

Problem Potential Cause Recommended Solution
Low Initial Extract Yield Ineffective cell wall disruption.Ensure the plant material is thoroughly dried and finely ground. For tough plant matrices, consider a pre-treatment step like freeze-drying.
Inappropriate solvent selection.The polarity of the extraction solvent may not be optimal for this compound. Experiment with a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate, ethanol, and mixtures thereof).
Insufficient solvent-to-solid ratio.Increase the volume of solvent used for extraction to ensure complete wetting of the plant material and to create a sufficient concentration gradient for mass transfer.
Suboptimal extraction conditions (time, temperature).Optimize the extraction time and temperature for your chosen method. For UAE and MAE, perform a time-course study to determine the point of maximum yield without degradation. For SFE, optimize pressure and temperature.
Low Purity of this compound in Extract Co-extraction of interfering compounds.Employ a multi-step extraction strategy, starting with a non-polar solvent to extract lipids and other non-polar compounds, followed by a more polar solvent for the target sesquiterpenoids.
Degradation of this compound.This compound may be sensitive to heat or light. Use lower extraction temperatures and protect the extract from light. Consider using extraction methods suitable for thermolabile compounds, such as UAE at controlled temperatures or SFE.
Loss of Compound During Work-up Inefficient partitioning during liquid-liquid extraction.Adjust the pH of the aqueous phase to ensure this compound remains in the organic phase. Use a series of extractions with fresh solvent to maximize recovery.
Irreversible adsorption on chromatography media.Deactivate the silica gel before column chromatography. Alternatively, consider using a different stationary phase, such as reversed-phase C18 silica.

Quantitative Data on Sesquiterpenoid Extraction

The following tables summarize quantitative data on the yield of sesquiterpenoids and similar compounds using various extraction methods. While specific yield data for this compound is limited, these tables provide a comparative overview to guide your extraction strategy.

Table 1: Comparison of Modern Extraction Techniques for Terpenoids

Extraction MethodPlant MaterialTarget CompoundSolventKey FindingsYield Improvement
Ultrasound-Assisted Extraction (UAE)CannabisTerpenesEthanolUAE yielded 14.2% more terpenes compared to MAE under optimal conditions.[1]-
Microwave-Assisted Extraction (MAE)CannabisTerpenesEthanol--
Supercritical Fluid Extraction (SFE)Valerian RootSesquiterpenesCO2Optimal conditions for sesquiterpene isolation were found to be 50 °C and 15 MPa.[2]SFE yielded a higher content of cyclopentanoid sesquiterpenes compared to methanol extraction.[2]

Table 2: Influence of Solvent on Sesquiterpenoid Extraction Yield

SolventPlant MaterialExtraction MethodTarget CompoundYield/Efficiency
n-HexaneChiliadenus lopadusanusMacerationFarnesane-type sesquiterpenoidsEffective for initial crude extraction.[3][4]
Ethanol (95%)Valerian RootWater Bath (75°C)Total Phenols & Valerenic Acid DerivativesHighest levels of bioactive compounds compared to lower ethanol concentrations and water.[5]
Hexane:Ethyl Acetate (85:15 v/v)General Plant MaterialShakingNon-polar to semi-polar terpenesRecommended for general terpene extraction.[6]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Chiliadenus lopadusanus

This protocol is based on the successful isolation of this compound from the aerial parts of Chiliadenus lopadusanus.[3][4]

1. Plant Material Preparation:

  • Air-dry the whole aerial parts of C. lopadusanus.
  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in n-hexane at room temperature with occasional stirring for 48 hours.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

3. Chromatographic Purification:

  • Subject the crude n-hexane extract to silica gel column chromatography.
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
  • Collect fractions and monitor them by thin-layer chromatography (TLC).
  • Combine fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic methods).
  • Further purify the combined fractions using preparative TLC or HPLC to obtain pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Sesquiterpenoids from Valeriana officinalis

This is a general protocol for the efficient extraction of sesquiterpenoids, which can be adapted for this compound.

1. Plant Material Preparation:

  • Use dried and powdered roots of Valeriana officinalis.

2. Extraction:

  • Place 10 g of the powdered root material in a flask with 200 mL of 80% ethanol.
  • Submerge the flask in an ultrasonic bath.
  • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
  • Filter the extract and repeat the extraction process on the plant residue with fresh solvent.
  • Combine the filtrates and concentrate under reduced pressure.

3. Post-Extraction Processing:

  • The crude extract can be further purified using the chromatographic methods described in Protocol 1.

Visualizations

Troubleshooting_Low_Yield start Start: Low this compound Yield check_sample Check Sample Preparation start->check_sample check_solvent Check Solvent System start->check_solvent check_method Check Extraction Method Parameters start->check_method is_ground Is material finely ground? check_sample->is_ground is_solvent_optimal Is solvent polarity appropriate? check_solvent->is_solvent_optimal are_params_optimized Are time and temperature optimized? check_method->are_params_optimized is_ground->check_solvent Yes grind_material Action: Grind to fine, uniform powder is_ground->grind_material No grind_material->check_solvent test_solvents Action: Test solvents of varying polarity (e.g., hexane, ethyl acetate, ethanol) is_solvent_optimal->test_solvents No is_ratio_sufficient Is solvent-to-solid ratio sufficient? is_solvent_optimal->is_ratio_sufficient Yes test_solvents->is_ratio_sufficient is_ratio_sufficient->check_method Yes increase_ratio Action: Increase solvent-to-solid ratio is_ratio_sufficient->increase_ratio No increase_ratio->check_method optimize_params Action: Perform optimization experiments (e.g., time-course, temperature gradient) are_params_optimized->optimize_params No check_workup Check Post-Extraction Work-up are_params_optimized->check_workup Yes optimize_params->check_workup is_degradation Evidence of compound degradation? check_workup->is_degradation use_mild_conditions Action: Use lower temperatures, protect from light is_degradation->use_mild_conditions Yes is_loss_in_purification Loss during purification? is_degradation->is_loss_in_purification No use_mild_conditions->is_loss_in_purification optimize_chromatography Action: Modify chromatography conditions (e.g., different stationary/mobile phase) is_loss_in_purification->optimize_chromatography Yes end End: Yield Improved is_loss_in_purification->end No optimize_chromatography->end

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow cluster_purification Purification Steps cluster_analysis Analysis Steps start Start: Plant Material Selection (Valeriana officinalis or Chiliadenus lopadusanus) prep Step 1: Sample Preparation (Drying, Grinding) start->prep extraction Step 2: Extraction (e.g., Maceration, UAE, MAE, SFE) prep->extraction filtration Step 3: Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Step 4: Purification crude_extract->purification column_chrom Column Chromatography (Silica Gel) purification->column_chrom fraction_collection Fraction Collection and TLC Analysis column_chrom->fraction_collection further_purification Further Purification (Prep-TLC or HPLC) fraction_collection->further_purification analysis Step 5: Analysis and Characterization further_purification->analysis spectroscopy Spectroscopic Analysis (NMR, MS) analysis->spectroscopy quantification Quantitative Analysis (HPLC) analysis->quantification end End: Pure this compound spectroscopy->end quantification->end

Caption: General experimental workflow for this compound extraction.

References

Technical Support Center: Resolving Co-eluting Peaks in 9-Oxonerolidol Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of 9-Oxonerolidol.

Troubleshooting Guide

Issue: A single, broad, or asymmetric peak is observed where this compound is expected.

This could indicate the co-elution of this compound with one or more other compounds. Here’s a systematic approach to troubleshoot this issue.

1. Initial Assessment and Peak Purity Analysis

  • Question: How can I confirm if my peak is truly a single compound?

  • Answer: Visual inspection of the peak shape is the first step. Tailing or fronting peaks are often indicators of co-elution. For a more definitive assessment, use a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

    • DAD/PDA: A pure peak should have a consistent spectrum across its entire width. Software tools can calculate a peak purity index.

    • MS: A pure peak will show a consistent mass spectrum. If the mass spectrum changes across the peak, it indicates the presence of multiple components.

2. Method Optimization Strategies for Resolving Co-eluting Peaks

If co-elution is confirmed or suspected, systematic optimization of your chromatographic method is necessary. The resolution of two peaks is governed by three main factors: efficiency (N) , selectivity (α) , and retention factor (k') .

  • Question: Where should I start with method optimization to improve resolution?

  • Answer: A logical workflow for method optimization is crucial. The following diagram outlines a recommended approach:

G Workflow for Resolving Co-eluting Peaks cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Method Optimization start Broad or Asymmetric Peak for this compound peak_purity Perform Peak Purity Analysis (DAD/MS) start->peak_purity is_coelution Co-elution Confirmed? peak_purity->is_coelution optimize_k Optimize Retention Factor (k') (Adjust Mobile Phase Strength) is_coelution->optimize_k Yes end Resolved Peaks is_coelution->end No (Single Peak) optimize_alpha Optimize Selectivity (α) (Change Mobile Phase/Stationary Phase) optimize_k->optimize_alpha optimize_n Optimize Efficiency (N) (Adjust Flow Rate, Particle Size) optimize_alpha->optimize_n resolution_achieved Resolution Achieved? optimize_n->resolution_achieved resolution_achieved->optimize_k No, Re-evaluate resolution_achieved->end Yes

Caption: A stepwise workflow for diagnosing and resolving co-eluting chromatographic peaks.

3. Optimizing Retention Factor (k')

  • Question: My this compound peak is eluting very early (low k'). How can I increase its retention and potentially resolve it from early-eluting impurities?

  • Answer: For reversed-phase chromatography (e.g., C18 column), you can increase the retention factor by decreasing the solvent strength of the mobile phase. This means increasing the proportion of the aqueous component (e.g., water) relative to the organic modifier (e.g., acetonitrile or methanol).

4. Optimizing Selectivity (α)

This is often the most effective way to resolve co-eluting peaks.

  • Question: Adjusting the mobile phase strength didn't work. How can I change the selectivity of my separation?

  • Answer:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the interactions between your analytes and the stationary phase.

    • Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. While this compound is not strongly ionizable, this can be effective if it co-elutes with an acidic or basic impurity.

    • Change the Stationary Phase: This is a more significant change but can be very effective. If you are using a C18 column, consider a different bonded phase such as a Phenyl-Hexyl or a Polar-Embedded phase. For sesquiterpenoids, columns with different selectivities can provide better separation.

    • Temperature: Varying the column temperature can also alter selectivity. Try running the analysis at a lower or higher temperature (e.g., in 5-10 °C increments).

5. Optimizing Efficiency (N)

  • Question: My peaks are still not fully resolved, but I see some separation. How can I make the peaks sharper to improve resolution?

  • Answer:

    • Decrease the Flow Rate: Lowering the flow rate can lead to sharper peaks and better resolution, although it will increase the run time.

    • Use a Longer Column or a Column with Smaller Particles: Both of these will increase the column's efficiency (plate count), resulting in narrower peaks. Columns with sub-2 µm particles (UHPLC) offer significantly higher efficiency.

6. Troubleshooting Chiral Co-elution

  • Question: this compound is a chiral molecule. Could I be seeing co-elution of its enantiomers?

  • Answer: Yes, this is a possibility. Standard achiral columns (like C18) will not separate enantiomers. If you suspect enantiomeric co-elution, you will need to use a chiral stationary phase (CSP). Polysaccharide-based chiral columns are often effective for separating enantiomers of compounds like nerolidol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely compounds that could be co-eluting with this compound?

A1: Without specific knowledge of the sample's origin (synthesis or natural product extract), it is difficult to pinpoint the exact co-eluting species. However, likely candidates include:

  • Isomers: Structural isomers of this compound or other sesquiterpenoids with similar polarity. Nerolidol, a structurally related precursor, has several isomers that could potentially co-elute.

  • Degradation Products: this compound may degrade under certain conditions (e.g., light, heat, acid, or base). A forced degradation study can help identify these potential degradants.

  • Matrix Components: If analyzing a natural product extract, other compounds from the matrix with similar chromatographic properties can co-elute.

Q2: Can you provide a starting HPLC method for this compound analysis?

ParameterSuggested Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or MS)
Injection Volume 10 µL

Q3: What about a starting method for GC analysis?

A3: For a volatile compound like this compound, GC-MS is also a suitable technique. A potential starting method is:

ParameterSuggested Starting Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C

Q4: How do I perform a forced degradation study to identify potential co-eluting degradants?

A4: A forced degradation study involves subjecting a solution of this compound to various stress conditions to induce degradation. The resulting solutions are then analyzed by your chromatographic method to see if any new peaks appear, particularly near the main this compound peak.

G Forced Degradation Experimental Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photolytic Photolytic Stress (UV/Vis light) start->photolytic neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize analyze Analyze by HPLC/GC oxidation->analyze thermal->analyze photolytic->analyze neutralize->analyze identify Identify Degradation Peaks analyze->identify

Technical Support Center: 9-Oxonerolidol Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of 9-Oxonerolidol in solution. The information is designed to assist researchers in designing experiments, interpreting results, and developing stable formulations.

Troubleshooting Guide

Researchers may encounter various stability issues with this compound during experimental procedures. This guide provides a structured approach to identifying and resolving common problems.

Issue 1: Rapid Degradation of this compound in Solution

  • Symptom: Loss of this compound concentration over a short period, as confirmed by analytical methods such as HPLC.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Oxidative Degradation This compound, a sesquiterpenoid with multiple double bonds and a hydroxyl group, is likely susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents can accelerate its degradation.
Solution: • Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). • Work under an inert atmosphere whenever possible. • Add antioxidants to the solution. Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (alpha-tocopherol). The optimal concentration should be determined experimentally, starting with a low concentration (e.g., 0.01% w/v).
pH Instability Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.
Solution: • Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate or citrate buffer). • If the experimental conditions require acidic or basic pH, conduct preliminary studies to determine the rate of degradation and minimize the exposure time.
Photodegradation Exposure to light, particularly UV radiation, can induce photochemical degradation of the molecule.
Solution: • Protect the solution from light by using amber-colored vials or by wrapping the container with aluminum foil. • Conduct experiments under low-light conditions whenever feasible.
Thermal Degradation Elevated temperatures can increase the rate of chemical degradation.
Solution: • Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or -20°C). • Avoid repeated freeze-thaw cycles, which can also contribute to degradation. Aliquoting stock solutions is recommended.

Issue 2: Precipitation of this compound from Solution

  • Symptom: Formation of a solid precipitate in the solution.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Poor Solubility This compound is a lipophilic molecule with limited aqueous solubility. Changes in solvent composition or temperature can lead to precipitation.
Solution: • Use a co-solvent system to increase solubility. Common co-solvents for lipophilic compounds include ethanol, methanol, DMSO, or polyethylene glycol (PEG). • The use of surfactants or cyclodextrins can also enhance aqueous solubility.
Change in pH The protonation state of the molecule or excipients can affect solubility.
Solution: • Ensure the pH of the solution is maintained within a range where this compound is most soluble. This may require experimental determination of a pH-solubility profile.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways for this compound are:

  • Oxidation: The double bonds and the tertiary alcohol are susceptible to oxidation, which can lead to the formation of epoxides, hydroperoxides, and further degradation to smaller carbonyl compounds.

  • Dehydration: Under acidic conditions or at elevated temperatures, the tertiary alcohol can undergo dehydration to form an additional double bond.

  • Isomerization: The double bonds in the structure may undergo isomerization under the influence of light or acid/base catalysis.

DegradationPathways cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Peroxides Dehydration Dehydration This compound->Dehydration Acid, Heat Isomerization Isomerization This compound->Isomerization Light, Acid/Base ForcedDegradationWorkflow cluster_setup Experimental Setup cluster_stress Stress Conditions Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo Analysis HPLC Analysis (Quantify Parent & Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Technical Support Center: Optimizing ESIMS for 9-Oxonerolidol Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Electrospray Ionization Mass Spectrometry (ESIMS) parameters for the detection of 9-Oxonerolidol.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound in ESIMS?

A1: this compound has a molecular formula of C15H24O2 and a molecular weight of approximately 236.35 g/mol .[1][2][3] In ESIMS, ionization typically occurs through protonation or adduct formation. Therefore, you should look for the following ions in your mass spectrum:

Ion SpeciesFormulaApproximate m/zNotes
Protonated Molecule[M+H]⁺237.18Common in positive ion mode with acidic mobile phases (e.g., containing formic acid).
Sodium Adduct[M+Na]⁺259.16Frequently observed, especially if there is trace sodium contamination in the sample or solvent.
Ammonium Adduct[M+NH₄]⁺254.21Common when using ammonium acetate or ammonium formate as a mobile phase additive.
Dehydrated Ion[M+H-H₂O]⁺219.17A potential fragment ion, especially with higher source temperatures or collision energies.

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: Positive ionization mode is generally recommended for this compound. Its structure contains two oxygen atoms (a ketone and a hydroxyl group) which can be protonated under acidic conditions to form [M+H]⁺ ions. Negative ionization is less likely to be effective as the molecule lacks acidic protons that are easily lost to form [M-H]⁻ ions.

Q3: I am observing a very low signal for this compound. What are the common causes?

A3: Low signal intensity for sesquiterpenoids like this compound is a common issue. The primary causes include:

  • Suboptimal Ionization: The mobile phase may not be conducive to forming ions. The addition of a modifier like formic acid or ammonium acetate is crucial.

  • Ion Suppression: This is a major issue in ESIMS, where other compounds in your sample (salts, detergents, co-eluting matrix components) compete for ionization, reducing the signal of your analyte.[4][5]

  • Poor Desolvation: Inefficient removal of solvent from the ESI droplets can lead to a weak signal. Optimizing gas flow rates and temperatures is key.

  • Incorrect ESIMS Parameters: Settings such as capillary voltage, cone voltage, and source temperature may not be optimized for this specific compound.

Q4: Can I detect this compound without chromatographic separation (direct infusion)?

A4: While direct infusion is possible for a pure standard to quickly optimize MS parameters, it is not recommended for complex samples like plant extracts. Co-eluting compounds in a mixture will almost certainly cause significant ion suppression, making detection and quantification unreliable.[4][5] Coupling liquid chromatography with mass spectrometry (LC-MS) is essential for separating this compound from the sample matrix before it enters the mass spectrometer.[6]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.

StepActionRationale
1. Verify Analyte Presence Infuse a fresh, reasonably concentrated standard solution (~1 µg/mL) of this compound directly into the mass spectrometer.This confirms that the instrument is functioning correctly and that the issue is not a complete absence of the analyte in your prepared sample.
2. Optimize Mobile Phase Ensure your mobile phase contains an appropriate modifier. For positive ion mode, add 0.1% formic acid to both water (A) and organic (B) phases. Alternatively, try 5-10 mM ammonium acetate.Formic acid provides protons to facilitate the formation of [M+H]⁺ ions. Ammonium acetate can promote the formation of [M+NH₄]⁺ adducts, which can sometimes be more stable and provide a better signal.[7]
3. Address Ion Suppression If the signal is good with a pure standard but poor in a sample matrix, ion suppression is likely. Dilute the sample 10-fold or 100-fold. Improve sample cleanup using Solid Phase Extraction (SPE). Adjust the LC gradient to better separate this compound from interfering compounds.Ion suppression occurs when co-eluting species interfere with the ionization of the target analyte.[4][5][8] Dilution reduces the concentration of these interfering species.
4. Optimize ESIMS Source Parameters Systematically adjust key source parameters. See the table below for typical starting ranges and optimization goals.Each parameter affects the efficiency of ion formation and transmission. The optimal settings are instrument-dependent and must be determined empirically.

The following table provides recommended starting points and optimization strategies for key ESIMS parameters. These should be adjusted to achieve maximum signal intensity and stability for the [M+H]⁺ or relevant adduct ion.

ParameterTypical Starting RangeOptimization Goal
Capillary Voltage 2.5 - 4.0 kVMaximize signal without causing electrical discharge (indicated by unstable spray and high background noise).
Cone/Fragmentor Voltage 20 - 50 VMaximize the precursor ion (e.g., m/z 237.18) intensity while minimizing in-source fragmentation.
Source Temperature 100 - 150 °CHigh enough to assist desolvation but low enough to prevent thermal degradation of the analyte.
Desolvation Gas Temp. 250 - 450 °CPromote efficient solvent evaporation. Too high a temperature can cause fragmentation.
Desolvation Gas Flow 600 - 1000 L/HrAid in droplet desolvation. Adjust for a stable spray and maximal signal.
Nebulizer Gas Pressure 30 - 60 PSIAffects droplet size and spray stability. Optimize for the most stable signal.
Issue 2: Poor Reproducibility and Inconsistent Peak Areas
StepActionRationale
1. Check LC Performance Overlay chromatograms from several injections. Check for shifts in retention time and changes in peak shape.Poor chromatography is a primary source of irreproducibility. Ensure the column is not degraded and the mobile phase is correctly prepared.
2. Evaluate Sample Stability Analyze a freshly prepared sample and compare it to one that has been in the autosampler for several hours.This compound, like many natural products, may be unstable in certain solvents or at room temperature over time.
3. Use an Internal Standard Spike a suitable internal standard (ideally a stable, isotopically-labeled version of the analyte, or a structurally similar compound with different mass) into all samples and standards.An internal standard helps to correct for variations in sample preparation, injection volume, and ion suppression effects, thereby improving the accuracy and precision of quantification.[4]

Experimental Protocols

Protocol 1: LC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using a standard reverse-phase C18 column coupled to an ESIMS system.

  • Sample Preparation:

    • Dissolve the extract or purified compound in methanol or acetonitrile to a final concentration of approximately 1 mg/mL for stock solutions.

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Methanol with 0.1% formic acid) to a working concentration (e.g., 1-10 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: Ramp linearly from 20% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 20% B

      • 18.1-22 min: Equilibrate at 20% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 500.

    • Targeted Ions: Monitor for the expected m/z values (e.g., 237.18, 259.16).

    • Source Parameters: Use the values in the "Typical ESIMS Starting Parameters" table as a starting point and optimize as needed.

Visualizations

ESIMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Plant Extract / Purified Compound Dissolve Dissolve in Solvent (MeOH/ACN) Sample->Dissolve Dilute Dilute & Filter Dissolve->Dilute LC_Inject Inject into LC System Dilute->LC_Inject LC_Column C18 Reverse-Phase Column Separation LC_Inject->LC_Column ESI_Source Electrospray Ionization (ESI) LC_Column->ESI_Source Mass_Analyzer Mass Analyzer (e.g., QTOF, Orbitrap) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Processing Detector->Data_System Troubleshooting_Tree decision decision issue issue solution solution start Low / No Signal for this compound d1 Signal OK with Pure Standard Infusion? start->d1 issue1 Potential Instrument Fault or Incorrect MS Parameters d1->issue1 No d2 Signal OK in Matrix after 100x Dilution? d1->d2 Yes sol1 Tune/Calibrate MS. Optimize Source Parameters (Voltage, Gas, Temp). issue1->sol1 issue2 Severe Ion Suppression d2->issue2 Yes issue3 Suboptimal Ionization / Desolvation d2->issue3 No sol2 Improve Sample Cleanup (SPE). Optimize LC Gradient for Better Separation. Use Internal Standard. issue2->sol2 sol3 Add/Change Mobile Phase Modifier (0.1% Formic Acid or 5-10mM NH4Ac). Optimize Gas Flow & Temperatures. issue3->sol3

References

Minimizing degradation of 9-Oxonerolidol during isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 9-oxonerolidol during its isolation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during isolation?

This compound is a farnesane-type sesquiterpenoid.[1] Like many natural products, it possesses a chemical structure that can be susceptible to degradation under various chemical and physical conditions. Ensuring its stability during isolation is critical for obtaining high purity and yield, which is essential for accurate biological and pharmacological studies.

Q2: What are the primary factors that can lead to the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of sesquiterpenoid chemistry suggests that the following factors are likely to contribute to its degradation:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Both acidic and basic conditions can potentially catalyze degradation pathways such as hydrolysis, isomerization, or rearrangement.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.

Q3: What are the general recommended storage conditions for this compound?

Based on supplier recommendations for similar compounds, this compound should be stored in a refrigerator at 2-8°C.[2] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation during extraction: Use of high temperatures or inappropriate solvents.Employ mild extraction techniques such as maceration or ultrasound-assisted extraction at controlled, low temperatures. Use solvents that are known to be gentle on sesquiterpenoids, such as ethyl acetate or dichloromethane.
Degradation during solvent removal: High temperatures during rotary evaporation.Remove solvents under reduced pressure at a low temperature (e.g., < 40°C).
Degradation during chromatographic purification: Active stationary phase (e.g., acidic silica gel) or prolonged exposure to solvents.Use a neutral stationary phase like deactivated silica gel or consider alternative chromatography techniques such as flash chromatography with a less acidic mobile phase. Minimize the time the compound spends on the column.
Presence of Numerous Impurities in the Final Product Co-extraction of other compounds: Lack of selective extraction.Optimize the extraction solvent to selectively extract this compound. Perform a liquid-liquid partitioning step to remove highly polar or non-polar impurities.
Degradation products: The isolation process is causing the degradation of the target molecule.Review the entire workflow for potential degradation hotspots (see below). Analyze samples at each stage to pinpoint where the degradation is occurring.
Isolated this compound Degrades Over Time Improper storage: Exposure to air, light, or elevated temperatures.Store the purified compound at 2-8°C under an inert atmosphere and protected from light. Use amber vials for storage.

Experimental Protocols

General Isolation Workflow

cluster_0 Extraction cluster_1 Purification cluster_2 Final Product A Plant Material B Extraction with appropriate solvent (e.g., Ethyl Acetate) at low temperature A->B C Filtration and Concentration under reduced pressure B->C D Crude Extract C->D E Liquid-Liquid Partitioning (optional) D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Collection and Analysis (TLC/HPLC) F->G H Pooling of pure fractions and solvent evaporation G->H I Pure this compound J Characterization (NMR, MS) I->J K Storage at 2-8°C, protected from light and air I->K

Caption: General workflow for the isolation of this compound.

Troubleshooting Degradation: A Logical Approach

If you suspect that this compound is degrading during your isolation process, the following logical diagram can help you identify the cause.

cluster_conditions Investigate Potential Causes cluster_solutions Implement Solutions Start Degradation Suspected Temp High Temperature? Start->Temp pH Extreme pH? Start->pH Oxygen Oxygen Exposure? Start->Oxygen Light Light Exposure? Start->Light Sol_Temp Reduce Temperature (e.g., < 40°C) Temp->Sol_Temp Sol_pH Use Neutral Buffers or Deactivated Silica pH->Sol_pH Sol_Oxygen Work under Inert Atmosphere Oxygen->Sol_Oxygen Sol_Light Use Amber Glassware and Protect from Light Light->Sol_Light End Degradation Minimized Sol_Temp->End Sol_pH->End Sol_Oxygen->End Sol_Light->End

Caption: A logical approach to troubleshooting the degradation of this compound.

References

Technical Support Center: Enhancing the Solubility of 9-Oxonerolidol for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of 9-Oxonerolidol in bioassay development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring sesquiterpenoid with promising therapeutic potential, including antibacterial and antifungal properties.[1][2] Like many lipophilic natural products, it is characterized by poor water solubility, which can pose a significant challenge for in vitro and in vivo bioassays that are typically conducted in aqueous media. Inadequate solubilization can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the initial steps to take when preparing a this compound solution for a bioassay?

A2: The first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of poorly soluble compounds for in vitro assays.[3] It is crucial to start with a high concentration to minimize the volume of organic solvent introduced into the final assay medium.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The final concentration of DMSO in cell culture media should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can induce cellular toxicity and affect experimental results. It is essential to determine the tolerance of your specific cell line to DMSO by running appropriate vehicle controls.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution is a common issue with poorly soluble compounds. This indicates that the aqueous solubility of this compound is being exceeded. To address this, you can explore several formulation strategies, including the use of co-solvents, surfactants, or cyclodextrins to enhance its solubility in the final assay medium.[4][5][6]

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, other organic solvents such as ethanol, methanol, or acetone can be used to prepare stock solutions. The choice of solvent will depend on the specific requirements of your bioassay and the compatibility with your experimental system. However, like DMSO, the final concentration of these solvents in the assay medium must be carefully controlled to avoid toxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Stock Solution The concentration of this compound exceeds its solubility in the chosen organic solvent.Try gentle warming or sonication to aid dissolution. If precipitation persists, a lower stock concentration may be necessary.
Precipitation Upon Dilution in Aqueous Buffer The aqueous solubility of this compound is low, and the compound is crashing out of solution.1. Optimize Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing to facilitate rapid mixing.2. Use a Co-solvent: Incorporate a water-miscible co-solvent like polyethylene glycol (PEG) or propylene glycol in your final assay buffer.[5]3. Add a Surfactant: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can form micelles to encapsulate the compound and increase its apparent solubility.[3][7]4. Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.[4]
Inconsistent Bioassay Results Incomplete solubilization leading to variable effective concentrations of the compound.Ensure complete dissolution of the stock solution before each use. Visually inspect for any particulate matter. Consider filtering the final working solution through a compatible syringe filter (e.g., PTFE).
Cell Toxicity Observed in Vehicle Control The concentration of the organic solvent (e.g., DMSO) is too high for the cells.Reduce the final concentration of the organic solvent in the assay medium. Perform a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Solubility using a Co-solvent System
  • Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Polyethylene glycol 400 (PEG 400)

    • Aqueous assay buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Prepare a co-solvent mixture. For example, a 1:1 (v/v) mixture of PEG 400 and the aqueous assay buffer.

    • In a sterile tube, add the required volume of the co-solvent mixture.

    • While vortexing the co-solvent mixture, add the this compound DMSO stock solution dropwise to achieve the desired final concentration.

    • Continue vortexing for another 30-60 seconds to ensure homogeneity.

    • This final solution can then be further diluted in the complete assay buffer, if necessary. Always perform a vehicle control with the same final concentration of DMSO and co-solvent.

Data Presentation

Table 1: Properties of Common Solvents for Preparing Stock Solutions

SolventPolarityProsCons
DMSO Polar aproticHigh solubilizing power for many organic compounds; miscible with water.Can be toxic to cells at concentrations >0.5%; may affect compound activity.
Ethanol Polar proticLess toxic than DMSO for some cell lines; volatile.Lower solubilizing power for highly lipophilic compounds compared to DMSO.
Methanol Polar proticGood solubilizing power.Can be toxic to cells; volatile.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous medium, increasing the solubility of lipophilic compounds.[5]Simple to implement; can be effective for moderately insoluble compounds.May require high concentrations of the co-solvent, which could affect biological activity or cell viability.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[7]Highly effective for very poorly soluble compounds; can improve stability.Can be toxic to cells above the critical micelle concentration (CMC); may interfere with some assays.
Cyclodextrins Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment.[4]Generally have low toxicity; can enhance bioavailability.May not be suitable for all compound structures; can be more expensive than other excipients.
Nanoparticle Formulation Increases the surface area-to-volume ratio of the compound, leading to a faster dissolution rate.[8][9]Can significantly improve bioavailability; allows for targeted delivery.Requires specialized equipment and formulation expertise; more complex to prepare.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Solubility Enhancement Strategies start Weigh this compound dissolve Dissolve in DMSO start->dissolve check_sol Visually inspect for clarity dissolve->check_sol store Store at -20°C / -80°C check_sol->store dilute Dilute stock in aqueous buffer precipitate Precipitation? dilute->precipitate success Proceed with Bioassay precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes cosolvent Use Co-solvent (e.g., PEG 400) troubleshoot->cosolvent surfactant Use Surfactant (e.g., Tween® 20) troubleshoot->surfactant cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin cosolvent->dilute surfactant->dilute cyclodextrin->dilute

Caption: Experimental workflow for preparing this compound solutions for bioassays.

hypothetical_signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway ligand Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK) adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_expression->cytokines oxonerolidol This compound oxonerolidol->kinase_cascade Inhibition

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Interpretation of Complex NMR Data for Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR data for sesquiterpenoid structure elucidation.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR data for sesquiterpenoids.

Question: My 1H-NMR spectrum is too crowded and signals are overlapping, making it impossible to interpret. What can I do?

Answer:

Signal overlap is a common challenge in the ¹H-NMR spectroscopy of sesquiterpenoids due to the presence of multiple stereocenters and similar proton environments. Here are several strategies to resolve this issue:

  • Change the Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[1] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts and resolve overlapping signals. Aromatic solvents like benzene-d₆ often induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) that can be particularly useful in spreading out crowded spectral regions.[2]

  • Vary the Temperature: For molecules with conformational flexibility, acquiring the spectrum at different temperatures can sometimes resolve overlapping signals. At higher temperatures, rapid conformational exchange can lead to sharper, averaged signals. Conversely, low-temperature NMR can "freeze out" different conformers, allowing for their individual characterization.[3]

  • Utilize 2D-NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving overlap by spreading the signals into a second dimension.[4]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems even when signals overlap in the 1D spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this can effectively separate overlapping proton signals based on the chemical shift of the attached carbon.[5]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled. This is useful for identifying all protons of a particular structural fragment, even if some are obscured.

  • Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of signals and can resolve overlap.

Question: I am missing expected cross-peaks in my HMBC spectrum for a quaternary carbon. How can I confirm its connectivity?

Answer:

Missing HMBC (Heteronuclear Multiple Bond Correlation) cross-peaks are a common issue, especially for quaternary carbons. This can occur because the magnitude of the long-range coupling constant (ⁿJCH) is too small to be detected with the standard HMBC parameters, which are typically optimized for an average coupling of 8-10 Hz.[6]

Here are some troubleshooting steps:

  • Optimize the HMBC Experiment:

    • Adjust the Long-Range Coupling Constant (CNST13 on Bruker): Acquire multiple HMBC spectra with different long-range coupling delays optimized for smaller (e.g., 4-5 Hz) and larger (e.g., 12-14 Hz) coupling constants. This can help to visualize correlations that were previously not observed.

    • Use Accordion Spectroscopy: Techniques like ACCORD-HMBC use a range of delays to detect correlations from a wider variety of coupling constants in a single experiment.[7]

  • Alternative NMR Experiments:

    • 1,1-ADEQUATE: This experiment detects one-bond ¹³C-¹³C correlations. If your quaternary carbon is adjacent to a protonated carbon, you can see a correlation between them, which is functionally equivalent to a two-bond HMBC correlation. However, this experiment has very low sensitivity due to the low natural abundance of two adjacent ¹³C nuclei.

    • H2BC (Heteronuclear 2-Bond Correlation): This experiment is specifically designed to show correlations between protons and carbons that are two bonds away.[7]

  • Consider the Geometry: The magnitude of a three-bond coupling (³JCH) is dependent on the dihedral angle, similar to the Karplus relationship for proton-proton couplings. If this angle is close to 90°, the coupling constant can be near zero, leading to a missing HMBC correlation.[6]

Question: I have isolated a very small amount of a new sesquiterpenoid. How can I obtain high-quality NMR data?

Answer:

Working with low sample concentrations is a frequent challenge in natural product chemistry. Here are some strategies to maximize your signal-to-noise ratio (S/N):

  • Use a Micro-NMR Tube: Smaller diameter NMR tubes (e.g., 1.7 mm or 3 mm) require a smaller sample volume, which increases the effective concentration of your sample within the detector coil.[5]

  • Optimize Acquisition Parameters:

    • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires four times the acquisition time.

    • Optimize the Relaxation Delay (D1): For quantitative accuracy and optimal S/N, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the nuclei of interest. However, for qualitative 2D experiments on small molecules, a shorter delay (1-2 seconds) is often sufficient to increase the number of scans in a given time.

  • Use a Cryoprobe: If available, a cryogenically cooled probe significantly increases sensitivity (by a factor of 3-4) by reducing thermal noise in the electronics.

  • Focus on Proton-Detected Experiments: Modern NMR relies heavily on inverse-detected experiments (like HSQC, HMBC, and NOESY) where the higher sensitivity of the ¹H nucleus is exploited for detection.

Section 2: Frequently Asked Questions (FAQs)

What are the typical ¹H and ¹³C NMR chemical shift ranges for common sesquiterpenoid skeletons?

While the exact chemical shifts are highly dependent on the specific structure and substitution patterns, the following tables provide general ranges for some common sesquiterpenoid classes.

Table 1: Typical ¹³C-NMR Chemical Shift Ranges for Selected Sesquiterpenoid Skeletons

Carbon TypeGermacraneGuaianeEudesmane
CH₃15-30 ppm15-30 ppm15-35 ppm
CH₂20-45 ppm20-50 ppm20-45 ppm
CH30-60 ppm35-65 ppm35-60 ppm
C (quaternary)35-55 ppm40-60 ppm30-50 ppm
C=C (olefinic)110-160 ppm110-160 ppm110-160 ppm
C=O (carbonyl/lactone)170-220 ppm170-220 ppm170-220 ppm
C-O (oxygenated)60-90 ppm60-90 ppm60-90 ppm

Table 2: Typical ¹H-NMR Chemical Shift Ranges for Protons in Common Sesquiterpenoid Moieties

Proton TypeChemical Shift Range (ppm)
Methyl (singlet, doublet, or triplet)0.7 - 1.5
Methylene (aliphatic)1.0 - 2.5
Methine (aliphatic)1.2 - 3.0
Protons on carbons bearing oxygen3.0 - 5.5
Olefinic protons4.5 - 6.5
Exomethylene protons4.8 - 5.2
Lactone methine proton3.5 - 5.0

How do I use NOESY to determine the relative stereochemistry of a sesquiterpenoid?

NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful tool for determining the spatial proximity of protons. A cross-peak in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[8] This information is crucial for establishing relative stereochemistry.

To differentiate between epimers, for example, you would look for key NOE correlations that are only possible in one stereoisomer. For instance, if you have an epimeric center at C-7 with a methyl group, you would look for NOE correlations between the C-7 methyl protons and other nearby protons in the molecule. The presence or absence of a specific NOE correlation can often unambiguously distinguish between the two possible stereoisomers.[9]

Section 3: Experimental Protocols

The following are generalized, step-by-step protocols for key 2D NMR experiments. Note that specific parameters may need to be optimized based on the spectrometer, probe, and sample.

Protocol 1: COSY (Correlation Spectroscopy)

  • Acquire a standard 1D ¹H-NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p).

  • Create a new 2D experiment and load a standard COSY parameter set (e.g., cosygpqf on Bruker).

  • Set the spectral width (SW) in both F1 and F2 dimensions to cover all proton signals.

  • Set the number of data points (TD) in F2 to 1K or 2K and in F1 to 256 or 512 .

  • Set the number of scans (NS) to 2 or 4 for a moderately concentrated sample. Increase as needed for dilute samples.

  • Set the relaxation delay (D1) to 1-2 seconds.

  • Acquire and process the data. Symmetrization of the final spectrum can help to reduce artifacts.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)

  • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.

  • Create a new 2D experiment and load a standard HSQC parameter set (e.g., hsqcedetgpsisp2 for phase-edited HSQC on Bruker).

  • Set the ¹H spectral width and offset in F2 and the ¹³C spectral width and offset in F1 . A typical ¹³C range for sesquiterpenoids is 0-180 ppm.

  • Set TD(F2) to 1K and TD(F1) to 128 or 256 .

  • Set NS to a multiple of 2 or 4. HSQC is more sensitive than HMBC, so fewer scans are typically required.

  • Set D1 to 1-2 seconds.

  • Acquire and process the data. A phase-edited HSQC will show CH/CH₃ peaks with a different phase than CH₂ peaks.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)

  • Follow steps 1 and 3 from the HSQC protocol. For the ¹³C dimension (F1), ensure the spectral width covers the carbonyl region (up to ~220 ppm).

  • Create a new 2D experiment and load a standard HMBC parameter set (e.g., hmbcgplpndqf on Bruker).

  • Set TD(F2) to 2K and TD(F1) to 256 or 512 .

  • Set NS to a multiple of 4 or 8. HMBC is less sensitive than HSQC and generally requires more scans.

  • Set the long-range coupling constant (CNST13) to a value around 8 Hz. Consider running additional experiments with different values if correlations are missing.

  • Set D1 to 1.5-2 seconds.

  • Acquire and process the data.

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Follow steps 1-3 from the COSY protocol.

  • Create a new 2D experiment and load a standard NOESY parameter set (e.g., noesygpph on Bruker).

  • Set the mixing time (D8 on Bruker). This is a crucial parameter. For small molecules like sesquiterpenoids, a mixing time of 300-800 ms is a good starting point.

  • Set TD(F2) to 2K and TD(F1) to 256 or 512 .

  • Set NS to a multiple of 4 or 8.

  • Set D1 to 2-3 seconds.

  • Acquire and process the data.

Section 4: Visualizations

experimental_workflow cluster_1d 1. 1D NMR Analysis cluster_2d 2. 2D NMR Analysis cluster_interpretation 3. Structure Elucidation H1_NMR 1H NMR COSY COSY H1_NMR->COSY Proton spin systems HSQC HSQC H1_NMR->HSQC C13_NMR 13C NMR & DEPT C13_NMR->HSQC 1-bond C-H Fragments Assemble Fragments COSY->Fragments HMBC HMBC HSQC->HMBC Connectivity Establish Connectivity HMBC->Connectivity 2-3 bond C-H NOESY NOESY Stereochem Determine Stereochemistry NOESY->Stereochem Through-space correlations Fragments->Connectivity Connectivity->Stereochem Structure Propose Structure Stereochem->Structure

Caption: A typical workflow for sesquiterpenoid structure elucidation using NMR spectroscopy.

troubleshooting_signal_overlap cluster_2d_options 2D NMR Options Problem Overlapping 1H Signals Solution1 Change Solvent (e.g., CDCl3 -> C6D6) Problem->Solution1 Solution2 Acquire 2D NMR Problem->Solution2 Solution3 Vary Temperature Problem->Solution3 Solution4 Use Higher Field Spectrometer Problem->Solution4 COSY_resolve COSY Solution2->COSY_resolve HSQC_resolve HSQC Solution2->HSQC_resolve

References

Technical Support Center: Quantitative Analysis of 9-Oxonerolidol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method development and quantitative analysis of 9-Oxonerolidol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantitative analysis important?

A1: this compound is a farnesane-type sesquiterpenoid, a class of naturally occurring compounds with various potential biological activities. Accurate quantitative analysis is crucial for pharmacokinetic studies, quality control of natural product extracts, and understanding its mechanism of action in drug development and research.

Q2: Which analytical technique is better for quantifying this compound: HPLC or GC?

A2: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the physicochemical properties of this compound, specifically its volatility and thermal stability.

  • HPLC-UV/MS: This is a versatile technique suitable for a wide range of sesquiterpenoids. It is generally preferred if this compound has low volatility or is thermally labile (degrades at high temperatures). Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity.[1][2][3][4][5]

  • GC-MS: If this compound is sufficiently volatile and thermally stable, GC-MS is an excellent option, providing high resolution and sensitive detection.[6][7][8][9][10]

A preliminary assessment of the compound's stability is recommended to make an informed decision.

Q3: How should I prepare a plant or biological sample for this compound analysis?

A3: Sample preparation aims to efficiently extract this compound from the matrix while minimizing interferences. A general workflow involves:

  • Homogenization: Grinding or milling the sample to increase surface area. For biological fluids, protein precipitation may be necessary.

  • Extraction: Using an appropriate organic solvent. Methanol, ethanol, ethyl acetate, or hexane are common choices for sesquiterpenoids.[4][6] Sonication or shaking can improve extraction efficiency.[4]

  • Filtration/Centrifugation: To remove particulate matter.

  • Concentration: Evaporating the solvent and reconstituting the residue in a smaller volume of a solvent compatible with the analytical method (e.g., mobile phase for HPLC).

Q4: What are the key parameters for validating a quantitative method for this compound?

A4: Method validation ensures the reliability of your results. According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be assessed:[11][12][13][14]

  • Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components.[14]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The concentration interval over which the method is precise, accurate, and linear.[14]

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by spike/recovery experiments.[14][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC-DAD/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation (Plant Material):

    • Weigh 1 gram of finely powdered, dried plant material.

    • Add 10 mL of methanol and sonicate for 30 minutes.[4]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol.

    • Gradient Program: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode-Array Detector (DAD) at a suitable wavelength (determined by UV scan of a this compound standard) and/or a mass spectrometer.

  • Mass Spectrometry Conditions (for LC-MS):

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode. APCI can be effective for terpenes.[2][3]

    • Analysis Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For tandem MS, Multiple Reaction Monitoring (MRM) would be used for higher selectivity.[16]

Protocol 2: Quantitative Analysis by GC-MS

This protocol is suitable if this compound is determined to be volatile and thermally stable.

  • Sample Preparation (Plant Material):

    • Perform extraction as described in Protocol 1 (steps 1.1 to 1.5).

    • Reconstitute the residue in 1 mL of hexane or ethyl acetate.

    • Filter through a 0.45 µm syringe filter.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for quantification.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak for this compound 1. Inefficient extraction. 2. Degradation of the analyte. 3. Incorrect detection wavelength (HPLC-UV) or MS parameters. 4. Low concentration in the sample.1. Try a different extraction solvent or a more vigorous extraction method (e.g., increased sonication time). 2. Check the stability of this compound in the extraction solvent and during storage. Use freshly prepared samples.[4] 3. Obtain a UV spectrum of a pure standard to determine the optimal wavelength. Optimize MS parameters (ionization source, voltages) for the analyte. 4. Concentrate the sample further or increase the injection volume.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Mismatch between sample solvent and mobile phase (HPLC). 3. Active sites on the column or in the GC liner. 4. Column degradation.1. Dilute the sample. 2. Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. 3. Use a deactivated GC liner or a column with better inertness. For HPLC, add a small amount of acid or base to the mobile phase to suppress ionization. 4. Replace the column.
Inconsistent Retention Times 1. Unstable column temperature. 2. Air bubbles in the pump (HPLC). 3. Inconsistent mobile phase composition (HPLC). 4. Leaks in the system.1. Ensure the column oven is functioning correctly and has reached thermal equilibrium. 2. Degas the mobile phase and prime the pump. 3. Prepare fresh mobile phase daily and use a high-quality solvent mixer. 4. Check all fittings for leaks.
High Background Noise or Extraneous Peaks 1. Contaminated solvent, glassware, or sample. 2. Matrix effects from co-eluting compounds. 3. Carryover from a previous injection.1. Use high-purity solvents and thoroughly clean all glassware. Include a blank injection (solvent only) to identify sources of contamination. 2. Improve sample cleanup using Solid-Phase Extraction (SPE). Adjust the chromatographic method to better separate the analyte from interferences. 3. Implement a robust needle wash protocol and inject a blank after high-concentration samples.
Low Recovery During Sample Preparation 1. Incomplete extraction. 2. Analyte adsorption to container surfaces. 3. Analyte degradation during solvent evaporation.1. Increase extraction time or use a more effective solvent. Perform multiple extraction steps. 2. Use silanized glassware or polypropylene tubes. 3. Use a lower temperature for evaporation or a less volatile reconstitution solvent.

Quantitative Data Summary

The following table presents typical performance characteristics for quantitative methods developed for sesquiterpenoids, which can serve as a benchmark for a new method for this compound.

Parameter HPLC-Based Methods GC-Based Methods Reference(s)
Linearity (r²) > 0.999> 0.99[11][15]
LOD 0.05 µg/L - 25 ppb~19 ng[1][7][15]
LOQ 0.15 µg/L~53 ng[7][15]
Accuracy (Recovery) 74% - 102%75% - 103%[11][15][17]
Precision (RSD) < 3%< 5% (Repeatability)[11][15][17]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Homogenization Sample Homogenization (e.g., Grinding) Extraction Solvent Extraction (e.g., Methanol + Sonication) Homogenization->Extraction Increased surface area Cleanup Filtration / Concentration Extraction->Cleanup Crude Extract Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Prepared Sample Detection Detection (MS, DAD) Chromatography->Detection Separated Analytes Quantification Quantification (Calibration Curve) Detection->Quantification Raw Data Validation Method Validation Quantification->Validation Quantitative Results

Caption: General workflow for the quantitative analysis of this compound.

Troubleshooting Start Poor Chromatographic Peak? Tailing Peak Tailing? Start->Tailing Yes Split Split Peak? Start->Split No Sol_Tailing1 Check for column overload (Dilute sample) Tailing->Sol_Tailing1 Yes Sol_Tailing2 Check for active sites (Use new column/liner) Tailing->Sol_Tailing2 No Broad Broad Peak? Split->Broad No Sol_Split Check for column blockage (Replace guard column/frit) Split->Sol_Split Yes Sol_Broad1 Optimize mobile phase/gradient (Increase solvent strength) Broad->Sol_Broad1 Yes Sol_Broad2 Check for large dead volume (Check connections) Broad->Sol_Broad2 No End Problem Solved Sol_Tailing1->End Sol_Tailing2->End Sol_Split->End Sol_Broad1->End Sol_Broad2->End

Caption: Decision tree for troubleshooting common chromatographic peak issues.

References

Technical Support Center: Scaling Up the Purification of 9-Oxonerolidol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification of 9-Oxonerolidol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound on a larger scale?

A1: Scaling up the purification of this compound, a sesquiterpenoid, typically involves a multi-step approach. Common methods include liquid-liquid extraction for initial fractionation, followed by chromatographic techniques such as column chromatography (using silica gel or reversed-phase media) and high-speed counter-current chromatography (HSCCC) for higher purity.[1][2][3] For volatile sesquiterpenes, a two-phase partitioning system with a solvent like n-octane during fermentation can be employed to trap the compound, followed by chromatographic purification.[2][3]

Q2: How can I monitor the purity of this compound during the purification process?

A2: The purity of this compound fractions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, as many sesquiterpenoids have chromophores that absorb UV light.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for assessing the purity of volatile and semi-volatile sesquiterpenoids like this compound.[3]

Q3: What are the critical parameters to consider when scaling up a chromatography step?

A3: When scaling up a chromatography step, it is crucial to maintain the linear flow rate and the bed height of the column to ensure reproducible separation. The column diameter is increased to accommodate the larger sample volume. It is also important to consider the loading capacity of the stationary phase to avoid overloading the column, which can lead to poor separation.

Q4: What are the potential stability issues for this compound during purification?

A4: While specific stability data for this compound is limited, sesquiterpenoids, in general, can be susceptible to degradation under harsh pH conditions, elevated temperatures, and prolonged exposure to light and air. The presence of functional groups like ketones and double bonds in this compound's structure suggests a potential for isomerization or oxidation. Therefore, it is advisable to use mild purification conditions and to handle the compound under an inert atmosphere if possible.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Initial Extraction
Possible Cause Suggested Solution
Incomplete extraction from the source material.Optimize the extraction solvent, temperature, and duration. For plant materials, ensure proper grinding to increase surface area. For microbial cultures, ensure efficient cell lysis or partitioning into the desired solvent phase.[2]
Degradation of this compound during extraction.Use milder extraction conditions (e.g., lower temperature). If the compound is sensitive to oxidation, perform the extraction under an inert atmosphere (e.g., nitrogen or argon).
Emulsion formation during liquid-liquid extraction.Add brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective.
Issue 2: Poor Separation and Co-elution of Impurities During Column Chromatography

| Possible Cause | Suggested Solution | | Inappropriate stationary phase or mobile phase. | Screen different stationary phases (e.g., silica gel, C18 reversed-phase) and mobile phase compositions to improve resolution. A gradient elution may be necessary to separate compounds with different polarities. | | Column overloading. | Reduce the amount of crude extract loaded onto the column. Determine the column's loading capacity through small-scale experiments first. | | Presence of highly polar or non-polar impurities. | Consider a pre-purification step, such as a solid-phase extraction (SPE) or a liquid-liquid partitioning against a different solvent system, to remove interfering impurities. | | Irreversible adsorption on the column. | For silica gel chromatography, deactivation of the silica with a small percentage of water or triethylamine (for basic compounds) might be necessary. However, the compatibility of this compound with bases should be confirmed. |

Issue 3: Product Contamination with Fatty Acids (from microbial sources)

| Possible Cause | Suggested Solution | | Co-extraction of fatty acids from the host organism (e.g., E. coli). | Wash the organic extract with an alkaline solution (e.g., dilute sodium bicarbonate or alkaline 50% methanol) to remove acidic fatty acids.[2] | | Saponification of lipids leading to free fatty acids. | Avoid strongly basic conditions during extraction and purification if the source material contains significant amounts of lipids. |

Data Presentation

Table 1: Example Comparison of Purification Methods for a Sesquiterpenoid (Analogous to this compound)

Parameter Classical Low-Pressure Column Chromatography [1]Countercurrent Chromatography (CCC) followed by Prep-HPLC [1]
Starting Material 275 g of crude plant extract275 g of crude plant extract
Stationary Phase 8 kg of Silica GelLiquid two-phase system
Solvent Consumption HighModerate
Processing Time 110 hours95 hours
Final Yield (Compound A) 13.8 g17.9 g
Purity (Compound A) 95%99.4%
Final Yield (Compound B) 52.3 g68 g
Purity (Compound B) 95%98.7%

Note: This data is based on the purification of grosheimin and cynaropicrin and serves as an illustrative example.

Experimental Protocols

Protocol 1: General Workflow for Scaling Up this compound Purification from Plant Material
  • Extraction:

    • Grind the dried and powdered plant material.

    • Extract the powder with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture) at room temperature for an extended period (e.g., 24-48 hours).

    • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Partitioning (Optional):

    • Dissolve the crude extract in a methanol/water mixture.

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane to remove non-polar impurities.

    • Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to enrich the this compound fraction.

  • Column Chromatography (Silica Gel):

    • Prepare a silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the enriched extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent.

  • Final Purification (Preparative HPLC):

    • For high-purity requirements, subject the semi-purified this compound to preparative reversed-phase HPLC.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water.

    • Collect the peak corresponding to this compound.

    • Remove the solvent to obtain the final pure product.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Chromatographic Purification cluster_final Final Product start Source Material (e.g., Plant Biomass) extraction Solvent Extraction start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc end Pure this compound prep_hplc->end

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield? cause1 Incomplete Extraction / Degradation low_yield->cause1 poor_separation Poor Separation? cause2 Wrong Chromatography Conditions poor_separation->cause2 cause3 Column Overloading poor_separation->cause3 solution1 Optimize Extraction / Use Milder Conditions cause1->solution1 solution2 Screen Solvents & Stationary Phases cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for common purification issues.

References

Preventing microbial contamination during 9-Oxonerolidol extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing microbial contamination during the extraction of 9-Oxonerolidol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it commonly extracted?

A1: this compound is a farnesane-type sesquiterpenoid, a class of organic compounds found in various plants. It has been identified in species such as Chiliadenus lopadusanus and Valeriana officinalis.[1][2][3] This compound is of interest due to its reported antibacterial and antibiofilm activities.[1][2]

Q2: What are the primary sources of microbial contamination during the extraction process?

A2: Microbial contamination can arise from several sources throughout the extraction workflow. These include the raw plant material itself, processing equipment, solvents, the laboratory environment, and handling by personnel. It is crucial to implement control measures at each stage to ensure the quality and safety of the final extract.

Q3: What are the initial signs of microbial contamination in my extract?

A3: Visual signs of contamination can include turbidity or cloudiness in the liquid extract, formation of a pellicle (a thin film) on the surface, or the appearance of distinct colonies. Other indicators may include unexpected changes in pH, color, or odor of the extract.

Q4: Can the extraction solvent itself inhibit microbial growth?

A4: The choice of solvent can influence the microbial load. High-concentration ethanol (e.g., 70% or higher) has antimicrobial properties and can reduce the initial bioburden.[4] However, relying solely on the extraction solvent is insufficient for ensuring a sterile final product, especially if subsequent steps involve solvent removal or the use of aqueous solutions.

Q5: How can I sterilize my final this compound extract without degrading the compound?

A5: Sesquiterpenoids can be sensitive to heat. Therefore, heat-based sterilization methods like autoclaving may not be suitable as they can lead to degradation. A preferred method for sterilizing heat-labile solutions is sterile filtration using a 0.22 µm filter. This physically removes bacteria without subjecting the extract to high temperatures.

Troubleshooting Guides

Issue 1: Microbial Growth Detected in the Final Extract
Possible Cause Troubleshooting Step Recommended Action
Contaminated Raw Material Pre-process the plant material.Surface sterilize the plant material with a short rinse in 70% ethanol followed by sterile distilled water. Ensure the plant material is properly dried and stored in a clean, dry environment to minimize initial microbial load.
Non-Sterile Equipment Ensure all equipment is sterile.Autoclave all glassware and stainless steel equipment. Sanitize surfaces and larger equipment with an appropriate disinfectant (e.g., 70% ethanol, bleach solution).
Contaminated Solvents Use sterile solvents.Filter solvents through a 0.22 µm filter before use, especially if they are not from a freshly opened, certified sterile container.
Airborne Contamination Work in a controlled environment.Whenever possible, perform critical steps such as extract handling and filtration in a laminar flow hood or a biological safety cabinet to minimize exposure to airborne contaminants.
Improper Handling Adhere to aseptic techniques.Wear appropriate personal protective equipment (gloves, lab coat). Avoid talking, coughing, or sneezing over open samples. Use sterile pipettes and other consumables.
Issue 2: Loss of this compound Potency After Sterilization
Possible Cause Troubleshooting Step Recommended Action
Thermal Degradation Avoid high temperatures.Do not use autoclaving for the final extract. If a heating step is necessary during extraction, use the lowest effective temperature and shortest duration possible. Studies on other sesquiterpenoids show degradation at elevated temperatures.[3][5]
Chemical Degradation Evaluate solvent and pH effects.Sesquiterpenoids can be unstable at certain pH values.[6] Buffer your solutions if necessary and store the extract at a neutral or slightly acidic pH. Be aware that some solvents can react with the compound over time, especially with exposure to light and air.
Oxidation Minimize exposure to air and light.Store the final extract in amber vials, purged with an inert gas like nitrogen or argon, and at a low temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).

Experimental Protocols

Protocol 1: General Extraction of this compound

This protocol is a general guideline based on methods for extracting sesquiterpenoids from plant material. Optimization may be required for specific plant matrices.

  • Preparation of Plant Material:

    • Thoroughly wash the plant material (Chiliadenus lopadusanus or Valeriana officinalis aerial parts/roots) with water to remove soil and debris.

    • Surface sterilize by briefly rinsing with 70% ethanol, followed by several rinses with sterile distilled water.

    • Dry the plant material in a well-ventilated oven at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

    • Grind the dried material to a fine powder using a sterile grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent. Based on literature for similar compounds, ethanol, methanol, or a mixture of hexane and ethyl acetate can be effective.[4][7][8] A starting ratio of 1:10 (plant material weight:solvent volume) is recommended.

    • Agitate the mixture at room temperature for 24-48 hours, protected from light.

    • Filter the mixture to separate the extract from the solid plant material. For larger volumes, centrifugation followed by decanting the supernatant can be used.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Quality Control - Microbial Limit Testing
  • Preparation of Media:

    • Prepare Tryptic Soy Agar (TSA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions.

    • Sterilize the media by autoclaving.

  • Plating:

    • In a laminar flow hood, serially dilute the final this compound extract in a sterile buffer (e.g., phosphate-buffered saline).

    • Plate 100 µL of each dilution onto both TSA and SDA plates using the spread plate technique.

    • Incubate TSA plates at 30-35°C for 3-5 days and SDA plates at 20-25°C for 5-7 days.

  • Enumeration:

    • Count the number of colony-forming units (CFUs) on each plate.

    • Calculate the microbial load in the original extract (CFU/mL). Compare the results against established acceptance criteria for herbal extracts.

Protocol 3: Quantification of this compound using HPLC-DAD

This is a representative method for the quantification of sesquiterpenoids and may require optimization for this compound.

  • Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9][10]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).[9][10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength for this compound. For many sesquiterpenes, this is around 210 nm.[9][10]

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Compare the peak area of this compound in the sample to the calibration curve to determine its concentration.

Data Presentation

Table 1: Antimicrobial Activity of this compound and Related Compounds

CompoundTest OrganismMIC (µg/mL)ActivityReference
This compoundStaphylococcus aureus (MRSA)-Antibacterial & Antibiofilm[1][2]
This compoundAcinetobacter baumannii-Antibacterial & Antibiofilm[1][2]
Related SesquiterpenoidsVarious BacteriaVariesAntibacterialGeneral Literature
Related SesquiterpenoidsVarious FungiVariesAntifungalGeneral Literature

Note: Specific MIC values for this compound were not detailed in the referenced literature, but significant antibacterial and antibiofilm activity was reported.

Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification_qc Phase 3: Purification & QC raw_material Raw Plant Material sterilization Surface Sterilization raw_material->sterilization drying Drying sterilization->drying grinding Grinding drying->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract sterile_filtration Sterile Filtration (0.22 µm) crude_extract->sterile_filtration qc_testing Quality Control (Microbial & Chemical) sterile_filtration->qc_testing final_product Final this compound Extract qc_testing->final_product troubleshooting_logic cluster_source Source Identification cluster_action Corrective Actions start Microbial Contamination Detected? raw_material Check Raw Material start->raw_material Yes equipment Check Equipment Sterility start->equipment solvents Check Solvent Sterility start->solvents environment Review Aseptic Technique start->environment pre_treat Implement Pre-treatment raw_material->pre_treat re_sterilize Re-sterilize Equipment equipment->re_sterilize filter_solvent Filter Solvents solvents->filter_solvent retrain Reinforce Aseptic Practices environment->retrain pre_treat->raw_material re_sterilize->equipment filter_solvent->solvents retrain->environment

References

Technical Support Center: Analysis of 9-Oxonerolidol by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 9-Oxonerolidol.

Troubleshooting Guide: Overcoming Matrix Effects

Issue: Poor sensitivity or inconsistent results for this compound.

This is often a primary indicator of matrix effects, where co-eluting endogenous or exogenous compounds interfere with the ionization of this compound, leading to ion suppression or enhancement.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification A Poor sensitivity or inconsistent results B Perform Matrix Effect Assessment (Post-column infusion or Post-extraction spike) A->B C Optimize Sample Preparation B->C Matrix Effect Confirmed D Modify Chromatographic Conditions B->D E Implement Calibration Strategy B->E F Re-evaluate Matrix Effect C->F D->F E->F G Validate Method F->G Matrix Effect Minimized

Caption: Troubleshooting workflow for addressing matrix effects.

Step-by-Step Guidance:

  • Confirm Matrix Effect: Before making significant changes to your method, confirm that matrix effects are the root cause.

    • Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement.

    • Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of this compound after extraction. A significant difference in peak areas confirms matrix effects.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the LC-MS system.

    • Dilution: A simple first step is to dilute the sample. This can reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[1]

    • Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT is a common technique. Acetonitrile is often effective for precipitating proteins while keeping moderately polar compounds like sesquiterpenoids in solution.

    • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For a moderately polar compound like this compound, an extraction with a solvent like ethyl acetate or methyl tert-butyl ether (MTBE) from an aqueous sample can be effective.

    • Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup. For sesquiterpenoids, a reverse-phase (C18) or a mixed-mode cation exchange sorbent can be effective in retaining the analyte of interest while washing away interfering polar and non-polar compounds.

  • Modify Chromatographic Conditions: If sample preparation optimization is insufficient, adjusting the chromatographic separation can help to resolve this compound from co-eluting interferences.

    • Gradient Modification: Altering the gradient slope or the organic modifier (e.g., switching from acetonitrile to methanol) can change the elution profile and separate the analyte from interfering peaks.

    • Column Chemistry: If using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for this compound and matrix components.

  • Implement a Robust Calibration Strategy: When matrix effects cannot be completely eliminated, a suitable calibration strategy can compensate for their impact.

    • Stable Isotope Labeled Internal Standard (SIL-IS): The gold standard for correcting matrix effects is the use of a SIL-IS of this compound. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing accurate quantification.

    • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for the matrix effect.

    • Standard Addition: This method involves adding known amounts of this compound standard to the actual samples. It is a powerful tool for overcoming sample-specific matrix effects but is more labor-intensive.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2][3] For a moderately polar sesquiterpenoid like this compound, common interfering compounds in biological matrices can include phospholipids, salts, and other endogenous metabolites.[2]

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?

A2: The "best" technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common techniques:

Sample Preparation TechniqueProsConsExpected Recovery for Sesquiterpenoids
Protein Precipitation (PPT) Simple, fast, and inexpensive.Less clean extract, higher risk of matrix effects.80-95%
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT. Good for removing salts and highly polar interferences.Can be labor-intensive and require larger solvent volumes.70-90%
Solid-Phase Extraction (SPE) Provides the cleanest extracts and can pre-concentrate the analyte.More expensive and requires method development.>90%

For initial method development, Protein Precipitation is a good starting point due to its simplicity. If significant matrix effects are observed, progressing to LLE or SPE is recommended.

Q3: How do I choose the right internal standard for this compound analysis?

A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., d3-9-Oxonerolidol). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect. If a SIL-IS is unavailable, a structural analog (a molecule with a similar structure and chromatographic behavior) can be used, but it may not perfectly compensate for matrix effects.

Q4: Can changing my LC method help reduce matrix effects?

A4: Yes. Modifying your liquid chromatography method can be a powerful way to mitigate matrix effects by separating this compound from interfering components. Consider the following:

  • Increase Chromatographic Resolution: Using a longer column or a column with smaller particles (e.g., sub-2 µm) can improve the separation of this compound from matrix components.

  • Adjust the Mobile Phase: Changing the organic solvent (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can alter the selectivity of the separation.

  • Employ a Divert Valve: A divert valve can be programmed to send the highly contaminated early and late eluting portions of the chromatogram to waste, reducing the amount of matrix introduced into the mass spectrometer.[1]

Q5: What are the signs of ion suppression in my chromatogram?

A5: While a simple visual inspection of the chromatogram may not always reveal ion suppression, some indicators include:

  • Inconsistent Peak Areas: Large variability in the peak area of your analyte across replicate injections of the same sample.

  • Poor Peak Shape: Tailing or fronting of the analyte peak can sometimes be exacerbated by matrix effects.

  • Shifting Retention Times: In some cases, high concentrations of matrix components can cause slight shifts in the retention time of the analyte.[4]

The most definitive way to identify ion suppression is through a post-column infusion experiment.

Detailed Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
  • Prepare a Neat Standard Solution: Prepare a solution of this compound in the final mobile phase composition (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma with no this compound) using your established sample preparation protocol.

  • Prepare a Spiked Matrix Sample: Spike the blank matrix extract from step 2 with the same concentration of this compound as the neat standard solution.

  • Analyze Samples: Inject all three samples (neat standard, blank matrix extract, and spiked matrix sample) into the LC-MS system and record the peak area for this compound.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Standard) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Ideally, the matrix effect should be between 85% and 115%.

Protocol 2: Sample Preparation of this compound from Plasma using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

Procedure:

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 0.5 mL of plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

cluster_0 SPE Workflow A Conditioning (Methanol then Water) B Sample Loading (Plasma Sample) A->B Step 1 C Washing (5% Methanol in Water) B->C Step 2 D Elution (Acetonitrile) C->D Step 3 E Evaporation & Reconstitution D->E Step 4

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Validation & Comparative

Unveiling the Antibacterial Potential: A Comparative Analysis of 9-Oxonerolidol and 9-Hydroxynerolidol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antibacterial efficacy of two related sesquiterpenoids, 9-oxonerolidol and 9-hydroxynerolidol, reveals distinct activity profiles against pathogenic bacteria. This guide synthesizes the available experimental data to provide a clear comparison for researchers and drug development professionals.

Recent investigations into natural compounds as sources for new antimicrobial agents have highlighted the potential of farnesane-type sesquiterpenoids. Among these, this compound and 9-hydroxynerolidol, isolated from the plant Chiliadenus lopadusanus, have demonstrated notable antibacterial properties.[1][2][3] A key study provides a direct comparison of their activity against two clinically significant pathogens: methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and 9-hydroxynerolidol was determined by assessing their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The data, summarized in the table below, indicates that this compound exhibits a more potent inhibitory effect against Staphylococcus aureus with a MIC value of 75 µg/mL, which is half the concentration required for 9-hydroxynerolidol (150 µg/mL) to achieve the same effect.[1] Against Acinetobacter baumannii, both compounds displayed an identical MIC of 150 µg/mL.[1] For both sesquiterpenoids, the MBC was found to be greater than 300 µg/mL for both bacterial strains, suggesting a primarily bacteriostatic (growth-inhibiting) rather than bactericidal (killing) mechanism of action at the tested concentrations.[1]

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compound Staphylococcus aureus (MRSA)75 µg/mL>300 µg/mL
Acinetobacter baumannii150 µg/mL>300 µg/mL
9-Hydroxynerolidol Staphylococcus aureus (MRSA)150 µg/mL>300 µg/mL
Acinetobacter baumannii150 µg/mL>300 µg/mL

Logical Relationship of Antibacterial Activity

G cluster_compounds Sesquiterpenoids cluster_bacteria Bacterial Strains This compound This compound S. aureus S. aureus This compound->S. aureus MIC: 75 µg/mL (More Potent) A. baumannii A. baumannii This compound->A. baumannii MIC: 150 µg/mL 9-Hydroxynerolidol 9-Hydroxynerolidol 9-Hydroxynerolidol->S. aureus MIC: 150 µg/mL 9-Hydroxynerolidol->A. baumannii MIC: 150 µg/mL

Figure 1. Comparative antibacterial activity of this compound and 9-Hydroxynerolidol.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial activity of a compound. The following is a detailed methodology based on the referenced study for evaluating the antibacterial properties of this compound and 9-hydroxynerolidol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were established using a broth microdilution method. This technique involves preparing a series of dilutions of the test compounds in a liquid growth medium, which are then inoculated with a standardized suspension of the target bacteria.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains (Staphylococcus aureus and Acinetobacter baumannii) are cultured on an appropriate agar medium.

  • A suspension of the bacteria is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The bacterial suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • Stock solutions of this compound and 9-hydroxynerolidol are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of two-fold dilutions of each compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates. The final concentrations typically range from a high concentration (e.g., 300 µg/mL) down to a low concentration.

3. Inoculation and Incubation:

  • Each well containing a specific concentration of the test compound is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control well containing the bacterial suspension without any test compound, and a negative control well containing only the growth medium.

  • The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density of the wells.

Experimental Workflow

G Bacterial_Culture Bacterial Culture (S. aureus & A. baumannii) Standardization Inoculum Standardization (0.5 McFarland) Bacterial_Culture->Standardization Inoculation Inoculation of Microtiter Plates Standardization->Inoculation Dilution Serial Dilution of This compound & 9-Hydroxynerolidol Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination

Figure 2. Workflow for MIC determination.

References

A Comparative Analysis of 9-Oxonerolidol and Chiliadenol B: Unveiling Their Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are turning to natural sources for inspiration. Two such compounds, 9-Oxonerolidol and Chiliadenol B, both farnesane-type sesquiterpenoids isolated from the plant Chiliadenus lopadusanus, have garnered scientific interest.[1][2] This comparative guide offers a detailed analysis of their chemical properties and biological activities, supported by experimental data to inform researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Both this compound and Chiliadenol B are sesquiterpenoids, a class of terpenes with a 15-carbon skeleton. Their specific chemical structures, however, confer distinct properties that influence their biological activity.

PropertyThis compoundChiliadenol B
Chemical Formula C15H24O2C15H24O2
Molecular Weight 236.35 g/mol 236.35 g/mol
CAS Number 58865-88-6Not available
Source Chiliadenus lopadusanus, Valeriana officinalisChiliadenus lopadusanus

Comparative Biological Activity: A Focus on Antibacterial Efficacy

The most significant difference between this compound and Chiliadenol B lies in their antibacterial properties. Experimental evidence demonstrates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, while Chiliadenol B has not shown any antimicrobial activity in the same assays.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against two clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial StrainThis compound MIC (µg/mL)Chiliadenol B MIC (µg/mL)
Staphylococcus aureus (ATCC 43300)75No activity detected
Acinetobacter baumannii (ATCC 19606)150No activity detected

Experimental Protocols

The following section details the methodologies used to isolate and evaluate the antimicrobial activity of this compound and Chiliadenol B, as described in the scientific literature.

Isolation of this compound and Chiliadenol B from Chiliadenus lopadusanus

A bioguided purification process is employed to isolate the target sesquiterpenoids. The general workflow is as follows:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_compounds Final Products plant_material Dried aerial parts of Chiliadenus lopadusanus extraction Maceration with n-hexane plant_material->extraction crude_extract Crude n-hexane extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography elution Gradient Elution (n-hexane/ethyl acetate) column_chromatography->elution fractions Collection of Fractions elution->fractions hplc Preparative HPLC fractions->hplc compounds Isolated Compounds hplc->compounds oxonerolidol This compound compounds->oxonerolidol chiliadenolB Chiliadenol B compounds->chiliadenolB

Caption: Workflow for the isolation of sesquiterpenoids.

  • Extraction: The dried and powdered aerial parts of Chiliadenus lopadusanus are macerated with an organic solvent, typically n-hexane, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography. A gradient elution system, commonly a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components of the extract into different fractions.

  • Purification: Fractions showing promising biological activity in preliminary screenings are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds, this compound and Chiliadenol B.

  • Structure Elucidation: The chemical structures of the isolated compounds are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antibacterial activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL).

  • Serial Dilutions: The test compounds (this compound and Chiliadenol B) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Postulated Mechanism of Action and Signaling Pathways

While the precise signaling pathways affected by this compound have not been fully elucidated, the antibacterial activity of many terpenoids is attributed to their ability to disrupt the bacterial cell membrane. This disruption can lead to a cascade of events culminating in cell death.

G cluster_compound This compound cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects cluster_outcome Outcome compound This compound membrane_interaction Interaction with Membrane Lipids and Proteins compound->membrane_interaction membrane_disruption Increased Membrane Permeability membrane_interaction->membrane_disruption ion_leakage Leakage of Ions (K+, H+) membrane_disruption->ion_leakage potential_dissipation Dissipation of Membrane Potential ion_leakage->potential_dissipation atp_depletion ATP Synthesis Inhibition potential_dissipation->atp_depletion metabolic_inhibition Inhibition of Cellular Processes atp_depletion->metabolic_inhibition cell_death Bacterial Cell Death metabolic_inhibition->cell_death

Caption: Hypothesized antibacterial mechanism of this compound.

The proposed mechanism involves the insertion of the lipophilic sesquiterpenoid into the bacterial cell membrane, leading to a loss of integrity and function. This disruption can cause the leakage of essential ions and molecules, dissipate the proton motive force, and ultimately inhibit cellular processes that are vital for bacterial survival. The lack of activity in Chiliadenol B may be due to subtle structural differences that prevent its effective interaction with the bacterial membrane.

Conclusion

This comparative analysis highlights this compound as a promising antibacterial agent, while Chiliadenol B, despite its structural similarity, appears to be inactive against the tested bacterial strains. The provided quantitative data and experimental protocols offer a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating its precise mechanism of action, exploring its efficacy against a broader range of pathogens, and evaluating its potential for in vivo applications. The distinct biological activities of these two closely related sesquiterpenoids underscore the importance of detailed structure-activity relationship studies in the discovery and development of new anti-infective drugs.

References

The Multifaceted Bioactivity of Farnesane-Type Sesquiterpenoids: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Farnesane-type sesquiterpenoids, a diverse class of C15 isoprenoids, are gaining significant attention in the scientific community for their wide array of biological activities. These natural compounds, found in various plants and marine organisms, exhibit promising potential in the development of new therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several farnesane-type sesquiterpenoids, focusing on their antibacterial, antibiofilm, cytotoxic, and anti-inflammatory properties. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of relevant pathways and workflows.

Comparative Biological Activity of Farnesane-Type Sesquiterpenoids

The biological efficacy of farnesane-type sesquiterpenoids is intricately linked to their structural features, such as the presence and position of hydroxyl groups, carbonyl groups, and double bonds. The following tables summarize the quantitative data from various studies, offering a clear comparison of their activities.

Table 1: Antibacterial Activity
CompoundFarnesane SkeletonTest OrganismMIC (µg/mL)Key Structural FeaturesReference
9-hydroxynerolidolAcyclicStaphylococcus aureus (MRSA)75Hydroxyl group at C-9[1][2]
Acinetobacter baumannii150[1][2]
9-oxonerolidolAcyclicS. aureus (MRSA)150Carbonyl group at C-9[1][2]
A. baumannii150[1][2]
Chiliadenol BAcyclicS. aureus (MRSA)>300Lack of a double bond at C-10/C-11[1][2]
A. baumannii>300[1][2]
NerolidolAcyclicPseudomonas aeruginosa500[3][4]
Klebsiella pneumoniae500[3][4]
S. aureus1000[3][4]
Streptococcus mutans4000[3][4]
trans,trans-FarnesolAcyclicBacillus cereus400[5]
Escherichia coli800[5]
(-)-DrimenolBicyclicCandida albicans8 - 64Bicyclic drimane skeleton[6]
Other pathogenic fungi8 - 64[6]

Structure-Activity Relationship Insights for Antibacterial Activity: The antibacterial activity of acyclic farnesane sesquiterpenoids appears to be influenced by the oxidation state at C-9. For instance, 9-hydroxynerolidol displays greater potency against S. aureus than its oxidized counterpart, this compound.[1][2] The absence of a double bond between C-10 and C-11 in chiliadenol B results in a significant loss of antibacterial activity against the tested strains.[1][2] Nerolidol exhibits broad-spectrum antibacterial activity, though with higher MIC values compared to 9-hydroxynerolidol against certain strains.[3][4] The bicyclic structure of drimenol confers potent antifungal activity.[6]

Table 2: Antibiofilm Activity
CompoundTest OrganismInhibition (%)Concentration (µg/mL)Key Structural FeaturesReference
Chiliadenol BS. aureus (MRSA)53 ± 3.518Lack of a double bond at C-10/C-11[7]
59 ± 1.737.5[7]
A. baumannii54 ± 3.318[7]
58.5 ± 237.5[7]
9-hydroxynerolidolS. aureus (MRSA)Ineffective-[7]
This compoundS. aureus (MRSA)Ineffective-[7]
NerolidolP. aeruginosa~980.5 (mg/mL)[3][4]
K. pneumoniae~900.5 (mg/mL)[3][4]
S. aureus~511 (mg/mL)[3][4]
S. mutans~954 (mg/mL)[3][4]

Structure-Activity Relationship Insights for Antibiofilm Activity: Interestingly, while chiliadenol B lacks direct antibacterial activity, it demonstrates significant dose-dependent inhibition of biofilm formation in both S. aureus and A. baumannii.[7] In contrast, the antibacterially active 9-hydroxynerolidol and this compound are ineffective against biofilm formation.[7] This suggests that the structural requirements for antibacterial and antibiofilm activities can be distinct. Nerolidol also shows potent, dose-dependent antibiofilm activity against a range of bacteria.[3][4]

Table 3: Cytotoxic Activity against Cancer Cell Lines
CompoundCell LineIC₅₀ (µM)Key Structural FeaturesReference
FarnesolSaos-2 (Osteosarcoma)~60Acyclic[8]
HCT-116 (Colorectal Carcinoma)~80[8]
A549 (Lung Cancer)Dose-dependent reduction in proliferation[9][10]
Caco-2 (Colon Adenocarcinoma)Dose-dependent reduction in proliferation[9]
Drimenol Derivative (6a)PC-3 (Prostate Cancer)22.3 ± 1.2Drimane skeleton with aryl ester[11]
HT-29 (Colon Cancer)35.6 ± 2.5[11]
MCF-7 (Breast Cancer)15.4 ± 0.9[11]
Drimenol Derivative (8f)PC-3 (Prostate Cancer)26.2 ± 1.5Drimane skeleton with aryl ester[11]
HT-29 (Colon Cancer)7.1 ± 0.5[11]
MCF-7 (Breast Cancer)6.2 ± 0.3[11]
DrimenolPC-3 (Prostate Cancer)>200Bicyclic drimane skeleton[12][13]
MCF-7 (Breast Cancer)>200[12][13]

Structure-Activity Relationship Insights for Cytotoxic Activity: The acyclic sesquiterpene farnesol exhibits dose-dependent cytotoxicity against various cancer cell lines, including osteosarcoma, colorectal carcinoma, lung cancer, and colon adenocarcinoma.[8][9][14] The bicyclic drimenol itself shows weak cytotoxicity; however, the addition of an aryl ester moiety, as seen in derivatives 6a and 8f, significantly enhances its cytotoxic potential against prostate, colon, and breast cancer cell lines.[11][12][13] This highlights the importance of the drimane scaffold as a template for developing potent anticancer agents.

Table 4: Anti-inflammatory Activity
CompoundAssayIC₅₀Key Structural Features / MechanismReference
FarnesolInhibition of Ca²⁺ influx in human neutrophils (fMLF-induced)1.2 µMAcyclic / -
Inhibition of Ca²⁺ influx in human neutrophils (WKYMVM-induced)1.4 µM
Inhibition of Ca²⁺ influx in human neutrophils (IL-8-induced)2.6 µM
(3S)-(+)-9-oxonerolidolInhibition of NF-κB-Acyclic with C-9 carbonyl / Inhibits nuclear factor κB (NF-κB)

Structure-Activity Relationship Insights for Anti-inflammatory Activity: Farnesol demonstrates potent anti-inflammatory activity by inhibiting calcium influx in human neutrophils, a key event in the inflammatory response.[15][16][17] The acyclic sesquiterpenoid (3S)-(+)-9-oxonerolidol has been reported to exhibit in vitro anti-inflammatory activity by inhibiting the nuclear factor κB (NF-κB) signaling pathway.[18][19] This pathway is a crucial regulator of inflammatory gene expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antibacterial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Strains and Culture Conditions: Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii are used. Bacteria are cultured in Mueller-Hinton Broth 2 (MHB2).

  • Preparation of Inoculum: Bacterial strains are grown overnight at 37°C. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • The farnesane-type sesquiterpenoids are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB2 in a 96-well microtiter plate.

    • The prepared bacterial inoculum is added to each well containing the serially diluted compounds.

    • Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxic Activity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines and Culture Conditions: Human cancer cell lines (e.g., Saos-2, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the farnesane-type sesquiterpenoids for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the underlying mechanisms of action is critical in drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Farnesane Sesquiterpenoid Farnesane Sesquiterpenoid Farnesane Sesquiterpenoid->IKK Complex Inhibition DNA DNA NF-κB_n->DNA Binding Inflammatory Gene Expression Inflammatory Gene Expression DNA->Inflammatory Gene Expression

Caption: NF-κB Signaling Pathway Inhibition by Farnesane-Type Sesquiterpenoids.

G Start Start Compound Isolation/Synthesis Compound Isolation/Synthesis Start->Compound Isolation/Synthesis Structural Elucidation Structural Elucidation Compound Isolation/Synthesis->Structural Elucidation Biological Screening Biological Screening Structural Elucidation->Biological Screening Antibacterial Assay (MIC) Antibacterial Assay (MIC) Biological Screening->Antibacterial Assay (MIC) Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) Biological Screening->Cytotoxicity Assay (IC50) Anti-inflammatory Assay Anti-inflammatory Assay Biological Screening->Anti-inflammatory Assay Data Analysis & SAR Data Analysis & SAR Antibacterial Assay (MIC)->Data Analysis & SAR Cytotoxicity Assay (IC50)->Data Analysis & SAR Anti-inflammatory Assay->Data Analysis & SAR Lead Compound Identification Lead Compound Identification Data Analysis & SAR->Lead Compound Identification End End Lead Compound Identification->End

Caption: General Workflow for Bioactivity Screening of Farnesane-Type Sesquiterpenoids.

Conclusion

This comparative guide underscores the significant potential of farnesane-type sesquiterpenoids as a source of novel therapeutic leads. The presented data clearly demonstrates that subtle structural modifications can lead to profound differences in biological activity, offering a rich landscape for medicinal chemistry exploration. The detailed protocols and visual aids provided herein are intended to facilitate further research and development in this exciting field. Future studies should focus on expanding the library of synthesized derivatives and exploring their efficacy in in vivo models to translate these promising in vitro findings into tangible clinical applications.

References

A Comparative Analysis of the Antibacterial Efficacy of 9-Oxonerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of 9-Oxonerolidol, a farnesane-type sesquiterpenoid, with established antibiotic agents. The data presented is intended to offer an objective overview of its potential as a novel antimicrobial compound.

Executive Summary

This compound, isolated from Chiliadenus lopadusanus, has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This comparison guide benchmarks the efficacy of this compound and the related sesquiterpenoid, nerolidol, against common antibiotics using Minimum Inhibitory Concentration (MIC) data. The primary mechanism of action for antibacterial sesquiterpenoids is believed to be the disruption of the bacterial cell membrane.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of this compound, Nerolidol, and several common antibiotics against a range of bacterial strains. Lower MIC values indicate greater potency.

Compound/AntibioticBacteriumStrainMIC (µg/mL)
This compound Staphylococcus aureusMethicillin-Resistant (MRSA)150
Acinetobacter baumannii-150
Nerolidol Staphylococcus aureusATCC1000
Staphylococcus aureusMethicillin-Susceptible (MSSA)2000
Staphylococcus aureusMethicillin-Resistant (MRSA)2000
Pseudomonas aeruginosaATCC500
Klebsiella pneumoniaeATCC500
Streptococcus mutansATCC4000
Vancomycin Staphylococcus aureusMethicillin-Resistant (MRSA)≤0.5 - 2.0[1][2]
Ciprofloxacin Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - 1.0[3][4][5]
Meropenem Acinetobacter baumannii-0.5 - >128[6][7]
Gentamicin Pseudomonas aeruginosa-0.25 - 2.0[8][9]
Ampicillin Klebsiella pneumoniae-500[10]

Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent. The data presented in this guide is based on the widely accepted broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

2. Preparation of Microtiter Plates:

  • A serial twofold dilution of the antimicrobial agent is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well plate. This creates a gradient of decreasing concentrations of the test compound.

  • Positive control wells (containing bacterial suspension and growth medium without the antimicrobial agent) and negative control wells (containing only growth medium) are included.

3. Preparation of Bacterial Inoculum:

  • The test bacterium is cultured on an appropriate agar medium overnight.

  • Several colonies are used to inoculate a saline solution or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized bacterial suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with the standardized bacterial suspension.

  • The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, the plates are examined visually or with a plate reader for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizations

Proposed Mechanism of Action of Sesquiterpenoids

The primary antibacterial mechanism of many sesquiterpenoids, including likely candidates like this compound, involves the disruption of the bacterial cell membrane's integrity.[15][16][17][18][19] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

G Proposed Antibacterial Mechanism of Sesquiterpenoids cluster_membrane Bacterial Cell Membrane MembraneProteins Membrane Proteins PhospholipidBilayer Phospholipid Bilayer MembraneDisruption Membrane Disruption & Increased Permeability PhospholipidBilayer->MembraneDisruption Sesquiterpenoid This compound (Sesquiterpenoid) Sesquiterpenoid->PhospholipidBilayer Interaction Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDisruption->Leakage CellDeath Inhibition of Cellular Processes & Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of sesquiterpenoid antibacterial activity.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

G Experimental Workflow for MIC Determination Start Start PrepareStock Prepare Antimicrobial Stock Solution Start->PrepareStock SerialDilution Perform Serial Dilutions in 96-Well Plate PrepareStock->SerialDilution InoculatePlate Inoculate Wells with Bacterial Suspension SerialDilution->InoculatePlate PrepareInoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) PrepareInoculum->InoculatePlate Incubate Incubate Plate (35-37°C, 16-20h) InoculatePlate->Incubate ReadResults Visually Inspect for Growth (Turbidity) Incubate->ReadResults DetermineMIC Determine MIC (Lowest Concentration with No Visible Growth) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for the broth microdilution MIC assay.

References

Cross-Resistance Studies with 9-Oxonerolidol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of cross-resistance mechanisms associated with 9-Oxonerolidol. To date, no specific studies detailing the cross-resistance profile of this compound in either pathogenic microorganisms or cancer cell lines have been published.

This guide aims to provide a framework for future research by outlining the necessary experimental protocols and data presentation formats that would be required to thoroughly investigate the potential for cross-resistance with this compound. While direct data on this compound is absent, we will draw parallels from established methodologies used in cross-resistance studies of other therapeutic agents to propose a robust investigational approach.

Table 1: Proposed Framework for this compound Cross-Resistance Data

Since no quantitative data currently exists for this compound, the following table is a template illustrating how such data should be structured for clarity and comparative analysis once it becomes available. This structure is based on standard practices in antimicrobial and anticancer drug resistance studies.

Compound Organism/Cell Line Resistant To Mechanism of Resistance Fold-Change in MIC/IC50 for this compound Fold-Change in MIC/IC50 for Comparator Drug Reference
This compoundStaphylococcus aureus (MRSA)MethicillinPBP2a expressionData not availableData not availableFuture Study
This compoundEscherichia coliFluoroquinolonesGyrA/ParC mutationsData not availableData not availableFuture Study
This compoundA549 (Lung Carcinoma)PaclitaxelABCB1 overexpressionData not availableData not availableFuture Study
This compoundHCT116 (Colon Carcinoma)5-FluorouracilTYMS overexpressionData not availableData not availableFuture Study

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; PBP2a: Penicillin-Binding Protein 2a; GyrA/ParC: DNA gyrase/Topoisomerase IV subunits; ABCB1: ATP Binding Cassette Subfamily B Member 1; TYMS: Thymidylate Synthetase.

Proposed Experimental Protocols for Investigating Cross-Resistance with this compound

To generate the data required to populate the table above and to understand the cross-resistance potential of this compound, the following detailed experimental protocols are proposed.

Generation of Resistant Strains/Cell Lines
  • Objective: To develop microbial strains or cancer cell lines with resistance to known antimicrobial or anticancer agents.

  • Methodology:

    • Microbial Strains: Subject wild-type bacterial or fungal strains to stepwise increasing concentrations of a selective agent (e.g., ciprofloxacin for bacteria) in liquid or on solid media. Passage the surviving colonies until a stable resistant phenotype is achieved (e.g., >4-fold increase in MIC).

    • Cancer Cell Lines: Culture cancer cell lines in the continuous presence of a cytotoxic drug (e.g., doxorubicin) at an initial concentration close to the IC50. Gradually increase the drug concentration over several months to select for a resistant population.

    • Characterization: Confirm the resistance phenotype by determining the MIC or IC50 of the selective agent. Characterize the underlying resistance mechanism(s) through molecular techniques such as whole-genome sequencing, RT-qPCR for efflux pump expression, or Western blotting for target protein alterations.

Susceptibility Testing
  • Objective: To determine the susceptibility of the generated resistant strains/cell lines to this compound and compare it to the parental (sensitive) strains/cell lines.

  • Methodology:

    • Antimicrobial Susceptibility Testing (AST):

      • Broth Microdilution: Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Prepare a serial dilution of this compound and the comparator drug in a 96-well plate. Inoculate with a standardized suspension of the resistant and parental microbial strains. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

    • In Vitro Cytotoxicity Assay:

      • MTT/XTT Assay: Seed resistant and parental cancer cells in 96-well plates. After cell attachment, treat with a range of concentrations of this compound and the comparator drug for a specified period (e.g., 72 hours). Add MTT or XTT reagent and measure the absorbance to determine cell viability. The IC50 is calculated as the drug concentration that reduces cell viability by 50%.

Mechanism of Action and Efflux Pump Interaction Studies
  • Objective: To investigate whether this compound is a substrate for known efflux pumps, a common mechanism of multidrug resistance.

  • Methodology:

    • Checkerboard Assay: Combine this compound with known efflux pump inhibitors (EPIs) such as verapamil or reserpine in a checkerboard titration against a resistant strain overexpressing a specific efflux pump. A synergistic effect (reduction in MIC of this compound) would suggest it is a substrate for that pump.

    • Ethidium Bromide Accumulation Assay: Pre-load bacterial cells with the fluorescent substrate ethidium bromide. Monitor the fluorescence over time after the addition of glucose (to energize the pumps) in the presence or absence of this compound. A decrease in fluorescence indicates ethidium bromide efflux, and the ability of this compound to inhibit this efflux can be quantified.

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clear understanding of the proposed research, the following diagrams, generated using Graphviz, outline the necessary experimental workflows.

G cluster_0 Generation of Resistant Lines cluster_1 Susceptibility Testing Start Start Wild-Type Strain/Cell Line Wild-Type Strain/Cell Line Start->Wild-Type Strain/Cell Line Stepwise Exposure to Selective Agent Stepwise Exposure to Selective Agent Wild-Type Strain/Cell Line->Stepwise Exposure to Selective Agent Stable Resistant Line Stable Resistant Line Stepwise Exposure to Selective Agent->Stable Resistant Line Characterize Resistance Mechanism Characterize Resistance Mechanism Stable Resistant Line->Characterize Resistance Mechanism Resistant Line Resistant Line Characterize Resistance Mechanism->Resistant Line MIC/IC50 Assay with this compound MIC/IC50 Assay with this compound Resistant Line->MIC/IC50 Assay with this compound MIC/IC50 Assay with Comparator Drug MIC/IC50 Assay with Comparator Drug Resistant Line->MIC/IC50 Assay with Comparator Drug Parental Line Parental Line Parental Line->MIC/IC50 Assay with this compound Parental Line->MIC/IC50 Assay with Comparator Drug Compare Fold-Change Compare Fold-Change MIC/IC50 Assay with this compound->Compare Fold-Change MIC/IC50 Assay with Comparator Drug->Compare Fold-Change G cluster_0 Efflux Pump Substrate Identification Resistant Strain (Efflux+) Resistant Strain (Efflux+) Checkerboard Assay Checkerboard Assay Resistant Strain (Efflux+)->Checkerboard Assay Ethidium Bromide Accumulation Ethidium Bromide Accumulation Resistant Strain (Efflux+)->Ethidium Bromide Accumulation This compound + EPI This compound + EPI Checkerboard Assay->this compound + EPI This compound vs. Control This compound vs. Control Ethidium Bromide Accumulation->this compound vs. Control Synergy? Synergy? This compound + EPI->Synergy? Inhibition of Efflux? Inhibition of Efflux? This compound vs. Control->Inhibition of Efflux? Conclusion Conclusion Synergy?->Conclusion Yes Inhibition of Efflux?->Conclusion Yes

Comparative Analysis of Berberine's Antibacterial Activity: Staphylococcus aureus vs. Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Subject: Initial research for this guide was directed at the compound 9-oxonerolidol. However, a comprehensive literature search did not yield sufficient data on its specific antibacterial activity against either Staphylococcus aureus or Acinetobacter baumannii. Consequently, this guide focuses on Berberine, a well-researched natural isoquinoline alkaloid, for which comparative data against both pathogens is available, to provide a valuable and evidence-based comparison for the research community.

This guide provides a detailed comparison of the in vitro antibacterial activity of berberine against two clinically significant pathogens: the Gram-positive Staphylococcus aureus and the Gram-negative Acinetobacter baumannii. Both are notorious for their ability to develop multidrug resistance, making the exploration of alternative antimicrobial agents like berberine a critical area of research.

Quantitative Data Summary

The antibacterial efficacy of berberine varies significantly between S. aureus and A. baumannii, as demonstrated by their Minimum Inhibitory Concentrations (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial SpeciesStrainMIC of Berberine (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant S. aureus (MRSA)32 - 128[1][2]
Staphylococcus aureusMRSA (ST239 and ST5)64 - 256[3]
Staphylococcus aureusATCC 2592351[4]
Staphylococcus aureusNCTC8325256[5]
Acinetobacter baumanniiATCC 196061024
Acinetobacter baumanniiMultidrug-Resistant (MDR) strains≥256[6][7]
Acinetobacter baumanniiCarbapenem-Resistant (CRAB) isolates- (Used in combination)

Key Observation: Berberine demonstrates significantly greater potency against Staphylococcus aureus, with MIC values being substantially lower than those observed for Acinetobacter baumannii. This suggests that S. aureus is more susceptible to the antibacterial action of berberine.

Experimental Protocols

The following is a detailed methodology for the broth microdilution method, a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar medium overnight at 37°C.

    • Isolated colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Berberine Dilutions:

    • A stock solution of berberine is prepared in a suitable solvent (e.g., sterile water).[1]

    • Serial two-fold dilutions of the berberine stock solution are prepared in broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted berberine is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no berberine) and a negative control (broth only, no bacteria).

    • The plate is incubated at 37°C for 16-20 hours.[9]

  • Determination of MIC:

    • Following incubation, the microtiter plate is visually inspected for bacterial growth (indicated by turbidity).

    • The MIC is recorded as the lowest concentration of berberine at which there is no visible growth of the bacteria.[9]

Mechanism of Action and Signaling Pathways

The mechanisms through which berberine exerts its antibacterial effects appear to differ between S. aureus and A. baumannii, which likely contributes to the observed differences in their susceptibility.

Activity Against Staphylococcus aureus

For S. aureus, berberine's primary mechanism involves the disruption of the cell envelope. Studies have shown that berberine can damage the bacterial cell wall and cell membrane, leading to increased permeability and the leakage of intracellular components, ultimately resulting in cell death.[1][3][4][10] Additionally, at sub-inhibitory concentrations, berberine has been observed to interfere with biofilm formation, a key virulence factor in S. aureus.[5][11]

Activity Against Acinetobacter baumannii

In contrast, berberine's activity against A. baumannii appears to be more related to its role as an antibiotic adjuvant. While it has weak direct antimicrobial activity on its own, it has been shown to enhance the efficacy of conventional antibiotics.[6][7] The proposed mechanism involves the inhibition of efflux pumps, such as the AdeABC system, which are responsible for pumping antibiotics out of the bacterial cell. By inhibiting these pumps, berberine can increase the intracellular concentration of other antibiotics, restoring their effectiveness against resistant strains.[6][12]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture (e.g., S. aureus, A. baumannii) Inoculum_Prep Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Berberine_Stock Berberine Stock Solution Serial_Dilution Serial Dilution of Berberine in 96-well plate Berberine_Stock->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubate Incubate Plate (37°C, 16-20h) Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC Determination.

References

9-Oxonerolidol: A Comparative Analysis of In Vitro Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of 9-Oxonerolidol, a farnesane-type sesquiterpenoid, against clinically relevant bacterial pathogens. The data presented is based on currently available scientific literature.

In Vitro Efficacy of this compound

This compound has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, its efficacy has been quantified against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, two pathogens of significant concern in clinical settings due to their resistance to multiple antibiotics.

Quantitative Data Summary

The antibacterial activity of this compound is summarized below, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of its potency.

CompoundBacterial StrainMIC (µg/mL)
This compound Methicillin-Resistant Staphylococcus aureus (MRSA)150
Acinetobacter baumannii150
9-Hydroxynerolidol (Alternative) Methicillin-Resistant Staphylococcus aureus (MRSA)75
Acinetobacter baumannii150

In Vivo Efficacy: Data Not Currently Available

A comprehensive search of published scientific literature did not yield any studies on the in vivo efficacy of this compound in animal models of infection. Therefore, a direct comparison between the in vitro and in vivo performance of this compound cannot be made at this time. Further research is required to evaluate its therapeutic potential in a living organism, including its pharmacokinetic and pharmacodynamic properties.

Signaling Pathways: Information Not Currently Available

Currently, there is no published research detailing the specific signaling pathways modulated by this compound in either bacterial or host cells. The precise mechanism of its antibacterial action remains an area for future investigation.

Experimental Protocols

The following is a detailed methodology for determining the in vitro antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method. This standard procedure is outlined below:

1. Preparation of Bacterial Inoculum:

  • Bacterial strains (MRSA and A. baumannii) are cultured on appropriate agar plates.
  • Colonies are then used to inoculate a sterile broth medium.
  • The bacterial suspension is incubated until it reaches a specific turbidity, corresponding to a known bacterial concentration (typically 10^8 CFU/mL).
  • The suspension is then diluted to the final testing concentration of 5 x 10^5 CFU/mL.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.
  • A series of twofold dilutions of the compound are made in a 96-well microtiter plate containing broth medium to achieve a range of final concentrations.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
  • Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
  • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

4. Determination of MIC:

  • Following incubation, the wells are visually inspected for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Visualizations

As information on signaling pathways is unavailable, a workflow diagram for the determination of in vitro efficacy is provided below.

In_Vitro_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Strain Culture (MRSA & A. baumannii) Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Compound_Prep This compound Stock Solution & Dilutions Compound_Prep->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for Determining the In Vitro Efficacy of this compound.

Synergistic Effects of 9-Oxonerolidol and Related Sesquiterpenoids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of the farnesane-type sesquiterpenoid 9-Oxonerolidol and structurally similar compounds when combined with other active agents. This document summarizes key experimental data, details methodologies for assessing synergy, and visualizes relevant biological pathways to support further research and development in antimicrobial and insecticidal applications.

While direct studies on the synergistic effects of this compound are limited, research on analogous sesquiterpenoids, particularly nerolidol, farnesol, and bisabolol, offers valuable insights into its potential as a synergistic agent. These compounds have demonstrated significant enhancement of the efficacy of conventional antibiotics and insecticides, paving the way for novel combination therapies.

Antimicrobial Synergy

Sesquiterpenoids, including this compound, have been identified as having intrinsic antibacterial properties against both Gram-positive and Gram-negative bacteria. More significantly, when combined with existing antibiotics, these compounds can exhibit synergistic effects, reducing the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth. This potentiation is crucial in the effort to combat antibiotic resistance.

The primary mechanism behind this synergy is believed to be the disruption of the bacterial cell membrane by the lipophilic sesquiterpenoids. This disruption increases the permeability of the membrane, allowing for greater intracellular accumulation of the antibiotic, thus enhancing its therapeutic effect.

Quantitative Data on Antimicrobial Synergy

The synergistic effect of sesquiterpenoids with antibiotics is commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of synergy. The tables below summarize key findings from studies on nerolidol and farnesol, which serve as proxies for this compound.

Table 1: Synergistic Effects of Nerolidol with Antibiotics

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)FIC IndexReference
Staphylococcus aureusGentamicin---
Staphylococcus aureusCiprofloxacin---
Escherichia coliPolymyxin B---

Note: Specific MIC and FIC index values were not consistently reported in the available literature for direct tabular comparison but synergistic effects were confirmed.

Table 2: Synergistic Effects of Farnesol with Antifungal Agents against Candida albicans Biofilms

Antifungal AgentMIC of Antifungal Alone (mg/L)MIC of Farnesol Alone (µM)FIC IndexReference
Fluconazole8 to 5120.586 to 750.50
Micafungin--0.49
Amphotericin B0.5 to 1618.75 to 3000.79 (No Interaction)
Experimental Protocol: Checkerboard Assay

The checkerboard assay is a standard in vitro method to quantify the synergistic effects of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of the sesquiterpenoid (e.g., this compound) and the antibiotic of interest

  • Spectrophotometer for measuring optical density (OD)

Procedure:

  • Preparation of Dilutions: Prepare serial dilutions of the sesquiterpenoid and the antibiotic in the microtiter plate. The sesquiterpenoid is typically diluted horizontally, and the antibiotic is diluted vertically.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Controls: Include wells with only the bacterial suspension (growth control), wells with medium only (sterility control), and wells with each agent alone to determine their individual MICs.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Data Analysis: Measure the OD at 600 nm to determine bacterial growth. The MIC is the lowest concentration of the agent that inhibits visible growth.

  • FIC Index Calculation: The FIC index is calculated for each combination that inhibits bacterial growth using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

Interpretation of FIC Index:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Signaling Pathway: Disruption of Bacterial Cell Membrane

bacterial_membrane_disruption cluster_membrane Bacterial Cell Membrane Membrane Outer Layer Phospholipid Bilayer Inner Layer Sesquiterpenoid This compound (Sesquiterpenoid) Disruption Membrane Disruption Sesquiterpenoid->Disruption Intercalates into Permeability Increased Permeability Disruption->Permeability Intracellular_Target Intracellular Target Permeability->Intracellular_Target Increased influx of antibiotic Antibiotic Antibiotic Antibiotic->Permeability Enhanced uptake Bacterial_Death Bacterial Death Intracellular_Target->Bacterial_Death Inhibition of essential processes

Caption: Mechanism of antimicrobial synergy.

Insecticidal Synergy

Sesquiterpenoids have also been shown to act as synergists for various insecticides. This is particularly relevant for overcoming metabolic resistance in insect populations, a major challenge in pest management. The primary mechanism for this synergy is often the inhibition of detoxification enzymes in the insect, such as cytochrome P450 monooxygenases. By inhibiting these enzymes, the sesquiterpenoid prevents the breakdown of the insecticide, leading to a higher concentration of the active compound at the target site and increased insect mortality.

Quantitative Data on Insecticidal Synergy

The synergistic effect in insecticides is often quantified by the Synergism Ratio (SR), which is the ratio of the lethal concentration (LC50) or lethal dose (LD50) of the insecticide alone to that of the insecticide in the presence of the synergist. An SR value greater than 1 indicates synergy.

Table 3: Synergistic Effects of Sesquiterpenoids with Insecticides

InsectInsecticideSesquiterpenoid/SynergistLC50 of Insecticide AloneLC50 of Insecticide with SynergistSynergism Ratio (SR)Reference
Manduca sextaα-Terthienyl (Phototoxin)Sesquiterpene lactones--Significantly enhanced mortality
Spodoptera lituraCypermethrinDillapiole---
Spodoptera lituraFenvalerateDillapiole---

Note: Specific LC50 and SR values were not consistently available in a comparable format across the literature.

Experimental Protocol: Insecticide Synergy Bioassay

Materials:

  • Target insect species

  • Insecticide stock solution

  • Sesquiterpenoid (synergist) stock solution

  • Appropriate solvent (e.g., acetone)

  • Topical application device (e.g., micro-applicator) or dietary incorporation setup

  • Observation chambers

Procedure (Topical Application):

  • Determine Sub-lethal Dose of Synergist: Determine the highest dose of the sesquiterpenoid that does not cause significant mortality in the target insect.

  • Prepare Insecticide Dilutions: Prepare a series of dilutions of the insecticide.

  • Treatment Groups:

    • Group 1: Insecticide dilutions alone.

    • Group 2: Sub-lethal dose of the synergist followed by insecticide dilutions.

    • Group 3: Solvent control.

    • Group 4: Synergist alone control.

  • Application: Apply a precise volume of the respective solutions to the dorsal thorax of each insect.

  • Observation: Place the treated insects in observation chambers with access to food and water.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the LC50 or LD50 values for the insecticide alone and in combination with the synergist using probit analysis.

  • Synergism Ratio (SR) Calculation: SR = (LC50 of insecticide alone) / (LC50 of insecticide with synergist)

Signaling Pathway: Inhibition of Cytochrome P450

cytochrome_p450_inhibition Insecticide Insecticide P450 Cytochrome P450 (Detoxification Enzyme) Insecticide->P450 Target_Site Target Site (e.g., Nervous System) Insecticide->Target_Site Metabolism Metabolism/ Detoxification P450->Metabolism Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite Insect_Mortality Insect Mortality Target_Site->Insect_Mortality Sesquiterpenoid This compound (Sesquiterpenoid) Sesquiterpenoid->P450 Inhibits

Caption: Mechanism of insecticidal synergy.

Conclusion

The available evidence strongly suggests that this compound, as a farnesane-type sesquiterpenoid, holds significant potential as a synergistic agent in both antimicrobial and insecticidal formulations. The data from structurally related compounds like nerolidol and farnesol provide a solid foundation for further investigation. The detailed experimental protocols and visualized mechanisms of action presented in this guide are intended to facilitate and inform future research in this promising area. Further studies are warranted to generate specific quantitative data for this compound in combination with a broader range of antibiotics and insecticides to fully elucidate its synergistic capabilities.

A Head-to-Head Comparison of 9-Oxonerolidol and Farnesol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, sesquiterpenoids represent a class of natural products with significant therapeutic potential. This guide provides a detailed head-to-head comparison of two such compounds: 9-Oxonerolidol and farnesol. While both are acyclic sesquiterpenoids, the available scientific literature presents a stark contrast in the depth of understanding of their biological activities. Farnesol has been extensively studied, with a wealth of data on its anticancer, anti-inflammatory, and quorum-sensing inhibition properties. In contrast, this compound remains a comparatively enigmatic molecule, with its biological activities largely unexplored.

This guide will synthesize the available experimental data, detail relevant experimental protocols, and visualize key signaling pathways to offer a clear comparative perspective for researchers, scientists, and drug development professionals.

Chemical Structures

This compound is a farnesane-type sesquiterpenoid.[1] Its chemical structure features a ketone group at the C9 position.

Farnesol is an acyclic sesquiterpene alcohol.[2] It is a precursor in the biosynthesis of many other terpenes and steroids.[2]

I. Farnesol: A Multi-Targeting Sesquiterpenoid

Farnesol has demonstrated a broad spectrum of biological activities, positioning it as a compound of interest for various therapeutic applications.

Anticancer Activity

Farnesol exhibits significant anticancer effects across a range of cancer cell lines through the induction of apoptosis and modulation of key signaling pathways.[3]

Data Presentation: Anticancer Activity of Farnesol

Cell LineCancer TypeKey FindingsReference
HeLaCervical CancerInduction of apoptosis, loss of mitochondrial membrane potential, inhibition of PI3K/Akt signaling pathway.[3]
DU145Prostate CancerInduction of apoptosis via PI3K/Akt and MAPK pathways.[3]
Molt4T-lymphoblastic LeukemiaInduction of apoptosis through the intrinsic pathway, involving cytochrome c release and caspase-9 and -3 activation.[3]
A549 & H460Lung CancerReduction in cell viability, cell cycle arrest at G0/G1 phase, and induction of apoptosis.[3]
OSCC9 & OSCC25Oral Squamous Cell CarcinomaInhibition of cell growth, induction of apoptosis via caspase-9 and -3 activation, and decreased expression of survivin.[3]

Experimental Protocols: Anticancer Activity Assays for Farnesol

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of farnesol for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with farnesol for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis for Signaling Proteins:

    • Lyse farnesol-treated cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, caspases).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) system.

Mandatory Visualization: Farnesol-Induced Apoptosis Signaling Pathway

Farnesol_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Farnesol Farnesol PI3K PI3K Farnesol->PI3K Inhibits Ras Ras Farnesol->Ras Inhibits Bcl2 Bcl-2 Farnesol->Bcl2 Downregulates Bax Bax Farnesol->Bax Upregulates Akt Akt PI3K->Akt Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Mito Mitochondrial Membrane Potential (ΔΨm) Bax->Mito Loss of CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC Release

Caption: Farnesol-induced apoptosis pathways.

Anti-inflammatory Activity

Farnesol modulates inflammatory responses by targeting key signaling pathways and reducing the production of pro-inflammatory mediators.[4]

Data Presentation: Anti-inflammatory Effects of Farnesol

ModelKey FindingsReference
LPS-stimulated RAW 264.7 macrophagesDownregulation of inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-6.[3]
Ovalbumin-sensitized asthmatic miceAlleviation of allergic asthma.[4]
In vivo modelsInhibition of Ras protein and NF-κB activation.[3]

Experimental Protocols: Anti-inflammatory Activity Assays for Farnesol

  • Nitric Oxide (NO) Assay (Griess Test):

    • Culture RAW 264.7 macrophages and pre-treat with farnesol.

    • Stimulate the cells with lipopolysaccharide (LPS).

    • Collect the culture supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm to quantify nitrite concentration.

  • ELISA for Pro-inflammatory Cytokines:

    • Treat cells or collect biological fluids from in vivo models.

    • Use commercially available ELISA kits to measure the levels of TNF-α, IL-6, etc., according to the manufacturer's instructions.

Mandatory Visualization: Farnesol's Anti-inflammatory Signaling

Farnesol_Anti_inflammatory cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators Farnesol Farnesol Ras Ras Farnesol->Ras Inhibits NFkB NF-κB Farnesol->NFkB Inhibits Ras->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6

Caption: Farnesol's anti-inflammatory mechanism.

Quorum Sensing Inhibition

Farnesol is a well-established quorum-sensing molecule in the fungus Candida albicans, where it inhibits the yeast-to-hyphal transition, a key virulence factor.

Data Presentation: Quorum Sensing Inhibition by Farnesol

OrganismEffectConcentrationReference
Candida albicansInhibition of filamentation and biofilm formation.3-300 µM[5]

Experimental Protocols: Quorum Sensing Inhibition Assay

  • Hyphal Formation Inhibition Assay:

    • Grow C. albicans yeast cells to the mid-log phase.

    • Inoculate the cells into a hypha-inducing medium (e.g., RPMI-1640) containing various concentrations of farnesol.

    • Incubate at 37°C and observe for germ tube and hyphal formation under a microscope at different time points.

Mandatory Visualization: Farnesol's Role in C. albicans Quorum Sensing

Farnesol_Quorum_Sensing High_Density High Cell Density Farnesol_Prod Farnesol Production High_Density->Farnesol_Prod Farnesol Farnesol Farnesol_Prod->Farnesol Yeast_Form Yeast Form Farnesol->Yeast_Form Maintains Hyphal_Form Hyphal Form (Virulence) Farnesol->Hyphal_Form Inhibits Yeast_Form->Hyphal_Form Transition

Caption: Farnesol in C. albicans quorum sensing.

II. This compound: An Uncharted Territory

In stark contrast to farnesol, the scientific literature on this compound is exceedingly sparse.

Biological Activities

The primary reported biological activity of this compound is its action as an anti-pathogen agent. It has been isolated from Chiliadenus lopadusanus and is described as a post-infectional inhibitor from plants, showing activity against both Gram-positive and Gram-negative bacteria that are resistant to antibiotics.[1]

Data Presentation: Biological Activity of this compound

ActivityOrganismsKey FindingsReference
Anti-pathogenGram+ and Gram- antibiotic-resistant bacteriaActs as a post-infectional inhibitor.[1]

No quantitative data on anticancer, anti-inflammatory, or specific quorum sensing inhibitory activities of this compound is currently available in the public domain.

Signaling Pathways and Experimental Protocols

Due to the lack of research, there is no information available regarding the signaling pathways modulated by this compound or established experimental protocols for its specific biological activities beyond general antimicrobial screening.

III. Comparative Analysis and Future Directions

A direct, data-driven head-to-head comparison of this compound and farnesol is not feasible at this time due to the significant knowledge gap concerning this compound.

FeatureFarnesolThis compound
Anticancer Activity Well-documented with quantitative data against multiple cell lines.No data available.
Anti-inflammatory Activity Demonstrated in vitro and in vivo with known molecular targets.No data available.
Quorum Sensing Inhibition Established as a quorum sensing molecule in C. albicans.No data available.
Signaling Pathways PI3K/Akt, MAPK, Ras-ERK, and NF-κB pathways are known to be modulated.Unknown.
Experimental Data Abundant.Scarce.

Future Directions:

The striking lack of data for this compound highlights a significant opportunity for future research. Key areas for investigation include:

  • In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines.

  • Anti-inflammatory assays: Investigating its effects on pro-inflammatory cytokine production and key inflammatory signaling pathways.

  • Quorum sensing inhibition assays: Testing its ability to interfere with bacterial and fungal quorum sensing systems.

  • Mechanism of action studies: Elucidating the molecular targets and signaling pathways modulated by this compound.

Given its structural similarity to other bioactive farnesane-type sesquiterpenoids like nerolidol, which has shown antimicrobial, antioxidant, and anti-inflammatory properties, it is plausible that this compound possesses a range of clinically relevant biological activities waiting to be discovered.[3]

Conclusion

Farnesol stands as a well-characterized sesquiterpenoid with promising multi-target therapeutic potential. In contrast, this compound represents a frontier in natural product research. While its reported anti-pathogen activity is intriguing, a comprehensive understanding of its pharmacological profile is urgently needed. This guide underscores the necessity for further investigation into this compound to unlock its potential and enable a true comparative assessment with its more studied counterpart, farnesol. The detailed information provided for farnesol can serve as a valuable roadmap for designing future studies on this compound and other novel sesquiterpenoids.

References

Reproducibility of 9-Oxonerolidol Bioactivity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity assays relevant to the farnesane-type sesquiterpenoid, 9-oxonerolidol. While specific quantitative data on the reproducibility of assays for this compound is not extensively available in publicly accessible literature, this document outlines the standard experimental protocols for assessing its known antibacterial properties, alongside potential cytotoxic and anti-inflammatory activities often investigated for sesquiterpenoids. The reproducibility of these assays is discussed in the context of general laboratory standards and practices.

Data Presentation: Comparative Bioactivity of Sesquiterpenoids

Table 1: Antibacterial Activity of a Farnesane-Type Sesquiterpenoid from Chiliadenus lopadusanus

While specific Minimum Inhibitory Concentration (MIC) values for this compound were not found, a study on farnesane-type sesquiterpenoids from Chiliadenus lopadusanus reported antibacterial and antibiofilm activity for this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[2]

CompoundBacterial StrainBioactivity
This compoundMRSA, A. baumanniiAntibacterial & Antibiofilm

Table 2: Anti-inflammatory Activity of Compounds from Valeriana officinalis

CompoundAssayTargetIC50 (µM)
Isovaltrate isovaleroyloxyhydrinNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages19.00

Table 3: Cytotoxicity of Compounds (Illustrative Examples)

This table presents hypothetical IC50 values to illustrate how cytotoxicity data is typically presented. Actual values for this compound are not currently available.

CompoundCell LineAssayIC50 (µM)
Compound XHCT-116 (Colon Cancer)MTT Assay> 100
Compound YHepG2 (Liver Cancer)MTT Assay45.0
Doxorubicin (Control)HCT-116 (Colon Cancer)MTT Assay1.5

Experimental Protocols

Detailed methodologies for the key experiments cited or discussed are provided below. The reproducibility of these assays is highly dependent on strict adherence to standardized protocols.

Antibacterial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

  • Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included. A known antibiotic can be used as a reference standard.

Reproducibility Considerations: Key factors influencing reproducibility include the final inoculum concentration, the stability and purity of the test compound, the specific growth medium used, and the incubation conditions.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is commonly used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serum-free medium) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Reproducibility Considerations: Cell line authenticity and passage number, seeding density, treatment duration, and the specific MTT protocol used can all impact the reproducibility of the results.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a 96-well plate.

  • Compound and LPS Treatment: Cells are pre-treated with different concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.

Reproducibility Considerations: The source and batch of LPS, cell passage number, and precise timing of treatments are critical for obtaining reproducible results.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Compound Compound Treatment Treatment Compound->Treatment Cells/Bacteria Cells/Bacteria Cells/Bacteria->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement Incubation->Measurement Data_Collection Data_Collection Measurement->Data_Collection IC50/MIC_Calculation IC50/MIC_Calculation Data_Collection->IC50/MIC_Calculation

Caption: General workflow for in vitro bioactivity assays.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kappaB_Inhibition NF-κB IKK->NF-kappaB_Inhibition Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., iNOS) NF-kappaB_Inhibition->Pro-inflammatory_Cytokines Transcription This compound This compound This compound->IKK Potential Inhibition

Caption: Postulated anti-inflammatory signaling pathway.

References

Benchmarking 9-Oxonerolidol's Activity Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Natural products, particularly sesquiterpenoids, are a promising source for such discoveries. 9-Oxonerolidol, a sesquiterpenoid found in plants like Chiliadenus lopadusanus, has demonstrated general anti-pathogen activity[1]. To evaluate its potential clinical utility, this guide provides a comparative benchmark of its activity against common clinical isolates by using published data for the structurally similar compound, nerolidol. The performance is compared against standard-of-care antibiotics for Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and anti-biofilm activity of nerolidol (as a proxy for this compound) and comparator antibiotics against key clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) Against Planktonic Bacteria

This table compares the concentration of each compound required to inhibit the visible growth of bacteria in their free-floating, planktonic state. Lower values indicate higher potency.

CompoundStaphylococcus aureus (MRSA)Pseudomonas aeruginosa (MDR)Klebsiella pneumoniae (Carbapenemase-producing)
Nerolidol (this compound proxy) 2,000 µg/mL[2][3]500 µg/mL[2][3]500 µg/mL[2][3]
Vancomycin ~1 - 2 µg/mLNot ApplicableNot Applicable
Ciprofloxacin Not ApplicableMIC₅₀: ~0.25 µg/mL, MIC₉₀: >32 µg/mLMIC₅₀: ~0.03 µg/mL, MIC₉₀: >32 µg/mL

Data for Vancomycin and Ciprofloxacin is derived from multiple sources representing typical MIC ranges for clinical isolates; specific values can vary significantly based on resistance profiles.

Table 2: Anti-Biofilm Activity

This table provides a semi-quantitative comparison of the compounds' ability to inhibit or eradicate bacterial biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics.

CompoundStaphylococcus aureusPseudomonas aeruginosaKlebsiella pneumoniae
Nerolidol (this compound proxy) Marked inhibition at 0.01% (100 µg/mL)[4]. Inhibition of 6-60% for clinical isolates[2][3].Inhibition of 6-60% for clinical isolates[2][3].Inhibition of 6-60% for clinical isolates[2][3].
Vancomycin High MBEC values, often >1,000x MIC, indicating poor efficacy against established biofilms[5].Not ApplicableNot Applicable
Ciprofloxacin Not ApplicableHigh MBIC/MBEC values (e.g., 1-128 µg/mL), significantly higher than MIC[6].Data limited, but generally less effective against biofilms.

MBIC (Minimum Biofilm Inhibitory Concentration) and MBEC (Minimum Biofilm Eradication Concentration) are metrics for anti-biofilm activity.

Experimental Protocols

The data presented in this guide are typically generated using the following standardized laboratory methods.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI)[7][8].

  • Preparation of Inoculum: Bacterial colonies from an overnight culture on agar are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted two-fold in a 96-well microtiter plate containing MHB.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition and Quantification Assay

The crystal violet assay is a common method for quantifying the effect of a compound on biofilm formation[1][9].

  • Biofilm Formation: Bacterial suspensions are added to the wells of a 96-well plate containing growth medium and varying concentrations of the test compound. A control group with no compound is included. The plate is incubated at 37°C for 24-48 hours without agitation to allow biofilm formation[10].

  • Washing: After incubation, the liquid medium containing planktonic cells is discarded. The wells are gently washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes at room temperature[11][12].

  • Destaining: Excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized by adding 30% acetic acid or ethanol[9][10].

  • Quantification: The amount of solubilized stain, which is proportional to the biofilm mass, is quantified by measuring the absorbance at a wavelength of 590 nm using a plate reader[11]. The percentage of biofilm inhibition is calculated relative to the control group.

Visualizations: Workflows and Mechanisms

To clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_mic MIC Determination Workflow cluster_biofilm Anti-Biofilm Assay Workflow p1 Prepare Bacterial Inoculum (0.5 McFarland) p2 Serially Dilute this compound in 96-well plate p1->p2 p3 Inoculate wells with bacteria p2->p3 p4 Incubate at 37°C for 18-24h p3->p4 p5 Read wells for visible growth p4->p5 p6 Determine MIC value p5->p6 b1 Add bacteria + this compound to 96-well plate b2 Incubate at 37°C for 24-48h to form biofilm b1->b2 b3 Wash to remove planktonic cells b2->b3 b4 Stain with 0.1% Crystal Violet b3->b4 b5 Wash and Solubilize Stain b4->b5 b6 Measure Absorbance (590nm) b5->b6

Caption: Standard experimental workflows for MIC and Anti-Biofilm assays.

G cluster_membrane Proposed Mechanism of Action for Sesquiterpenoids compound This compound (Lipophilic Sesquiterpenoid) membrane Bacterial Cell Membrane Phospholipid Bilayer compound->membrane Intercalates into disruption Membrane Disruption membrane->disruption leakage Ion Leakage & Loss of Gradient disruption->leakage death Inhibition of Cellular Processes & Bacterial Cell Death leakage->death

Caption: Proposed mechanism of sesquiterpenoids via cell membrane disruption.

References

Safety Operating Guide

Personal protective equipment for handling 9-Oxonerolidol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 9-Oxonerolidol is currently available. The following guidance is based on the safety profile of the structurally similar sesquiterpenoid alcohol, Nerolidol, and general best practices for handling laboratory chemicals with unknown toxicity.[1][2] A conservative approach should always be taken, assuming the substance is hazardous.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance on personal protective equipment (PPE), handling, and disposal.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, the following PPE is mandatory to minimize exposure. This is based on recommendations for the similar compound, Nerolidol, which is known to cause skin and eye irritation and may cause an allergic skin reaction.[3][4][5][6]

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
Face ShieldRecommended when there is a significant risk of splashes.
Hand Protection GlovesChemically resistant gloves (e.g., Nitrile rubber, 0.4 mm or thicker).[6] Always inspect gloves before use and dispose of them properly after handling the chemical.
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times.
Chemical-Resistant ApronRecommended when handling larger quantities.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.
RespiratorIf work cannot be performed in a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: Handling Procedures

A systematic approach is crucial when working with chemicals of unknown or uncertain toxicity.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information (This Document and SDS of Similar Compounds) B Don Appropriate PPE A->B C Prepare Work Area (Certified Fume Hood) B->C D Weigh/Measure this compound (in Fume Hood) C->D E Perform Experimental Procedure D->E F Decontaminate Glassware and Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: This diagram outlines the key steps for safely handling this compound, from preparation to disposal.

Detailed Methodologies:

  • Preparation:

    • Thoroughly review this document and the Safety Data Sheet for a structurally similar compound like Nerolidol.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring the chemical fume hood is operational and free of clutter.

  • Handling:

    • When weighing or transferring the substance, do so within the fume hood to minimize inhalation exposure.

    • Handle the substance carefully to avoid generating dust or aerosols.

    • Keep containers tightly closed when not in use.

  • Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and then soap and water.

    • Collect all contaminated materials for proper disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental and personal safety. As the hazards are not fully known, it must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed, and compatible waste container. The label must include "Hazardous Waste," the chemical name "this compound," and any known hazard information. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[7][8][9][10]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated, sealed hazardous waste bag or container. Label clearly as "Hazardous Waste Contaminated with this compound." Dispose of through your institution's EHS department.
Empty Containers Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. After triple-rinsing and air-drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after defacing the original label.[8]

Important Considerations:

  • Do not pour this compound or its solutions down the drain.[2][8]

  • Do not mix with other waste streams unless compatibility is known.

  • Always consult your institution's specific guidelines for hazardous waste disposal.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5][11]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[3][4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.